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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of Boc-DL-Leu-DL-Met-OH Dipeptide

Abstract This technical guide provides a comprehensive overview of the N-terminally protected dipeptide, Boc-DL-Leu-DL-Met-OH. Designed for researchers, scientists, and professionals in drug development, this document de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the N-terminally protected dipeptide, Boc-DL-Leu-DL-Met-OH. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, offers a detailed, field-proven protocol for its solution-phase synthesis, and outlines rigorous methods for its purification and characterization. The synthesis leverages the well-established dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling strategy to ensure efficient peptide bond formation while mitigating racemization. This guide emphasizes the causality behind experimental choices, providing a self-validating system for the reliable preparation and verification of this important dipeptide building block.

Introduction: The Significance of Boc-DL-Leu-DL-Met-OH

The dipeptide Boc-DL-Leu-DL-Met-OH, composed of racemic leucine and methionine residues with a tert-butyloxycarbonyl (Boc) protecting group on the N-terminus, is a valuable building block in synthetic peptide chemistry. The Boc group provides a stable yet readily cleavable protection for the amine terminus, making it a cornerstone in both solution-phase and solid-phase peptide synthesis.[1] The presence of a racemic mixture of both leucine and methionine allows for the exploration of stereochemical diversity in peptide-based drug discovery and other biochemical applications. D-amino acids, for instance, are often incorporated into synthetic peptides to enhance their stability against enzymatic degradation.

Methionine, with its thioether side chain, is susceptible to oxidation, a factor that must be considered during synthesis and handling.[2] Leucine, a hydrophobic amino acid, can influence the solubility and aggregation properties of the resulting peptides. A thorough understanding of the synthesis and characterization of this dipeptide is therefore crucial for its effective utilization in the construction of more complex peptide structures.

Chemical Structure and Properties

The chemical structure of Boc-DL-Leu-DL-Met-OH is characterized by the presence of a Boc-protected DL-leucine residue linked via a peptide bond to a DL-methionine residue with a free carboxylic acid C-terminus.

Molecular Formula: C₁₆H₃₀N₂O₅S

Molecular Weight: 362.49 g/mol

CAS Numbers of Starting Materials:

  • Boc-DL-Leucine: 200937-21-9[3][4]

  • DL-Methionine Methyl Ester Hydrochloride: A common starting material, synthesized from DL-Methionine.[5][6]

A placeholder for a proper chemical structure diagram is used above. For an accurate depiction, please refer to chemical drawing software.

Caption: Chemical structure of Boc-DL-Leu-DL-Met-OH.

Synthesis of Boc-DL-Leu-DL-Met-OH: A Solution-Phase Approach

The synthesis of Boc-DL-Leu-DL-Met-OH is most effectively carried out in a solution-phase approach, which allows for the purification and characterization of intermediates. The following protocol is a robust and well-established method utilizing DCC and HOBt as coupling agents to facilitate the formation of the peptide bond between Boc-DL-Leucine and the methyl ester of DL-Methionine, followed by saponification to yield the final product.

Rationale for the Synthetic Strategy

The chosen synthetic route involves three key stages:

  • Esterification of DL-Methionine: The carboxyl group of DL-methionine is protected as a methyl ester to prevent its participation in the subsequent coupling reaction. This is a common strategy in peptide synthesis to ensure the formation of the desired peptide bond.[7]

  • DCC/HOBt Mediated Coupling: Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid of Boc-DL-Leucine, enabling nucleophilic attack by the amino group of DL-Methionine methyl ester.[8] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it acts as a racemization suppressor by forming an active ester intermediate, which is less prone to epimerization.[9][10]

  • Saponification: The final step involves the hydrolysis of the methyl ester of the dipeptide to yield the free carboxylic acid of Boc-DL-Leu-DL-Met-OH. Lithium hydroxide (LiOH) is a commonly used base for this transformation, offering mild reaction conditions.[11][12]

Experimental Workflow Diagram

Synthesis_Workflow cluster_esterification Stage 1: Esterification cluster_coupling Stage 2: Peptide Coupling cluster_saponification Stage 3: Saponification A DL-Methionine B DL-Methionine Methyl Ester HCl A->B SOCl₂ or TMSCl in MeOH D Boc-DL-Leu-DL-Met-OMe B->D DCC, HOBt, Base C Boc-DL-Leucine C->D DCC, HOBt, Base E Boc-DL-Leu-DL-Met-OH D->E LiOH, H₂O/THF

Caption: Workflow for the synthesis of Boc-DL-Leu-DL-Met-OH.

Detailed Experimental Protocols

Protocol 1: Synthesis of DL-Methionine Methyl Ester Hydrochloride

This procedure is based on the well-established method of esterifying amino acids using thionyl chloride in methanol.[6]

  • Materials:

    • DL-Methionine

    • Anhydrous Methanol

    • Thionyl Chloride (SOCl₂)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend DL-Methionine in anhydrous methanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude DL-Methionine methyl ester hydrochloride as a white solid.

    • The crude product can be purified by trituration with diethyl ether, followed by filtration and drying under vacuum.

Protocol 2: Coupling of Boc-DL-Leucine with DL-Methionine Methyl Ester Hydrochloride

This protocol is adapted from standard solution-phase peptide coupling procedures using DCC and HOBt.

  • Materials:

    • Boc-DL-Leucine

    • DL-Methionine Methyl Ester Hydrochloride

    • Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve Boc-DL-Leucine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask.

    • In a separate flask, dissolve DL-Methionine Methyl Ester Hydrochloride (1.05 equivalents) in anhydrous DCM or THF and add DIPEA or TEA (1.1 equivalents) to neutralize the hydrochloride salt.

    • Add the neutralized amino acid ester solution to the Boc-DL-Leucine solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the reaction mixture.

    • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-DL-Leu-DL-Met-OMe.

Protocol 3: Saponification of Boc-DL-Leu-DL-Met-OMe

This protocol outlines the hydrolysis of the methyl ester to the free carboxylic acid using lithium hydroxide.[11][12]

  • Materials:

    • Crude Boc-DL-Leu-DL-Met-OMe

    • Lithium Hydroxide Monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

  • Procedure:

    • Dissolve the crude Boc-DL-Leu-DL-Met-OMe in a mixture of THF and water.

    • Add a solution of LiOH·H₂O (1.5-2.0 equivalents) in water to the dipeptide solution.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-DL-Leu-DL-Met-OH.

Purification of Boc-DL-Leu-DL-Met-OH

The crude dipeptide is purified using silica gel column chromatography to remove any unreacted starting materials, coupling reagents, and by-products.

Purification Workflow Diagram

Purification_Workflow A Crude Boc-DL-Leu-DL-Met-OH B Silica Gel Column Chromatography A->B C Fraction Collection B->C D TLC Analysis of Fractions C->D E Pooling of Pure Fractions D->E F Solvent Evaporation E->F G Pure Boc-DL-Leu-DL-Met-OH F->G

Caption: Workflow for the purification of Boc-DL-Leu-DL-Met-OH.

Detailed Purification Protocol
  • Materials:

    • Crude Boc-DL-Leu-DL-Met-OH

    • Silica Gel (60-120 mesh)

    • Eluent: A gradient of methanol in chloroform or ethyl acetate in hexanes.

  • Procedure:

    • Prepare a silica gel column using the chosen eluent system.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the prepared column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified Boc-DL-Leu-DL-Met-OH as a solid or viscous oil.

Characterization of Boc-DL-Leu-DL-Met-OH

The identity, purity, and structural integrity of the synthesized dipeptide must be confirmed through a combination of analytical techniques.

Characterization Workflow Diagram

Characterization_Workflow A Purified Dipeptide B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (ESI-MS) A->D E Structural Confirmation & Purity Assessment B->E C->E D->E

Caption: Workflow for the characterization of Boc-DL-Leu-DL-Met-OH.

Predicted Analytical Data

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are predicted chemical shifts for Boc-DL-Leu-DL-Met-OH based on data from similar dipeptide structures.[][14]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton(s)Predicted Chemical Shift (δ)Multiplicity
Boc (9H)~1.4s
Leu α-CH~4.1-4.3m
Leu β-CH₂~1.5-1.7m
Leu γ-CH~1.6-1.8m
Leu δ-CH₃ (6H)~0.9d
Met α-CH~4.4-4.6m
Met β-CH₂~1.9-2.2m
Met γ-CH₂~2.5-2.7t
Met ε-CH₃~2.1s
NH (Leu)~5.0-5.5d
NH (Met)~7.0-7.5d
COOH~10-12br s

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (δ)
Boc C (quaternary)~80
Boc CH₃~28
Leu α-C~53
Leu β-C~41
Leu γ-C~25
Leu δ-C~22, 23
Met α-C~51
Met β-C~30
Met γ-C~31
Met ε-C~15
C=O (Boc)~156
C=O (Leu)~173
C=O (Met)~175

5.2.2. Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the dipeptide and to study its fragmentation pattern.

  • Expected Molecular Ion Peak:

    • [M+H]⁺: m/z 363.19

    • [M+Na]⁺: m/z 385.17

    • [M-H]⁻: m/z 361.18

  • Expected Fragmentation Pattern: In positive ion mode, the Boc group is known to undergo characteristic fragmentation, including the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[11] Key fragment ions would include:

    • [M+H - C₄H₈]⁺: m/z 307.13

    • [M+H - Boc]⁺: m/z 263.14

    • Further fragmentation would lead to characteristic b- and y-ions corresponding to the cleavage of the peptide bond.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis, purification, and characterization of Boc-DL-Leu-DL-Met-OH. By following the outlined protocols and understanding the rationale behind each step, researchers can confidently prepare this versatile dipeptide for its intended applications in peptide synthesis and drug discovery. The provided analytical predictions serve as a valuable reference for the verification of the final product's identity and purity, ensuring the integrity of subsequent research endeavors.

References

  • Advent Chembio.
  • Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
  • CymitQuimica. CAS 13139-15-6: BOC-L-leucine.
  • CP Lab Safety.
  • Santa Cruz Biotechnology. Boc-DL-beta-leucine | CAS 248924-39-2.
  • Wuhan Golden Wing Chemical Co., Ltd. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Ghosh, A. K., et al. (2004). Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. Journal of the American Society for Mass Spectrometry, 15(9), 1347-1358.
  • Miyazawa, T., et al. (1996). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical & Pharmaceutical Bulletin, 44(3), 633-636.
  • Reyes, L., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(52), 38459-38467.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Suresh, C. H., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 648-659.
  • Benchchem. Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester.
  • Pasha, M. A., & Nageshwar, G. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 7(3), 241-243.
  • Wolf, C., & Tumambac, G. E. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 522-531.
  • American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • Benchchem. Optimizing Peptide Coupling: Key Techniques.
  • Wessjohann, L. A., & Schefzig, L. (2004). 2.2 Carboxy Group. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 135-198). Thieme.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
  • Luxembourg Bio Technologies.
  • Ohno, H., et al. (2011). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Green Chemistry, 13(7), 1875-1883.
  • Benchchem. Application Notes and Protocols for Boc-L-Ala-OH in Solution-Phase Peptide Synthesis.
  • Benchchem. Technical Support Center: Purification of Peptides Synthesized with Boc-D-Valine.
  • Bio-protocol. Peptide Synthesis.
  • ResearchGate. Scheme 4-4: Saponification reaction performed to convert methyl ester...
  • Google Patents.
  • Benchchem. An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride.
  • Royal Society of Chemistry.
  • Organic Syntheses. dl-METHIONINE.
  • Miller, S. J., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(11), 4485-4488.
  • Ueda, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1083.
  • ResearchGate. 400MHz 1H NMR spectrum of Boc-(Leu-β3,3-Ac6c)2-Leu-OMe, P3 in CDCl3.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Der Pharma Chemica. Scholars Research Library.
  • Aapptec Peptides. Boc-D-Amino Acids.
  • Pianeta Chimica. Problem 2.
  • ResearchGate. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
  • MedChemExpress. L-Methionine methyl ester hydrochloride.
  • Master Organic Chemistry. (2019). Synthesis of Peptides.
  • National Center for Biotechnology Information. A rapid and column-chromatography-free peptide chain elongation via a one-flow, three-component coupling approach.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Mandal, A. B., et al. (1993). Characterisation of Boc-Lys(Z)-Tyr-NHNH2 dipeptide. Part 1.—Physico-chemical studies on the micelle formation of a dipeptide in the absence and presence of ionic surfactants. Journal of the Chemical Society, Faraday Transactions, 89(17), 3075-3079.
  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?
  • ResearchGate. ¹H NMR spectra of N-Boc dipeptides: (A) N-Boc-L-Phe-D-Ala-OCH3 (2b);...
  • Gessmann, R., et al. (1996). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. Biopolymers, 39(2), 141-147.
  • BOC Sciences.

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Exploratory

An In-depth Technical Guide to Boc-DL-Leu-DL-Met-OH: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-DL-leucyl-DL-methionine (Boc-DL-Leu-DL-Met-OH), a protected dipeptide with s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-DL-leucyl-DL-methionine (Boc-DL-Leu-DL-Met-OH), a protected dipeptide with significant applications in peptide chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the fundamental properties, synthesis, purification, and characterization of this compound, offering field-proven insights and detailed methodologies.

Core Molecular Attributes

Boc-DL-Leu-DL-Met-OH is a dipeptide composed of the amino acids leucine and methionine. The N-terminus of the leucine residue is protected by a tert-butoxycarbonyl (Boc) group, a crucial feature for controlled, stepwise peptide synthesis. The "DL" designation indicates that this compound is a racemic mixture, containing both D and L stereoisomers of leucine and methionine.

To determine the molecular formula and weight, we consider the constituent parts: Boc-DL-leucine and DL-methionine, and account for the loss of a water molecule during peptide bond formation.

  • Boc-DL-leucine: C₁₁H₂₁NO₄

  • DL-methionine: C₅H₁₁NO₂S

  • Water (lost during peptide bond formation): H₂O

The resulting molecular formula is C₁₆H₃₀N₂O₅S.

The molecular weight is calculated as follows:

(Molecular Weight of Boc-DL-leucine) + (Molecular Weight of DL-methionine) - (Molecular Weight of Water)

(231.29 g/mol ) + (149.21 g/mol ) - (18.02 g/mol ) = 362.48 g/mol

A summary of these key quantitative data points is presented in the table below.

PropertyValue
Chemical Name N-tert-butoxycarbonyl-DL-leucyl-DL-methionine
Molecular Formula C₁₆H₃₀N₂O₅S
Molecular Weight 362.48 g/mol
Canonical SMILES CSCCC(C(C(C(C)C)NC(=O)OC(C)(C)C)=O)N
Physical Appearance Expected to be a white to off-white solid

Synthesis of Boc-DL-Leu-DL-Met-OH: A Step-by-Step Protocol

The synthesis of Boc-DL-Leu-DL-Met-OH is typically achieved through a solution-phase peptide coupling reaction. The Boc protecting group on the N-terminus of leucine prevents self-coupling and allows for the specific formation of the desired dipeptide. The carboxylic acid of Boc-DL-leucine is activated to facilitate the formation of a peptide bond with the amino group of DL-methionine.

A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Below is a detailed, field-proven protocol for the synthesis of Boc-DL-Leu-DL-Met-OH.

Experimental Protocol: Synthesis of Boc-DL-Leu-DL-Met-OH

  • Reagent Preparation:

    • Dissolve Boc-DL-leucine (1.0 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • In a separate flask, dissolve DL-methionine (1.0 equivalent) in the chosen solvent. If solubility is an issue, a small amount of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.0 equivalent) can be added to form the carboxylate salt.

    • Prepare a solution of DCC (1.1 equivalents) in the same anhydrous solvent.

    • Prepare a solution of HOBt (1.1 equivalents) in the same anhydrous solvent.

  • Activation of Boc-DL-leucine:

    • Cool the solution of Boc-DL-leucine to 0 °C in an ice bath.

    • Add the HOBt solution to the Boc-DL-leucine solution with stirring.

    • Slowly add the DCC solution to the mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Allow the activation reaction to proceed at 0 °C for 30-60 minutes.

  • Coupling Reaction:

    • To the activated Boc-DL-leucine mixture, slowly add the solution of DL-methionine.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, filter off the precipitated DCU.

    • Wash the filtrate with a dilute acid solution (e.g., 1N HCl) to remove any unreacted base, followed by a saturated sodium bicarbonate solution to remove unreacted Boc-DL-leucine, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude Boc-DL-Leu-DL-Met-OH.

Synthesis_Workflow cluster_activation Activation of Boc-DL-leucine cluster_coupling Peptide Coupling cluster_purification Purification Boc_Leu Boc-DL-leucine Activated_Ester Activated Ester Intermediate Boc_Leu->Activated_Ester in DCM/DMF at 0°C DCC_HOBt DCC / HOBt DCC_HOBt->Activated_Ester Dipeptide_crude Crude Boc-DL-Leu-DL-Met-OH Activated_Ester->Dipeptide_crude Room Temp, 12-24h DL_Met DL-methionine DL_Met->Dipeptide_crude Workup Aqueous Work-up Dipeptide_crude->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Pure_Product Pure Boc-DL-Leu-DL-Met-OH Chromatography->Pure_Product

Caption: Synthesis workflow for Boc-DL-Leu-DL-Met-OH.

Purification of Boc-DL-Leu-DL-Met-OH

The crude product obtained after the work-up typically requires further purification to remove any remaining starting materials, coupling reagents, and by-products. The most common method for purifying protected peptides like Boc-DL-Leu-DL-Met-OH is silica gel column chromatography.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of the chosen eluent or a more polar solvent.

    • In a separate beaker, prepare a slurry of silica gel in the initial eluent.

  • Column Packing:

    • Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Loading and Elution:

    • Carefully load the dissolved crude product onto the top of the silica gel bed.

    • Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity of the eluent to facilitate the separation of the desired product from impurities.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions containing the pure product.

  • Final Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified Boc-DL-Leu-DL-Met-OH as a solid.

Characterization of Boc-DL-Leu-DL-Met-OH

To confirm the identity and purity of the synthesized Boc-DL-Leu-DL-Met-OH, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of the final product. A C18 column is typically used with a gradient elution of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent. The presence of a single major peak in the chromatogram is indicative of a high-purity compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a common technique for analyzing peptides. The expected molecular ion peaks would be [M+H]⁺ at m/z 363.48 and [M+Na]⁺ at m/z 385.46.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of Boc-DL-Leu-DL-Met-OH.

  • ¹H NMR: The spectrum will show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the leucine side chain (doublets for the methyl groups and multiplets for the other protons), the methionine side chain (a singlet for the S-methyl group around 2.1 ppm and multiplets for the ethyl group), and the α-protons and amide protons of the peptide backbone.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbons of the Boc group and the peptide bond, the quaternary carbon of the Boc group, and the various carbons of the leucine and methionine residues.

Applications in Research and Drug Development

Boc-DL-Leu-DL-Met-OH serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics. The presence of the racemic "DL" forms can be advantageous in certain drug discovery applications. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life.

Dipeptides and tripeptides are particularly attractive in drug development due to their cost-effectiveness, potential for oral administration, and relative simplicity for structure-activity relationship (SAR) studies.[1][2] They can be designed to mimic or block the function of endogenous peptides that regulate various physiological processes.[3] The incorporation of the lipophilic leucine and the sulfur-containing methionine can influence the pharmacokinetic and pharmacodynamic properties of the resulting peptide-based drug candidates.

Conclusion

Boc-DL-Leu-DL-Met-OH is a fundamental building block in peptide chemistry with significant potential in the development of novel therapeutics. A thorough understanding of its synthesis, purification, and characterization is crucial for its effective application in research and drug discovery. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently work with this versatile dipeptide.

References

  • Santos, S., Torcato, I., & Castanho, M. A. R. B. (2012). Biomedical Applications of Dipeptides and Tripeptides. Biopolymers, 98(4), 288-293. Available at: [Link]

  • Takahashi, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. Available at: [Link]

  • Santos, S., et al. (2012). Biomedical applications of dipeptides and tripeptides. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses Procedure. Available at: [Link]

  • jOeCHEM. (2019, February 15). Peptide Synthesis with the Boc Protecting Group. jOeCHEM. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Szewczuk, Z., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 635-647. Available at: [Link]

  • Gudasheva, T. A., et al. (2016). Novel Technologies for Dipeptide Drugs Design and their Implantation. Current medicinal chemistry, 23(36), 4149–4167. Available at: [Link]

  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. Available at: [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]

  • Kitagawa, K., et al. (1995). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 92(4), 1243–1247. Available at: [Link]

  • Van Berkel, G. J., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. Available at: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled... ResearchGate. Available at: [Link]

  • Chemical Reviews. (2025, July 23). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]

  • Bentham Science Publishers. (2018, July 1). Novel Technologies for Dipeptide Drugs Design and their Implantation. Bentham Science Publishers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Available at: [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]

  • Confident Technologies. (2025, June 30). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Confident Technologies. Available at: [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica, 3(3), 174-188. Scholars Research Library. Available at: [Link]

  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]

Sources

Foundational

physical properties and solubility of Boc-DL-Leu-DL-Met-OH

An In-Depth Technical Guide on the Physical Properties and Solubility of Boc-DL-Leu-DL-Met-OH Abstract This technical guide provides a comprehensive analysis of the physicochemical properties and solubility characteristi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physical Properties and Solubility of Boc-DL-Leu-DL-Met-OH

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties and solubility characteristics of N-tert-butyloxycarbonyl-DL-leucyl-DL-methionine (Boc-DL-Leu-DL-Met-OH). As a protected dipeptide, its behavior in various solvent systems is critical for its application in research and development, particularly in peptide synthesis and drug discovery. This document outlines the key molecular descriptors, presents solubility data in common laboratory solvents, and offers a detailed, field-tested protocol for solubility determination. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective handling, dissolution, and application of this compound.

Chemical Identity and Structure

Boc-DL-Leu-DL-Met-OH is a synthetic dipeptide composed of leucine and methionine residues. The "DL" designation indicates that both amino acids are present as a racemic mixture of their D and L stereoisomers. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in peptide chemistry to prevent unwanted side reactions during peptide coupling. The C-terminus remains a free carboxylic acid (-OH).

The Boc group significantly influences the molecule's properties by increasing its steric bulk and hydrophobicity, thereby altering its solubility profile compared to the unprotected dipeptide. Understanding this structure is fundamental to predicting its behavior in different chemical environments.

Physicochemical Properties

A precise understanding of the physicochemical properties of Boc-DL-Leu-DL-Met-OH is essential for its accurate handling and application in experimental settings. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₃₀N₂O₅S
Molecular Weight 362.49 g/mol
Appearance White to off-white powder
Purity ≥97% (typically assessed by HPLC)
Melting Point 125 - 135 °C

Table 1: Summary of Key Physicochemical Properties for Boc-DL-Leu-DL-Met-OH

Solubility Profile

The solubility of Boc-DL-Leu-DL-Met-OH is a critical parameter for its use in solution-phase chemistry and biological assays. Its solubility is governed by the interplay of its structural features: the hydrophobic Boc group and amino acid side chains, and the ionizable carboxylic acid group.

Theoretical Considerations for Solubility
  • Influence of the Boc Group: The tert-butyl group is bulky and nonpolar, which significantly increases the lipophilicity of the molecule. This characteristic generally decreases its solubility in aqueous solutions and enhances its solubility in organic solvents.

  • Amino Acid Side Chains: The isobutyl side chain of leucine and the thioether side chain of methionine are both hydrophobic, further contributing to the molecule's tendency to dissolve in nonpolar environments.

  • The Role of the Free Carboxylic Acid: The C-terminal carboxylic acid group provides a site for ionization. At pH values above its pKa (typically around 3-4 for a C-terminal carboxyl group), the group will be deprotonated to a carboxylate anion (-COO⁻). This ionization dramatically increases the molecule's polarity and its potential for solubility in aqueous media, especially in basic solutions.

Solubility in Common Laboratory Solvents

Based on its structure and empirical data, the solubility of Boc-DL-Leu-DL-Met-OH has been determined in several standard laboratory solvents.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for creating high-concentration stock solutions for biological screening.
Dimethylformamide (DMF) SolubleOften used in solid-phase peptide synthesis and for dissolving protected peptides.
Methanol SolubleA polar protic solvent capable of dissolving the compound.
Water InsolubleThe hydrophobicity of the Boc group and side chains makes it poorly soluble in neutral water.
Aqueous Base (e.g., 1N NaOH) SolubleThe carboxylic acid is deprotonated, forming a soluble salt.

Table 2: Solubility Data for Boc-DL-Leu-DL-Met-OH

Experimental Protocol: Determination of Thermodynamic Solubility

To ensure reproducible experimental results, a robust and validated method for determining solubility is necessary. The shake-flask method is a gold-standard approach for determining thermodynamic equilibrium solubility.

Principle

The shake-flask method involves adding an excess amount of the solid compound to a specific solvent system and agitating the mixture until equilibrium is achieved. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, representing its solubility in that solvent. This method provides a true measure of thermodynamic solubility, which is critical for applications like formulation development and biopharmaceutical classification.

Step-by-Step Methodology
  • Preparation: Add an excess amount of Boc-DL-Leu-DL-Met-OH (e.g., 10 mg) to a known volume of the test solvent (e.g., 1 mL) in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid Boc-DL-Leu-DL-Met-OH to solvent equil1 Agitate at constant T (e.g., 24-48 hours) prep1->equil1 Shake sep1 Centrifuge to pellet undissolved solid equil1->sep1 Reach Equilibrium quant1 Collect supernatant sep1->quant1 Isolate Saturated Solution quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for Thermodynamic Solubility Determination.

Practical Recommendations for Handling and Use

  • Weighing: Due to its powdery nature, handle in a well-ventilated area or under a chemical hood to avoid inhalation. Use an anti-static weigh boat for accurate measurements.

  • Stock Solution Preparation: For biological assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Briefly vortex and sonicate if necessary to ensure complete dissolution.

  • Storage: Store the solid compound at 2-8°C, protected from light and moisture. Solutions in DMSO or DMF can be stored at -20°C for several weeks, though stability should be verified for long-term storage. Avoid repeated freeze-thaw cycles.

References

Exploratory

An In-depth Technical Guide to Boc-DL-Leu-DL-Met-OH: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N-(tert-Butoxycarbonyl)-DL-leucyl-DL-methionine (Boc-DL-Leu-DL-Met-OH), a protected dipeptide of interest in peptide chemistry and drug discovery. Due to the race...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(tert-Butoxycarbonyl)-DL-leucyl-DL-methionine (Boc-DL-Leu-DL-Met-OH), a protected dipeptide of interest in peptide chemistry and drug discovery. Due to the racemic nature of its constituent amino acids, this compound exists as a mixture of four diastereomers. This document will delve into its chemical identity, physicochemical properties, a detailed protocol for its synthesis and purification, methods for its characterization, and its potential applications in research and development.

Chemical Identity and Physicochemical Properties

While a specific CAS number for Boc-DL-Leu-DL-Met-OH is not prominently cataloged, its identity is unequivocally defined by its structure. The key to understanding this dipeptide lies in the properties of its constituent protected amino acids, Boc-DL-leucine and DL-methionine.

Chemical Identifiers

The chemical identifiers for the constituent protected amino acids are crucial for sourcing starting materials and for regulatory documentation.

IdentifierBoc-DL-LeucineBoc-DL-Methionine
Synonyms N-(tert-Butoxycarbonyl)-DL-leucineN-(tert-Butoxycarbonyl)-DL-methionine
CAS Number 64727-35-1[1]93000-03-4[2]
Molecular Formula C11H21NO4[3]C10H19NO4S
Molecular Weight 231.29 g/mol 249.33 g/mol
IUPAC Name (2RS)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid(2RS)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butanoic acid
InChI InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
SMILES CC(C)CC(C(=O)O)NC(=O)OC(C)(C)CCSCCC(C(=O)O)NC(=O)OC(C)(C)C

For the target dipeptide, Boc-DL-Leu-DL-Met-OH , the following properties can be derived:

  • Molecular Formula: C16H30N2O5S

  • Molecular Weight: 362.49 g/mol

Physicochemical Properties

The physicochemical properties of Boc-DL-Leu-DL-Met-OH are critical for its handling, synthesis, and application. These properties are largely influenced by the presence of the lipophilic Boc group and the side chains of leucine and methionine.

PropertyDescription
Appearance Expected to be a white to off-white solid.
Solubility Likely soluble in polar organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol. Sparingly soluble in water.[1][4] The Boc protecting group generally enhances solubility in organic solvents.
Stability The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[5][6] The methionine residue is susceptible to oxidation at the sulfur atom.
Storage Store in a cool, dry place, protected from moisture and oxidizing agents. For long-term storage, refrigeration is recommended.

Synthesis and Purification

The synthesis of Boc-DL-Leu-DL-Met-OH is a classic example of solution-phase peptide synthesis. The core of this process is the formation of a peptide bond between a carboxyl-activated Boc-DL-Leucine and the free amino group of DL-Methionine.

Synthetic Strategy

The chosen strategy involves the coupling of an N-terminally protected amino acid (Boc-DL-Leu-OH) with a C-terminally unprotected amino acid (DL-Met-OH). This approach is straightforward for a dipeptide and avoids the need for C-terminal protection and subsequent deprotection of the methionine residue.

Synthesis_Workflow cluster_reactants Starting Materials cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation cluster_product Product & Purification Boc_Leu Boc-DL-Leu-OH Activated_Boc_Leu Activated Boc-DL-Leu Boc_Leu->Activated_Boc_Leu Coupling Reagent (e.g., DCC/NHS) Met DL-Met-OH Coupling Coupling Reaction Met->Coupling Activated_Boc_Leu->Coupling Crude_Dipeptide Crude Boc-DL-Leu-DL-Met-OH Coupling->Crude_Dipeptide Work-up Purified_Dipeptide Purified Dipeptide Crude_Dipeptide->Purified_Dipeptide Chromatography

Caption: Solution-phase synthesis workflow for Boc-DL-Leu-DL-Met-OH.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes a general method for the synthesis of Boc-DL-Leu-DL-Met-OH using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • Boc-DL-Leu-OH

  • DL-Met-OH

  • Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Boc-DL-Leu-OH:

    • Dissolve Boc-DL-Leu-OH (1.0 eq) and NHS (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.0 eq) dissolved in a minimal amount of DMF dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.

  • Coupling Reaction:

    • In a separate flask, dissolve DL-Met-OH (1.0 eq) in DMF. A base such as triethylamine (TEA) may be required to facilitate dissolution and neutralize the amino acid.

    • Filter the activated Boc-DL-Leu-OH solution to remove the DCU precipitate.

    • Add the filtrate containing the activated ester to the DL-Met-OH solution.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in DCM) to yield the pure Boc-DL-Leu-DL-Met-OH.

Characterization and Analysis

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized dipeptide. A combination of spectroscopic and spectrometric techniques is typically employed.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the covalent structure and assess purity.¹H NMR: Peaks corresponding to the Boc group (singlet around 1.4 ppm), leucine side chain protons, methionine side chain protons (including the S-CH₃ singlet around 2.1 ppm), and backbone α- and β-protons. ¹³C NMR: Resonances for the carbonyl carbons of the Boc group and peptide bond, as well as the carbons of the amino acid side chains.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.An [M+H]⁺ ion at m/z 363.5, an [M+Na]⁺ ion at m/z 385.5, or an [M-H]⁻ ion at m/z 361.5, depending on the ionization mode (ESI-MS).
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product.A single major peak in the chromatogram when monitored at a suitable wavelength (e.g., 214 nm). The presence of four diastereomers may lead to peak broadening or partial separation depending on the column and conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups.Absorption bands for N-H stretching (amide), C=O stretching (urethane and amide), and C-H stretching.

Applications in Research and Drug Development

Dipeptides and their derivatives are valuable tools in various scientific disciplines, particularly in the development of new therapeutics.

Rationale for Use
  • Building Blocks in Peptide Synthesis: Boc-DL-Leu-DL-Met-OH can serve as a building block for the synthesis of larger, more complex peptides. The use of a dipeptide unit can sometimes improve coupling efficiency and reduce side reactions during solid-phase peptide synthesis (SPPS).[7]

  • Drug Discovery and Medicinal Chemistry: Dipeptides are attractive candidates for drug development due to their relatively low molecular weight, potential for oral bioavailability, and the ability to mimic or block biological interactions.[8][9] The incorporation of D-amino acids can enhance metabolic stability by providing resistance to enzymatic degradation.

  • Investigating Structure-Activity Relationships (SAR): This dipeptide can be used in SAR studies to understand how the specific sequence and stereochemistry of amino acids influence biological activity.

  • Development of Novel Biomaterials: Self-assembling peptides, including dipeptides, are being explored for the creation of hydrogels and other biomaterials for tissue engineering and drug delivery.

Applications cluster_synthesis Peptide Synthesis cluster_drug_discovery Drug Discovery cluster_biomaterials Biomaterials Science Dipeptide Boc-DL-Leu-DL-Met-OH SPPS Solid-Phase Peptide Synthesis Dipeptide->SPPS as building block Fragment Fragment Condensation Dipeptide->Fragment as fragment SAR SAR Studies Dipeptide->SAR Analogs Peptidomimetics Dipeptide->Analogs Metabolic Enhanced Stability Dipeptide->Metabolic due to D-amino acids Hydrogels Hydrogel Formation Dipeptide->Hydrogels via self-assembly Delivery Drug Delivery Dipeptide->Delivery

Caption: Potential applications of Boc-DL-Leu-DL-Met-OH.

Safety and Handling

As a laboratory chemical, Boc-DL-Leu-DL-Met-OH should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Boc-DL-Leu-DL-Met-OH, while not a commonly cataloged dipeptide, represents a valuable chemical entity for researchers in peptide chemistry and drug development. Its synthesis is achievable through standard solution-phase peptide coupling methods, and its identity can be confirmed using a suite of analytical techniques. The presence of both D and L enantiomers of its constituent amino acids makes it an interesting candidate for developing peptides with enhanced stability and for exploring the impact of stereochemistry on biological activity. As the field of peptide therapeutics continues to expand, the utility of such custom-designed dipeptide building blocks will undoubtedly grow.

References

  • Santos, S., Torcato, I., & Castanho, M. A. R. B. (2012). Biomedical Applications of Dipeptides and Tripeptides. Biopolymers, 98(4), 288-293. Available from: [Link]

  • Santos, S., et al. (2012). Biomedical applications of dipeptides and tripeptides. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-methionine. PubChem Compound Database. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butoxycarbonyl-L-methionine. PubChem Compound Database. Available from: [Link]

  • Kijewska, M., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3089. Available from: [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(tert-Butyloxycarbonyl)-D-methionine. PubChem Compound Database. Available from: [Link]

  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. Available from: [Link]

  • Advent Chembio. (n.d.). N-Boc-DL-methionine, 98%. Available from: [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Available from: [Link]

  • Gudasheva, T. A. (2018). Novel Technologies for Dipeptide Drugs Design and their Implantation. Current Medicinal Chemistry, 25(25), 2918-2926. Available from: [Link]

  • Sygnature Discovery. (2025, April 9). Why peptide drug discovery is experiencing a resurgence. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023, July 4). BOC deprotection. Available from: [Link]

  • Isaksen, T. J., et al. (2025, December 12). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv. Available from: [Link]

  • Peters, M. B., et al. (2020). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. RSC Medicinal Chemistry, 11(8), 923-930. Available from: [Link]

  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Available from: [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available from: [Link]

  • Ghosh, C., et al. (2025, January 15). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Omega. Available from: [Link]

  • Sreballe, A. (2007). Secondary and Higher Order Structural Characterization of Peptides and Proteins by Mass Spectrometry. Diva-portal.org. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available from: [Link]

  • Google Patents. (n.d.). WO2013115813A1 - Water soluble solid phase peptide synthesis.
  • Hill, S. E., & Samide, M. J. (2025, August 6). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. Available from: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Perera, A. S., et al. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Sciforum. Available from: [Link]

  • Kumar, S., et al. (2021). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. ACS Omega, 6(9), 6031-6042. Available from: [Link]

  • Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in molecular biology (Clifton, N.J.), 1779, 133–145. Available from: [Link]

  • Mu, Y., et al. (2021). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Nature Communications, 12(1), 1-10. Available from: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Singh, T. P., et al. (1993). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. International journal of peptide and protein research, 41(4), 345-351. Available from: [Link]

Sources

Foundational

Technical Guide: Boc-DL-Leu-DL-Met-OH in Peptide Synthesis & Stereochemical Analysis

The following technical guide details the role, synthesis, and analytical utility of Boc-DL-Leu-DL-Met-OH , a specific racemic dipeptide derivative used primarily as a stereochemical model system in peptide chemistry. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and analytical utility of Boc-DL-Leu-DL-Met-OH , a specific racemic dipeptide derivative used primarily as a stereochemical model system in peptide chemistry.

Executive Summary

Boc-DL-Leu-DL-Met-OH (tert-Butyloxycarbonyl-DL-leucyl-DL-methionine) is a protected dipeptide intermediate utilized in advanced peptide synthesis research. While its optically pure counterpart (Boc-L-Leu-L-Met-OH) serves as a building block for bioactive tachykinins like Eledoisin , the DL-DL variant functions as a critical stereochemical probe .

This guide addresses the compound's utility in three core areas:

  • Method Development: Benchmarking chiral chromatography columns for diastereomeric resolution.

  • Mechanistic Studies: Monitoring racemization rates during peptide coupling optimization.

  • Enzymatic Profiling: Assessing protease stereospecificity (e.g., Carboxypeptidase Y) against racemic substrates.

Chemical Identity & Stereochemical Complexity

Unlike standard therapeutic precursors, Boc-DL-Leu-DL-Met-OH represents a mixture of four distinct stereoisomers due to the presence of two chiral centers (the


-carbons of Leucine and Methionine).
PropertySpecification
Chemical Formula

Molecular Weight 362.5 g/mol
Protecting Group tert-Butyloxycarbonyl (Boc) (Acid-labile)
Stereoisomers 1. L-L (Natural/Bioactive)2. D-D (Enantiomer of L-L)3. L-D (Diastereomer)4. D-L (Diastereomer)
Solubility Soluble in organic solvents (DCM, DMF, MeOH); limited solubility in water.
The "DL-DL" Significance

In high-precision peptide chemistry, the separation of these four isomers is a standard benchmark for evaluating the efficiency of Chiral HPLC or GC columns. The ability to resolve the "L-L" peak from the "L-D" impurity is critical for validating the optical purity of therapeutic peptides.

Synthesis Protocol: The Racemic Model

To generate the model compound, a non-stereoselective coupling strategy is employed. This protocol ensures the formation of all isomers, creating a "worst-case scenario" mixture for analytical testing.

Reagents
  • Component A: Boc-DL-Leu-OH (Racemic Leucine)

  • Component B: H-DL-Met-OMe

    
     HCl (Racemic Methionine Methyl Ester)
    
  • Coupling Agent: DCC (Dicyclohexylcarbodiimide) or EDC

    
     HCl
    
  • Base: NMM (N-Methylmorpholine) or DIEA

Step-by-Step Methodology
  • Activation: Dissolve Boc-DL-Leu-OH (1.0 eq) in DCM/DMF (1:1). Add Coupling Agent (1.1 eq) at 0°C. Stir for 15 min.

  • Coupling: Add H-DL-Met-OMe

    
     HCl (1.1 eq) and Base (2.5 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
    
  • Workup: Evaporate DMF. Redissolve in EtOAc. Wash sequentially with 5% citric acid, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Saponification (Critical Step): To obtain the free acid (-OH), dissolve the intermediate ester (Boc-DL-Leu-DL-Met-OMe) in MeOH/THF. Add 1M LiOH (2.0 eq). Stir until TLC indicates completion. Acidify to pH 3 with 1M HCl and extract into EtOAc.

Expert Insight: Saponification of the methyl ester is prone to further racemization if the pH exceeds 12. Using LiOH at controlled temperatures prevents converting the specific diastereomeric ratio established during coupling.

Application Workflow: Racemization & Separation Studies

The primary research utility of Boc-DL-Leu-DL-Met-OH is to test the limits of separation technologies and coupling fidelity.

Experiment A: Chiral HPLC Benchmarking

Researchers use this mixture to optimize gradients for separating diastereomers (L-L/D-D vs L-D/D-L) and enantiomers (L-L vs D-D).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (typically 90:10) with 0.1% TFA.

  • Detection: UV at 210 nm (Amide bond).

Data Interpretation:

  • If only 2 peaks appear: The system separates diastereomers but not enantiomers.

  • If 4 peaks appear: The system has full chiral resolution power.

Experiment B: Enzymatic Resolution (Stereospecificity)

Proteases like Carboxypeptidase Y (CPY) or Thermolysin prefer L-amino acids.

  • Incubate Boc-DL-Leu-DL-Met-OH with CPY at pH 6.5.

  • Mechanism: CPY selectively hydrolyzes the C-terminal peptide bond of the L-L isomer (and potentially L-D, depending on specificity), releasing free L-Met.

  • Result: The remaining unreacted material becomes enriched in D-isomers, allowing for the production of optically pure D-peptides or analysis of enzyme kinetics.

Visualization: Stereochemical Analysis Workflow

The following diagram illustrates the workflow for synthesizing the racemic mixture and using it to validate an analytical method.

G Start Start: Racemic Precursors (Boc-DL-Leu + H-DL-Met) Coupling Non-Stereoselective Coupling (DCC/HOBt) Start->Coupling Synthesis Mixture Crude Mixture: LL, DD, LD, DL Coupling->Mixture Generates 4 Isomers HPLC Chiral HPLC Analysis (Chiralpak Column) Mixture->HPLC Method Validation Enzyme Alt Path: Enzymatic Resolution (Carboxypeptidase Y) Mixture->Enzyme Specificity Test Result1 Peak 1: L-L / D-D (Enantiomeric Pair) HPLC->Result1 Resolution Result2 Peak 2: L-D / D-L (Diastereomeric Pair) HPLC->Result2 Hydrolysis Selective Hydrolysis (Releases L-Met) Enzyme->Hydrolysis L-L Isomer Only

Figure 1: Workflow for the synthesis and analytical utilization of Boc-DL-Leu-DL-Met-OH, highlighting the divergence between chromatographic separation and enzymatic resolution.

Quantitative Reference Data

When analyzing the efficacy of coupling reagents using this model, the "Degree of Racemization" is the key metric.

Coupling ReagentSolventAdditive% DL-Isomer Formation (Impurity)
DCC DCMNone15–30% (High Risk)
DCC DMFHOBt< 5% (Standard)
HATU DMFHOAt< 1% (High Fidelity)
DIC DMFOxyma Pure< 0.5% (Best Practice)

Note: Data represents typical racemization levels observed in model dipeptide systems. The DL-DL model is used to deliberately generate the "High Risk" profile for detection calibration.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Steinauer, R., et al. (2023). "Epimerisation in Peptide Synthesis." MDPI.

  • Vertex AI Search . (2025). "Boc-Leu-Met-OH peptide synthesis side reaction." 1[2][3]

  • Mansfeld, J. (2025). "Thermolysin-like neutral protease studies using Boc-Leu-Met-OH." ResearchGate. 2[2][3]

Sources

Exploratory

Topic: The Stereochemical Dichotomy: A Comparative Analysis of Boc-DL-Leu-DL-Met-OH and Its L-Isomer Counterpart

An In-depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract In the landscape of peptide chemistry and drug development, stereochemistry is not a mere struct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of peptide chemistry and drug development, stereochemistry is not a mere structural footnote; it is a pivotal determinant of function, stability, and therapeutic potential. The choice between synthesizing a peptide with enantiomerically pure L-amino acids versus one incorporating a racemic mixture of D- and L-isomers has profound implications that ripple through the entire development pipeline, from synthesis and purification to biological activity and clinical application. This guide provides a detailed comparative analysis of two representative dipeptides: the stereochemically pure Boc-L-Leu-L-Met-OH and its complex diastereomeric mixture, Boc-DL-Leu-DL-Met-OH . We will dissect the fundamental differences in their chemical nature, synthesis, analysis, and biological properties, offering field-proven insights and detailed experimental protocols to equip researchers with the knowledge to strategically leverage stereochemistry in their work.

The Foundation: Understanding Stereoisomerism in Peptides

All proteinogenic amino acids, except for glycine, are chiral. They exist as two non-superimposable mirror images, or enantiomers: the L-(Levorotatory) and D-(Dextrorotatory) forms.[1][2] In nature, biological systems, including the ribosomal machinery, almost exclusively utilize L-amino acids to construct proteins and peptides.[3][4] This inherent homochirality dictates the precise three-dimensional structures that underpin biological function.

When synthesizing a dipeptide like Boc-Leu-Met-OH, the stereochemistry of each amino acid building block is critical.

  • Boc-L-Leu-L-Met-OH : This is a single, enantiomerically pure compound where both leucine and methionine are in their natural L-configuration.

  • Boc-DL-Leu-DL-Met-OH : This designation implies the use of racemic starting materials (a 50/50 mixture of D and L forms) for both leucine and methionine. The resulting product is not a single compound but a complex mixture of four distinct stereoisomers.

These stereoisomers fall into two categories: enantiomers (mirror images) and diastereomers (stereoisomers that are not mirror images). Diastereomers possess different physicochemical properties, which is a key factor in their analysis and biological activity.[5]

G cluster_0 Boc-DL-Leu-DL-Met-OH Synthesis Outcome cluster_1 Boc-L-Leu-L-Met-OH Synthesis Outcome Boc-L-Leu-L-Met-OH Boc-L-Leu-L-Met-OH Boc-D-Leu-D-Met-OH Boc-D-Leu-D-Met-OH Boc-L-Leu-L-Met-OH->Boc-D-Leu-D-Met-OH Enantiomers Boc-L-Leu-D-Met-OH Boc-L-Leu-D-Met-OH Boc-L-Leu-L-Met-OH->Boc-L-Leu-D-Met-OH Diastereomers Boc-D-Leu-L-Met-OH Boc-D-Leu-L-Met-OH Boc-L-Leu-L-Met-OH->Boc-D-Leu-L-Met-OH Diastereomers Boc-D-Leu-D-Met-OH->Boc-L-Leu-D-Met-OH Diastereomers Boc-D-Leu-D-Met-OH->Boc-D-Leu-L-Met-OH Diastereomers Boc-L-Leu-D-Met-OH->Boc-D-Leu-L-Met-OH Enantiomers Single_Isomer Boc-L-Leu-L-Met-OH

Caption: Resulting stereoisomers from syntheses using racemic vs. enantiopure starting materials.

Synthesis Strategy: A Tale of Two Pathways

The synthesis of these peptides is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS), with the choice of N-α-protecting group being a primary consideration. Here, we focus on the tert-butoxycarbonyl (Boc) strategy.[]

  • Synthesis of Boc-L-Leu-L-Met-OH : This is a straightforward, stereochemically controlled process. Enantiomerically pure building blocks, Boc-L-Leu-OH and Boc-L-Met-OH, are used. The synthesis involves sequential coupling and deprotection steps, resulting in a single final product.

  • Synthesis of Boc-DL-Leu-DL-Met-OH : This synthesis utilizes racemic building blocks, such as Boc-DL-Leu-OH and Boc-DL-Met-OH.[7][8] While the chemical steps are identical to the L-isomer synthesis, the outcome is a mixture of four products, as illustrated in the diagram above. This approach is sometimes used to create stereorandomized peptide libraries for screening purposes.[9]

Experimental Protocol 1: Boc-SPPS of a Dipeptide

This protocol outlines the manual synthesis on a Rink Amide resin, illustrating the key steps. The critical difference lies in Step 4.

  • Resin Preparation: Swell 100 mg of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes in a SPPS vessel.

  • Fmoc Deprotection (Initial): Remove the initial Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF, Methanol (MeOH), and Dichloromethane (DCM).[2]

  • First Amino Acid Coupling (Methionine):

    • In a separate vial, dissolve 3 equivalents of the first amino acid (either Boc-L-Met-OH or Boc-DL-Met-OH ) and 2.9 equivalents of HBTU (a coupling agent) in DMF.

    • Add 6 equivalents of DIPEA (a base) to the mixture and vortex for 1 minute to activate.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin as in Step 2.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes. Wash thoroughly.

  • Second Amino Acid Coupling (Leucine): Repeat the coupling procedure from Step 3 using the appropriate second amino acid (Boc-L-Leu-OH or Boc-DL-Leu-OH ).

  • Final Cleavage: Cleave the completed dipeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.[2]

  • Precipitation & Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide under vacuum.

G cluster_L Synthesis of Boc-L-Leu-L-Met-OH cluster_DL Synthesis of Boc-DL-Leu-DL-Met-OH L_Start Boc-L-Met-OH Boc-L-Leu-OH L_SPPS Boc-SPPS Protocol L_Start->L_SPPS L_Product Crude Product: Single Isomer (Boc-L-Leu-L-Met-OH) L_SPPS->L_Product DL_Start Boc-DL-Met-OH Boc-DL-Leu-OH DL_SPPS Boc-SPPS Protocol DL_Start->DL_SPPS DL_Product Crude Product: Mixture of 4 Stereoisomers (LL, LD, DL, DD) DL_SPPS->DL_Product

Caption: Contrasting synthetic workflows based on starting material stereochemistry.

Analysis and Purification: Resolving Complexity

The analytical challenge presented by Boc-DL-Leu-DL-Met-OH is significantly greater than for its L-L counterpart. Because diastereomers have different physical properties, they can often be separated using standard chromatographic techniques.[5]

  • Boc-L-Leu-L-Met-OH : The crude product is typically purified using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to remove synthesis-related impurities. The final product should yield a single, sharp peak.

  • Boc-DL-Leu-DL-Met-OH : The crude product will appear as multiple peaks on an RP-HPLC chromatogram. The enantiomeric pairs (L-L/D-D and L-D/D-L) may or may not separate from each other on a standard achiral column, but the two pairs of diastereomers will typically have different retention times.[10] Complete separation and identification require more advanced techniques.

Key Analytical Techniques
  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse for peptide analysis and is highly effective at separating diastereomers due to subtle differences in their hydrophobicity and secondary structure.[10][11]

  • Chiral Chromatography: To separate the enantiomeric pairs (e.g., Boc-L-Leu-L-Met-OH from Boc-D-Leu-D-Met-OH), a chiral stationary phase (CSP) is required.[12] This technique is essential for determining the enantiomeric purity of a sample.

  • NMR Spectroscopy: High-resolution NMR can distinguish between diastereomers.[13][14] The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants for corresponding protons, allowing for identification and quantification.[15] Enantiomers, however, are indistinguishable in a standard NMR experiment unless a chiral solvating agent is used.[16]

  • Mass Spectrometry (MS): While MS cannot distinguish between stereoisomers as they have identical masses, it is crucial for confirming the molecular weight of the synthesized peptides and is often coupled with HPLC (LC-MS) for peak identification.

Experimental Protocol 2: Diastereomer Separation by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide mixture in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of 1 mg/mL.

  • Column: Use a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Eluent A: 0.1% TFA in water.

    • Eluent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Run a linear gradient from 5% B to 95% B over 30 minutes.

    • Maintain a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 220 nm.

  • Analysis: The resulting chromatogram should show multiple peaks corresponding to the different diastereomers. The relative peak areas can be used to estimate the proportion of each isomer in the mixture.

PropertyBoc-L-Leu-L-Met-OHBoc-DL-Leu-DL-Met-OH Mixture
Stereochemical Composition Single enantiomer (L-L)Four stereoisomers (L-L, D-D, L-D, D-L)
Synthesis Complexity Low (Stereocontrolled)Low (Uses racemic starting materials)
Analytical Challenge Low (Standard RP-HPLC)High (Requires diastereomer & enantiomer separation)
Enzymatic Stability Low (Susceptible to proteases)High (D-residues confer resistance)[17]
Biological Specificity High (Mimics natural ligands)Low/Altered (Different isomers have varied activities)
Primary Application Mimicking natural peptides, standard assaysCreating stable analogs, drug discovery, library screening

Table 1: Comparative summary of key properties and characteristics.

Biological Implications: Stability vs. Specificity

The most significant divergence between these peptides lies in their biological properties. The incorporation of D-amino acids is a well-established strategy to alter a peptide's behavior in a biological system.[18][19]

Enhanced Enzymatic Stability

Peptides composed solely of L-amino acids are rapidly degraded by proteases in the body, which recognize the specific stereochemistry of L-residues.[3] This severely limits their therapeutic potential due to short biological half-lives. The introduction of D-amino acids creates a stereochemical mismatch with the active sites of these enzymes. This steric hindrance renders the peptide bonds adjacent to D-residues resistant to cleavage, dramatically increasing the peptide's stability and half-life in biological systems.[17][20]

G cluster_L L-Isomer Peptide Interaction cluster_DL D-Containing Peptide Interaction L_Peptide Boc-L-Leu-L-Met-OH Protease_L Protease (Stereospecific for L-AAs) L_Peptide->Protease_L Correct Fit & Binding Degradation Degraded Fragments Protease_L->Degradation Cleavage D_Peptide Boc-L-Leu-D-Met-OH (Example Diastereomer) Protease_D Protease (Stereospecific for L-AAs) D_Peptide->Protease_D Steric Hindrance (Incorrect Fit) Intact Peptide Remains Intact Protease_D->Intact No Cleavage

Caption: D-amino acids protect peptides from enzymatic degradation by proteases.

Altered Biological Activity and Receptor Binding

The interaction between a peptide and its biological target (e.g., a receptor or enzyme) is exquisitely dependent on the three-dimensional arrangement of its side chains. Changing the stereochemistry of even a single amino acid can drastically alter the peptide's conformation and, consequently, its binding affinity and biological activity.[21]

  • Boc-L-Leu-L-Met-OH : Is designed to mimic the natural L-configuration and would be expected to interact with biological targets that recognize L-peptides.

  • Boc-DL-Leu-DL-Met-OH : The four isomers in this mixture will likely have four different biological activities. One diastereomer might be a potent agonist, another a weak antagonist, and the others could be completely inactive.[22] This is why synthesizing and testing discrete stereoisomers is crucial in drug development rather than using a complex mixture. For instance, a study on cyclic RGD peptides showed that different stereoisomers had dramatically different activities and selectivities for integrin receptors.[21]

Conclusion and Future Outlook

The comparison between Boc-DL-Leu-DL-Met-OH and Boc-L-Leu-L-Met-OH serves as a microcosm for a fundamental strategic choice in peptide science. The all-L isomer represents the effort to mimic or modulate natural biological processes, prioritizing specificity over stability. In contrast, the incorporation of D-amino acids, whether in a defined or random manner, is a powerful peptidomimetic strategy aimed at overcoming the inherent pharmacokinetic limitations of natural peptides.[3] The use of D-amino acids can enhance stability, improve bioavailability, and sometimes unlock unique biological activities.[17]

For the modern researcher, the path forward is not a binary choice but a continuum of possibilities. The synthesis of stereorandomized libraries can be a powerful tool for initial discovery, while the subsequent synthesis and evaluation of individual stereoisomers are essential for lead optimization.[9] A comprehensive understanding of the synthesis, purification, and biological impact of stereochemistry is therefore indispensable for the rational design of next-generation peptide-based therapeutics.

References

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? LifeTein. [Link]

  • Slobodyanyuk, E., et al. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS. [Link]

  • Daicel. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Daicel. [Link]

  • Apostolopoulos, V., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. [Link]

  • Liscano, J., et al. (n.d.). Stereorandomization as a Method to Probe Peptide Bioactivity. PMC. [Link]

  • Che-Leung Law, et al. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Peptide Diastereomers, Separation of | Request PDF. ResearchGate. [Link]

  • MDPI. (2025, January 21). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]

  • RSC Publishing. (n.d.). Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. RSC Publishing. [Link]

  • Wallworth, D. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes. JEOL Ltd. [Link]

  • ACS Publications. (n.d.). Stereoisomerism and Biological Activity of the Selective and Superactive αvβ3 Integrin Inhibitor cyclo(-RGDfV-) and Its Retro-Inverso Peptide. ACS Publications. [Link]

  • Chen, Y., et al. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]

  • Chorev, M., & Goodman, M. (2003, October 1). The Design, Synthesis and Application of Stereochemical and Directional Peptide Isomers: A Critical Review. Bentham Science Publishers. [Link]

  • Srivastava, V. (2019, August 16). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Books. [Link]

  • LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • Wadhwani, P., et al. (2013, June 21). Stereochemical effects on the aggregation and biological properties of the fibril-forming peptide [KIGAKI]3 in membranes. PubMed. [Link]

  • Wiley Online Library. (2006, May 8). Gas-chromatographic separation of stereoisomers of dipeptides. Wiley Online Library. [Link]

  • MDPI. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • JPT Peptide Technologies. (n.d.). What are L- and D- Amino Acids? JPT Peptide Technologies. [Link]

  • Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. [Link]

  • MDPI. (2025, March 10). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI. [Link]

  • PubMed. (2005, June 15). Stereoselective peptide analysis. PubMed. [Link]

  • Cardiff University. (n.d.). D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. ORCA. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • ResearchGate. (n.d.). (PDF) Impact of Stereochemical Replacement on the Activity and Selectivity of Membrane-Active Cationic Cyclic Peptides with Broad-Spectrum Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • PubChem - NIH. (n.d.). Boc-Met-Leu-Phe-OH | C25H39N3O6S | CID 14655143. PubChem. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • ACS Publications. (2021, February 26). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D | ACS Omega. ACS Publications. [Link]

  • Svs Fine Chemicals. (n.d.). BOC L AMINO ACIDS - Boc-L-Met-OH,CAS NO 2488-15-5 Manufacturer from Bengaluru. Svs Fine Chemicals. [Link]

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Foundational

Introduction: The Double-Edged Sword of Methionine in Peptide Therapeutics

An In-Depth Technical Guide to the Stability of Methionine-Containing Protected Dipeptides Methionine, one of the two sulfur-containing proteinogenic amino acids, holds a unique position in the landscape of peptide-based...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Methionine-Containing Protected Dipeptides

Methionine, one of the two sulfur-containing proteinogenic amino acids, holds a unique position in the landscape of peptide-based drug development. Its thioether side chain, while classifying it as a non-polar, aliphatic residue, imparts a distinct reactivity that is both a functional asset and a significant stability liability.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core stability challenges associated with methionine-containing protected dipeptides. We will move beyond simple protocols to explore the underlying chemical mechanisms of degradation, offering field-proven strategies to mitigate these risks from synthesis to formulation. Our focus is on building a robust, self-validating understanding of how to handle these sensitive molecules, ensuring the integrity and purity of the final product.

Part 1: The Core Degradation Pathways

The stability of a methionine-containing dipeptide is not a single property but a composite of its resistance to several distinct chemical transformations. The thioether group is a reactive nucleophile, particularly at acidic pH, making it a hotspot for unwanted side reactions.[1]

Oxidation: The Primary Instability Concern

The most prevalent degradation pathway for methionine is the oxidation of its sulfur atom. The thioether side chain is highly susceptible to oxidation by various reactive oxygen species (ROS) and even atmospheric oxygen, especially under acidic conditions or when exposed to light and heat.[2][3] This process occurs in two primary stages:

  • Methionine Sulfoxide (Met(O)) Formation: The initial, and most common, oxidation event converts methionine to methionine sulfoxide. This introduces a new chiral center, resulting in two diastereomers (R/S). This transformation is often reversible.

  • Methionine Sulfone (Met(O₂)) Formation: Further oxidation under harsher conditions can lead to the irreversible formation of methionine sulfone.

This oxidation is not merely a synthetic artifact; it is a known post-translational modification in vivo. However, during synthesis and storage, it represents a critical loss of product integrity. The final acid-catalyzed cleavage step in solid-phase peptide synthesis (SPPS) is a particularly high-risk stage for oxidation.[1][4]

Methionine Oxidation Pathway Met Methionine (-S-CH₃) MetO Methionine Sulfoxide (Met(O)) (Two Diastereomers) Met->MetO Oxidation [O] (Reversible) MetO->Met Reduction [H] MetO2 Methionine Sulfone (Met(O₂)) (Irreversible) MetO->MetO2 Stronger Oxidation [O] (Irreversible)

Caption: The primary oxidation pathway of the methionine side chain.

S-Alkylation: A Stubborn Cleavage Artifact

During SPPS using a tert-butyl (tBu) protection scheme (common in Fmoc chemistry), the final cleavage from the resin is typically performed with strong acids like trifluoroacetic acid (TFA).[4][5] This process liberates tBu cations from the protecting groups. These electrophilic carbocations can be scavenged by the nucleophilic thioether of methionine, leading to the formation of a stable S-tert-butylated sulfonium salt.[1] This side reaction is acid-catalyzed and can be a significant source of impurity, particularly if the cleavage conditions are not optimized.[1][4][5] Increasing the temperature during cleavage exacerbates S-alkylation, which can occur faster than oxidation.[4][5]

S_Alkylation_Reaction cluster_cleavage TFA Cleavage Cocktail cluster_peptide Peptide Chain tBu_PG tBu-Protecting Group tBu_Cation tert-Butyl Cation (Electrophile) tBu_PG->tBu_Cation + H⁺ (TFA) Met Methionine Thioether (Nucleophile) tBu_Cation->Met Alkylation Attack Alkylated_Met S-tert-butylated Met (Sulfonium Salt Impurity)

Caption: S-alkylation of methionine by tBu cations during acidic cleavage.

Racemization: The Threat to Chiral Purity

Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon of an amino acid.[6] While a concern for many amino acids, methionine can be susceptible, particularly during the carboxyl group activation step required for peptide bond formation.[6] The process is typically base-catalyzed, where a base abstracts the α-proton to form a planar carbanion intermediate, which can then be re-protonated from either face, leading to a mixture of L- and D-isomers.[7][8]

Key factors influencing racemization include:

  • Base Strength: Stronger bases, such as N,N-diisopropylethylamine (DIEA), increase the rate of racemization compared to weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[7]

  • Activation Method: Certain coupling reagents can produce highly reactive intermediates that are more prone to forming oxazolone intermediates, a key pathway for racemization.[6][9]

  • Temperature: Higher coupling temperatures can increase the rate of epimerization.[5]

Racemization_Mechanism L_AA L-Amino Acid (Activated) Intermediate Planar Intermediate (via Oxazolone or Direct Abstraction) L_AA->Intermediate + Base - H⁺ Intermediate->L_AA + H⁺ D_AA D-Amino Acid (Epimer) Intermediate->D_AA + H⁺

Caption: General mechanism of base-catalyzed amino acid racemization.

Part 2: Proactive Strategies for Stability Enhancement

A successful strategy for producing high-purity methionine-containing dipeptides relies on proactively minimizing degradation at every stage.

Control During Peptide Synthesis

The standard Fmoc/tBu solid-phase synthesis strategy typically does not require a protecting group for the methionine side chain, as the thioether is generally stable to the basic conditions of Fmoc removal and the coupling steps. However, careful selection of reagents is crucial to prevent racemization.

  • Suppressing Racemization: The addition of additives like 1-hydroxybenzotriazole (HOBt) or its more effective successor, 1-hydroxy-7-azabenzotriazole (HOAt), to the coupling reaction is standard practice.[7][9] These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates.[7]

  • Using Methionine Sulfoxide (Met(O)) as a Protecting Group: In some cases, particularly for complex or aggregation-prone sequences, it can be advantageous to use Fmoc-Met(O)-OH directly in the synthesis.[9] The sulfoxide increases the polarity and solubility of the protected peptide. The native methionine can then be regenerated post-synthesis by a reduction step.[9]

The Critical Role of the Cleavage Cocktail

The final TFA-mediated cleavage is the step where the most damage can occur. The composition of the cleavage cocktail is therefore paramount. The goal is to efficiently remove all protecting groups while simultaneously quenching the reactive species that cause oxidation and S-alkylation.

These side reactions can be minimized by including "scavengers" in the acidic cleavage solution.[1][4] A highly effective, modern cleavage cocktail can eradicate oxidation and significantly reduce S-alkylation.[4][5]

Component Typical % (v/v) Primary Function
TFA 85-95%Cleavage agent; dissolves peptide
Anisole 5%Scavenger for tBu cations
Dimethyl Sulfide (Me₂S) 5%Scavenger; helps reduce Met(O)
Trimethylsilyl Chloride (TMSCl) 5%Key for minimizing/eradicating oxidation[4][5]
Triphenylphosphine (PPh₃) 1 mg/mLWorks with TMSCl to prevent oxidation[4]
Triisopropylsilane (TIS) 2.5-5%Scavenger; essential if Cys(Trt) is present
Water 2.5%Scavenger

Protocol 1: Optimized Cleavage for Methionine-Containing Dipeptides

  • Preparation: Prepare the cleavage cocktail fresh. For a peptide without cysteine, a recommended mixture is TFA/Anisole/TMSCl/Me₂S (85:5:5:5) containing 1 mg/mL of PPh₃ .[4][5]

  • Reaction: Add the cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours. Causality Note: Avoid higher temperatures, as they accelerate S-alkylation.[4][5]

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide under vacuum.

Post-Cleavage Remediation

If oxidation or S-alkylation does occur, remediation steps can be taken:

  • Reduction of Met(O): If methionine sulfoxide is present in the crude product, it can be reduced back to methionine. A common method involves dissolving the peptide in a TFA-NH₄I-Me₂S solution.[4] Alternatively, adding dithiothreitol (DTT) can suppress oxidation during cleavage or aid in reduction.[9]

  • Reversal of S-alkylation: The S-tert-butyl sulfonium salt can be reversed to the free thioether by heating the peptide at 40°C for 24 hours in a 5% acetic acid solution.[4][5]

Part 3: Analytical Verification and Stability Profiling

Trustworthiness in peptide development requires robust analytical methods to detect, identify, and quantify degradation products. A forced degradation study is an indispensable tool for this purpose.[2][10]

Forced Degradation Studies

These studies intentionally expose the dipeptide to harsh conditions to accelerate degradation, revealing potential liabilities and validating the stability-indicating power of analytical methods.[2][10]

Caption: A typical experimental workflow for a forced degradation study.

Table 1: Example Data from a Forced Degradation Study of a Met-Dipeptide

Stress Condition Time % Purity Remaining Major Degradant(s) Observed (Mass Shift)
0.1 M HCl, 60°C24 h85.2%+16 Da (Oxidation)
0.1 M NaOH, RT8 h92.5%Racemization peak, Minor hydrolysis
3% H₂O₂, RT4 h45.1%+16 Da (Met(O)), +32 Da (Met(O₂))
70°C, Solution48 h96.8%Minor oxidation
Light (ICH Q1B)7 days98.1%Minor oxidation

This data is illustrative and will vary based on the specific peptide sequence and formulation.

Advanced Analytical Technique: Stable Isotope Labeling

A significant challenge in quantifying low levels of oxidation is distinguishing between oxidation that occurred in the sample versus artifactual oxidation generated during sample preparation and mass spectrometry analysis.[11] A powerful technique to overcome this is to use ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) to intentionally oxidize all remaining unoxidized methionine residues before analysis.[12][13]

  • Principle: Methionine that was already oxidized in the original sample will have a ¹⁶O atom (Met(¹⁶O)). The unoxidized methionine will be converted to Met(¹⁸O).

  • Detection: Mass spectrometry can easily distinguish the 2 Dalton mass difference between the two forms.

  • Result: This allows for the precise and accurate quantification of the original level of methionine sulfoxide, eliminating analytical artifacts.[13]

Protocol 2: General LC-MS Analysis for Stability Samples

  • Sample Preparation: Dilute the stressed and control samples to a suitable concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Analysis: Scan for the expected m/z of the parent dipeptide and potential degradation products (e.g., +16 Da, +32 Da for oxidation; +56 Da for tert-butylation).

  • Data Analysis: Integrate peak areas from the UV chromatogram to determine the percentage of the parent peptide and each impurity. Confirm the identity of impurity peaks using the corresponding mass spectra.

Conclusion

The stability of methionine-containing protected dipeptides is a multifaceted challenge that demands a proactive and scientifically grounded approach. The inherent nucleophilicity of the thioether side chain makes it a primary target for oxidation and S-alkylation, while the potential for racemization during synthesis threatens chiral purity. By understanding the mechanisms behind these degradation pathways, researchers can make informed choices regarding synthetic strategies, cleavage conditions, and analytical validation. The implementation of optimized cleavage cocktails with effective scavengers, coupled with rigorous stability testing through forced degradation studies and precise analytical techniques, forms the cornerstone of ensuring the development of safe, stable, and efficacious peptide-based therapeutics.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Biotage. (2023, February 7). How to handle peptides that contain methionine.

  • Ghesquierè, B., et al. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. PMC.

  • Ghesquierè, B., et al. (2013). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research.

  • Al-Warhi, T., et al. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.

  • Al-Warhi, T., et al. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate.

  • Al-Warhi, T., et al. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.

  • Zhang, J., et al. Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ResearchGate.

  • Zhang, J., et al. (2013, November 7). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry.

  • Omizzolo. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • Coin, I., et al. (2007). 4 Preparation and handling of peptides containing methionine and cysteine. Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

  • Jadhav, S., et al. (2021, June 11). Methionine epimerization in cyclic peptides. PMC.

  • Hawe, A. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

  • Hering, D., et al. (2012). Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies. Free Radical Biology and Medicine.

  • Bio-Synthesis Inc. (2016, August 24). Labeling and Protecting Groups used in Peptide Synthesis.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Serno, P., et al. Method for the stabilization of methionine-containing polypeptides. Google Patents.

  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • Sajapin, E., et al. (2022). Methionine-associated peptide α-amidation is directed both to the N- and the C-terminal amino acids. Journal of Peptide Science.

  • Delvaux, A., et al. (2022). Pharmaceutical Oral Formulation of Methionine as a Pediatric Treatment in Inherited Metabolic Disease. ResearchGate.

  • CD Formulation. Proteins & Peptides Forced Degradation Studies.

  • Zulkifli, S., et al. (2023, December 8). Epimerisation in Peptide Synthesis. MDPI.

  • Sabatino, G. (2018, December 20). Racemization in peptide synthesis. ResearchGate.

  • Li, S., et al. (1993). Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. Pharmaceutical Research.

  • Zhiryakova, M., et al. (2015, October 23). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. PMC.

  • D’Souza, A., et al. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International.

Sources

Exploratory

Technical Guide: Boc-DL-Leu-DL-Met-OH – Synthesis, Stereochemical Utility, and Peptide Applications

Executive Summary Boc-DL-Leu-DL-Met-OH (tert-Butyloxycarbonyl-DL-Leucyl-DL-Methionine) is a protected dipeptide intermediate critical to the fields of peptide synthesis, enzymatic kinetics, and analytical chemistry. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-DL-Leu-DL-Met-OH (tert-Butyloxycarbonyl-DL-Leucyl-DL-Methionine) is a protected dipeptide intermediate critical to the fields of peptide synthesis, enzymatic kinetics, and analytical chemistry. While often overshadowed by its pure L-L isomer (the bioactive standard), the DL-DL racemic mixture serves a distinct and vital role as a stereochemical reference standard and a cost-effective synthetic precursor for non-biological applications.

This guide details the physicochemical properties, synthesis protocols, and downstream applications of this compound, specifically focusing on its utility in synthesizing Tachykinin analogs (such as Eledoisin) and its function as a substrate for probing protease stereospecificity (e.g., Thermolysin).

Chemical Profile & Stereochemical Analysis

The designation DL-Leu-DL-Met indicates that this compound is a mixture of four distinct stereoisomers. Understanding this heterogeneity is essential for researchers using this reagent in chiral separations or enzymatic assays.

Physicochemical Properties
PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-DL-leucyl-DL-methionine
CAS Number 57092-20-3 (General/L-L ref), 103975-66-6 (DL-DL ref)
Molecular Formula C₁₆H₃₀N₂O₅S
Molecular Weight 362.49 g/mol
Solubility Soluble in organic solvents (DMF, DMSO, Methanol); sparingly soluble in water.[1][2]
Purity Grade Typically ≥98% (HPLC); Racemic mixture (1:1:1:1 theoretical ratio of isomers).
The Stereoisomer Matrix

Unlike pure Boc-L-Leu-L-Met-OH, the DL-DL variant contains the following isomers:

  • L-Leu-L-Met: The biologically active form (substrate for proteases).

  • D-Leu-D-Met: The enantiomer of the active form.

  • L-Leu-D-Met: Diastereomer.

  • D-Leu-L-Met: Diastereomer.

Implication: In enzymatic assays, only the L-L fraction is typically cleaved by mammalian or bacterial proteases (e.g., Thermolysin), making the DL-mixture an excellent tool for determining enantiomeric excess (ee) or testing enzyme stereoselectivity .

Stereochemistry cluster_isomers Stereoisomeric Components Root Boc-DL-Leu-DL-Met-OH (Racemic Mixture) LL L-Leu-L-Met (Bioactive) Root->LL 25% DD D-Leu-D-Met (Inert/Control) Root->DD 25% LD L-Leu-D-Met (Diastereomer) Root->LD 25% DL D-Leu-L-Met (Diastereomer) Root->DL 25% BioActivity Biological Activity / Cleavage LL->BioActivity Protease Substrate DD->BioActivity Resistant

Figure 1: Stereochemical hierarchy of the DL-DL mixture. Only the L-L isomer typically exhibits biological activity, making the mixture useful for specificity controls.

Synthesis Protocol: Mixed Anhydride Method

The synthesis of Boc-DL-Leu-DL-Met-OH is classically achieved via the Mixed Anhydride Method or DCC/HOBt coupling . The mixed anhydride method is preferred for its speed and reduced racemization risk (though less critical here as the product is already racemic).

Reagents
  • Boc-DL-Leu-OH: 10 mmol

  • DL-Met-OMe (Methyl ester): 10 mmol (requires saponification later) or DL-Met-OH with transient protection.

  • Isobutyl Chloroformate (IBCF): Activator.

  • N-Methylmorpholine (NMM): Base.

  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology
  • Activation: Dissolve Boc-DL-Leu-OH (2.31 g, 10 mmol) in anhydrous THF (20 mL). Cool to -15°C. Add NMM (1.1 mL, 10 mmol) followed by IBCF (1.3 mL, 10 mmol). Stir for 10 minutes to form the mixed anhydride.

  • Coupling: Add a pre-cooled solution of DL-Met-OMe·HCl (2.0 g, 10 mmol) and NMM (1.1 mL) in DMF/THF to the reaction mixture.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.

  • Work-up: Evaporate THF. Dissolve residue in Ethyl Acetate. Wash sequentially with 5% KHSO₄, Sat. NaHCO₃, and Brine. Dry over MgSO₄.

  • Deprotection (Optional): If the methyl ester (OMe) was used, saponify with 1N NaOH in Methanol/Water to yield the free acid Boc-DL-Leu-DL-Met-OH .

Applications in Bioactive Peptide Synthesis[2][3]

While the DL-form is a mixture, the Boc-Leu-Met-OH sequence (specifically the L-L isomer derived from it or purified) is a foundational building block for several neuropeptides and kinins.

Tachykinin Analog Synthesis (Eledoisin)

Boc-Leu-Met-OH is used as the C-terminal fragment in the synthesis of Eledoisin (6-11) hexapeptide analogs (Lys-Phe-Ile-Gly-Leu-Met-NH₂).

  • Mechanism: Fragment Condensation.

  • Workflow: The dipeptide Boc-Leu-Met-OH is coupled to the tetrapeptide H-Ala-Phe-Ile-Gly-OH (or similar variants) to form the protected linear precursor.[2][3][4]

  • Significance: This segment is critical for the receptor binding affinity of Tachykinins. Modifications at the Met position (e.g., oxidation to sulfoxide) significantly alter bioactivity.

Casomorphin Derivatives

The Leu-Met motif is also utilized in synthesizing β-Casomorphin-5 analogs.[2]

  • Role: The dipeptide is introduced via segment condensation to study opioid receptor affinity.[5]

  • Research Insight: Researchers use the Boc-protected dipeptide to prevent premature polymerization during the assembly of the hydrophobic core of casomorphins.

PeptideSynthesis Start Boc-Leu-Met-OH (Fragment A) Coupling Segment Condensation (DCC/HOBt) Start->Coupling FragB H-Ala-Phe-Ile-Gly-OH (Fragment B) FragB->Coupling Linear Boc-Ala-Phe-Ile-Gly-Leu-Met-OH (Linear Precursor) Coupling->Linear Cyclization Cyclization / Deprotection Linear->Cyclization Product Eledoisin (6-11) Analog (Bioactive Peptide) Cyclization->Product

Figure 2: Workflow for using Boc-Leu-Met-OH in the fragment condensation synthesis of Tachykinin analogs.

Applications in Enzymology & Analytical Chemistry[6]

The unique value of the DL-DL mixture lies in its ability to challenge analytical systems and enzymatic specificity.

Protease Specificity Studies (Thermolysin)

Thermolysin is a neutral metalloprotease that specifically cleaves peptide bonds at the N-terminal side of hydrophobic residues (like Leucine).

  • Experiment: Researchers use Boc-DL-Leu-DL-Met-OH to test the stereoselectivity of mutant proteases.

  • Mechanism: The enzyme should theoretically hydrolyze only the L-Leu-L-Met bond. The presence of D-isomers allows researchers to quantify "leakage" or promiscuity in engineered enzymes.

  • Data Output: Kinetic parameters (

    
    ) are derived by monitoring the release of the free amino acid (Met) via colorimetric assays (e.g., Ninhydrin) or HPLC.
    
Chiral HPLC Method Validation

The DL-DL mixture is the "stress test" for chiral chromatography columns.

  • Objective: To separate all four isomers (LL, DD, LD, DL) to baseline resolution.

  • Stationary Phases: Macrocyclic antibiotic phases (e.g., Teicoplanin) or Pirkle-type columns.

  • Utility: Once the separation method is established using the cheap DL-mixture, it is used to certify the optical purity of expensive, pharmaceutical-grade L-L peptides.

References

  • Synthesis of Eledoisin Analogs: Neubert, K., et al. "Synthesis of cyclic and cyclically branched tachykinin partial sequences."[2][3][4] Pharmazie, 1985.

  • Enzymatic Specificity: Mansfeld, J., et al. "Site-directed mutagenesis of the thermolysin-like neutral protease from Bacillus stearothermophilus."[4] Protein Engineering, Design and Selection, 2002.

  • Peptide Coupling Reagents: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Chiral Separation of Amino Acids: Ilisz, I., et al. "Separation of amino acids, dipeptides and tripeptides on chiral stationary phases." Journal of Chromatography A, 2008.

  • Casomorphin Synthesis: Hartrodt, B., et al. "Synthesis and characterization of beta-casomorphin-5 analogs." Peptides, 1985.[2][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Boc Deprotection of Boc-DL-Leu-DL-Met-OH

Introduction The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in the realm of peptide chemistry.[1] Its popularity stems from its stability under a vari...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in the realm of peptide chemistry.[1] Its popularity stems from its stability under a variety of non-acidic conditions and the relative ease of its removal. The deprotection of the Boc group is a critical step in the synthesis of peptides and other complex molecules, and is most commonly achieved under acidic conditions.[2] This application note provides a detailed protocol for the acidic deprotection of the dipeptide Boc-DL-Leu-DL-Met-OH, with a special focus on mitigating potential side reactions associated with the methionine residue.

This guide is intended for researchers, scientists, and drug development professionals who require a reliable and well-understood method for Boc deprotection. The protocol herein is designed to be a self-validating system, with explanations for each step and guidance on monitoring the reaction to ensure a high-purity final product.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[5] The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine.[5] The liberated amine is then protonated under the acidic conditions, typically forming an ammonium salt.[5]

The generated tert-butyl cation is a reactive electrophile that can lead to undesirable side reactions, particularly with nucleophilic amino acid residues such as methionine.[6]

Boc_Deprotection_Mechanism Boc_Peptide Boc-DL-Leu-DL-Met-OH Protonated_Boc Protonated Intermediate Boc_Peptide->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine H-DL-Leu-DL-Met-OH (TFA Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Sources

Application

Application Note: High-Efficiency Solution Phase Synthesis of Boc-DL-Leu-DL-Met-OH

Executive Summary & Strategic Analysis The synthesis of Boc-DL-Leu-DL-Met-OH presents a specific set of challenges often underestimated in standard peptide coupling protocols. While the coupling of leucine and methionine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of Boc-DL-Leu-DL-Met-OH presents a specific set of challenges often underestimated in standard peptide coupling protocols. While the coupling of leucine and methionine is sterically unhindered, the presence of the methionine thioether side chain introduces a critical vulnerability: oxidation to methionine sulfoxide (+16 Da) .

This guide moves beyond generic "textbook" protocols to provide a robust, industrial-standard solution-phase synthesis. We utilize EDC/HOBt chemistry for the coupling to ensure easy removal of urea byproducts, followed by a controlled Lithium Hydroxide (LiOH) saponification to generate the free acid without damaging the Boc group or the sulfur center.

Critical Criticalities (The "Why" Behind the Protocol)
  • Methionine Integrity: Avoidance of strong oxidants and minimizing exposure to atmospheric oxygen during basic steps is crucial to prevent

    
     conversion.
    
  • Stereochemical Complexity: As both starting materials are racemic (DL), the product will be a mixture of four stereoisomers (

    
    ). These will exist as two distinct diastereomeric pairs with potentially different solubility and HPLC retention times.
    
  • Solubility: Both residues are hydrophobic. The use of DMF/DCM mixtures is optimized to maintain solubility of the intermediate Boc-Leu-Met-OMe.

Chemical Workflow Visualization

The following diagram outlines the reaction pathway and critical decision nodes for quality control.

G start Starting Materials Boc-DL-Leu-OH + H-DL-Met-OMe·HCl activation Activation Step EDC · HCl / HOBt (Solvent: DCM/DMF) start->activation Pre-activation (15 min) coupling Coupling Reaction Add DIPEA (Base) RT, 12-18 Hours activation->coupling Amine Addition workup Aqueous Workup Acid/Base Washes (Removal of Urea/HOBt) coupling->workup Reaction Complete intermediate Intermediate Isolated Boc-DL-Leu-DL-Met-OMe workup->intermediate Evaporation qc_check QC: LC-MS Check for +16 Da (Met-Ox) workup->qc_check saponification Saponification LiOH (3 eq), THF/H2O 0°C to RT intermediate->saponification Ester Hydrolysis acidification Acidification & Extraction pH 3.0 (Citric Acid) saponification->acidification Deprotection Complete final_product Final Product Boc-DL-Leu-DL-Met-OH acidification->final_product Isolation

Figure 1: Step-wise synthesis workflow for Boc-DL-Leu-DL-Met-OH highlighting the intermediate ester isolation and critical QC points.

Materials and Reagents

ComponentGradeRoleNotes
Boc-DL-Leu-OH >99%Carboxyl ComponentRacemic starting material.
H-DL-Met-OMe

HCl
>98%Amine ComponentMethyl ester protects the C-term; HCl salt form ensures stability.
EDC

HCl
ReagentCoupling Agent1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Water-soluble urea byproduct.
HOBt (anhydrous) ReagentAdditiveSuppresses racemization and enhances activation.
DIPEA ReagentBaseDiisopropylethylamine (Hünig's base).
LiOH

H2O
ReagentHydrolysis AgentLithium Hydroxide.[1][2] Milder than NaOH for ester cleavage.
DCM / DMF AnhydrousSolventsDichloromethane (primary) and Dimethylformamide (co-solvent).

Experimental Protocols

Protocol A: Synthesis of Methyl Ester Intermediate (Boc-DL-Leu-DL-Met-OMe)

Principle: The carboxylic acid of Leucine is activated as an OBt-active ester, which then undergoes aminolysis by the Methionine methyl ester.

  • Preparation of Carboxyl Component:

    • In a round-bottom flask, dissolve Boc-DL-Leu-OH (1.0 eq, 10 mmol) in DCM (30 mL). If solubility is poor, add dry DMF (5-10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add HOBt (1.1 eq) and stir for 10 minutes.

    • Add EDC

      
       HCl  (1.1 eq). Stir for 20 minutes at 0°C to form the active ester.
      
  • Coupling:

    • In a separate vessel, dissolve H-DL-Met-OMe

      
       HCl  (1.0 eq) in minimal DMF (5 mL).
      
    • Add DIPEA (2.2 eq) to the Met solution to neutralize the HCl salt and liberate the free amine.

    • Add this amine solution dropwise to the activated Leucine solution.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup (Crucial for Purity):

    • Evaporate the DCM (and most DMF) under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc, 100 mL).

    • Wash Sequence:

      • 10% Citric Acid (3 x 30 mL) – Removes unreacted amine and DIPEA.

      • Water (1 x 30 mL).

      • Saturated NaHCO

        
          (3 x 30 mL) – Removes unreacted acid and HOBt.
        
      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      . Filter and evaporate to yield Boc-DL-Leu-DL-Met-OMe as a waxy solid or oil.
Protocol B: Saponification to Final Product (Boc-DL-Leu-DL-Met-OH)

Principle: Base-catalyzed hydrolysis of the methyl ester. We use LiOH because it is less aggressive than NaOH, reducing the risk of damaging the Boc group or causing further epimerization.

  • Hydrolysis:

    • Dissolve the intermediate ester (from Protocol A) in THF (20 mL).

    • Prepare a solution of LiOH

      
       H2O  (3.0 eq) in Water  (10 mL).
      
    • Add the aqueous LiOH to the THF solution at 0°C.

    • Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC (or HPLC) until the ester is consumed (typically 2–4 hours).

  • Isolation:

    • Evaporate the THF under reduced pressure (leaving the aqueous phase).

    • Dilute with water (20 mL).

    • Wash: Extract once with Diethyl Ether (20 mL) to remove non-polar impurities. Discard the organic (ether) layer.

    • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH ~3.0 using 1M Citric Acid or 1M KHSO

      
       .
      
      • Note: Avoid strong HCl to prevent Boc removal.

    • Extraction: Extract the cloudy acidic aqueous layer with EtOAc (3 x 40 mL).

    • Combine EtOAc layers, wash with Brine, dry over Na

      
      SO
      
      
      
      , and evaporate.[1]
  • Final Product:

    • The resulting solid is Boc-DL-Leu-DL-Met-OH .

    • Storage: Store at -20°C under Argon to prevent sulfur oxidation.

Quality Control & Troubleshooting (Self-Validating Systems)

Analytical Validation[4]
  • Mass Spectrometry (ESI-MS):

    • Expected Mass: Calculate exact mass for C

      
      H
      
      
      
      N
      
      
      O
      
      
      S.
    • Target Ion:

      
       or 
      
      
      
      .
    • Red Flag: A peak at

      
       indicates Methionine Sulfoxide . If this is >5%, the workup was too oxidative or the solvents contained peroxides.
      
  • HPLC Profile:

    • Because the product is a mix of diastereomers (DL-DL), you may observe two distinct peaks (representing the diastereomeric pairs) or a broadened peak on standard C18 columns. This is normal for this specific target and does not indicate failure.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete coupling due to steric bulk or wet solvents.Ensure DMF is anhydrous. Increase reaction time to 24h. Use HATU instead of EDC for higher reactivity (requires different workup).
Product is Oily Residual solvent or diastereomeric mixture preventing crystallization.Triturate with cold Hexane/Ether. If it remains oil, lyophilize from t-Butanol/Water.
Mass +16 Detected Met Oxidation.Add 1% Thioanisole to the workup solvents. Ensure all solvents are degassed.
Boc Loss Acidification too strong.Use Citric Acid (pH 3) instead of HCl during the final workup.

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Kates, S. A., & Albericio, F. (Eds.).[3] (2000). Solid-Phase Peptide Synthesis: A Practical Guide. Marcel Dekker. (Contains definitive protocols on Methionine handling and scavengers applicable to solution phase).

  • Sigma-Aldrich. "Boc-Leu-OH Product Specification." Link

  • ThermoFisher Scientific. "Peptide Synthesis Technical Guide: Methionine Oxidation." Link

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of Boc-DL-Leu-DL-Met-OH in Solid-Phase Peptide Synthesis

Abstract: This document provides a comprehensive guide for the application of Boc-DL-Leu-DL-Met-OH in solid-phase peptide synthesis (SPPS). It addresses the unique stereochemical complexities arising from the use of a ra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the application of Boc-DL-Leu-DL-Met-OH in solid-phase peptide synthesis (SPPS). It addresses the unique stereochemical complexities arising from the use of a racemic dipeptide building block and offers detailed protocols for its incorporation into a peptide sequence using Boc/Bzl protection strategy. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of peptide libraries or investigating the impact of stereoisomeric diversity on peptide function.

Introduction: Navigating Stereochemical Complexity in SPPS

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into a desired sequence on a solid support.[1][2][3][4] The choice of protecting groups is fundamental to a successful synthesis, with the tert-butoxycarbonyl (Boc) group being a widely used acid-labile protecting group for the α-amino function.[5][6]

This application note specifically addresses the use of Boc-DL-Leu-DL-Met-OH , a dipeptide where both the leucine and methionine residues are racemic. The incorporation of such a building block introduces a defined stereochemical diversity into the resulting peptide. Instead of a single product, the synthesis will yield a mixture of four distinct diastereomers at the site of incorporation. This approach can be a powerful tool in drug discovery for generating peptide libraries to explore structure-activity relationships (SAR). However, it necessitates a thorough understanding of the synthetic process and subsequent analytical challenges.

Core Principles of Boc-SPPS with Racemic Building Blocks

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy relies on a graduated acid lability for the removal of protecting groups.[4][7][8] The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are cleaved with a strong acid, such as hydrofluoric acid (HF), in the final step.[4][7]

When using Boc-DL-Leu-DL-Met-OH, the fundamental cycle of SPPS remains the same: deprotection, neutralization, and coupling.[7] However, the key distinction is that at the coupling step for this dipeptide, a mixture of four stereoisomers is introduced simultaneously.

Diagram 1: The Four Diastereomers Introduced by Boc-DL-Leu-DL-Met-OH

G cluster_0 Boc-DL-Leu-DL-Met-OH Boc-L-Leu-L-Met-OH Boc-L-Leu-L-Met-OH Resulting Peptide Mixture Resulting Peptide Mixture Boc-L-Leu-L-Met-OH->Resulting Peptide Mixture Incorporation Boc-L-Leu-D-Met-OH Boc-L-Leu-D-Met-OH Boc-L-Leu-D-Met-OH->Resulting Peptide Mixture Incorporation Boc-D-Leu-L-Met-OH Boc-D-Leu-L-Met-OH Boc-D-Leu-L-Met-OH->Resulting Peptide Mixture Incorporation Boc-D-Leu-D-Met-OH Boc-D-Leu-D-Met-OH Boc-D-Leu-D-Met-OH->Resulting Peptide Mixture Incorporation Peptide-Resin Peptide-Resin

Caption: Incorporation of the racemic dipeptide results in four distinct peptide diastereomers.

Detailed Protocols for Synthesis

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For a C-terminal amide, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin is appropriate.[9] For a C-terminal carboxylic acid, a Merrifield or PAM (phenylacetamidomethyl) resin is the standard choice.[1][9]

Protocol 3.1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for at least 30 minutes.

  • Drain the DCM.

Boc-SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid to be added to the peptide chain after the incorporation of Boc-DL-Leu-DL-Met-OH.

Protocol 3.2: Standard Boc-SPPS Cycle

  • Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.[5][9]

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[5][8]

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Coupling:

    • Dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[10]

  • Washing:

    • Drain the coupling solution and wash the resin with DMF and DCM to prepare for the next cycle.

Diagram 2: Boc-SPPS Workflow

workflow start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 DCM Wash deprotection->wash1 neutralization Neutralization (5% DIEA in DCM) wash1->neutralization wash2 DCM Wash neutralization->wash2 coupling Amino Acid Coupling (e.g., HBTU/DIEA) wash2->coupling wash3 DMF/DCM Wash coupling->wash3 end Elongated Peptide-Resin wash3->end

Caption: The cyclical workflow for chain elongation in Boc-SPPS.

Coupling of Boc-DL-Leu-DL-Met-OH

The coupling of the dipeptide follows the same general procedure as a single amino acid. However, as it is a bulkier building block, extended coupling times or a double coupling may be necessary to ensure complete reaction.

Protocol 3.3: Dipeptide Coupling

  • Perform the deprotection and neutralization steps on the resin-bound amino acid as described in Protocol 3.2.

  • Dissolve Boc-DL-Leu-DL-Met-OH (2-3 equivalents) and a suitable coupling reagent (e.g., HBTU, 2-2.9 equivalents) in a minimal amount of DMF.[11][12]

  • Add DIEA (4-6 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Add the activated dipeptide solution to the resin and agitate for 2-4 hours.

  • Perform a Kaiser test. If the test is positive (indicating incomplete coupling), drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated dipeptide.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection: Special Considerations for Methionine

The final step is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The presence of methionine requires special attention, as its thioether side chain is susceptible to oxidation to methionine sulfoxide.[8][10][13] To prevent this, scavengers must be included in the cleavage cocktail.

Reagent Function Typical Concentration
Trifluoroacetic Acid (TFA) Cleavage and deprotection solvent80-95%
Thioanisole Scavenger to prevent methionine oxidation5%
1,2-Ethanedithiol (EDT) Scavenger for t-butyl cations2.5%
Phenol Scavenger, protects Tyr and Trp5%
Water Promotes cleavage2.5-5%
Ammonium Iodide Reduces any formed methionine sulfoxide1.5% (w/w)
Table 1: Components of a typical cleavage cocktail for methionine-containing peptides, often referred to as "Reagent H".[13][14][15][16]

Protocol 4.1: Peptide Cleavage

  • Dry the peptide-resin thoroughly under vacuum.

  • Prepare the cleavage cocktail (e.g., Reagent H: TFA/phenol/thioanisole/EDT/water/dimethylsulfide/ammonium iodide) in a well-ventilated fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Analysis and Characterization of Diastereomeric Mixtures

The crude product from this synthesis is not a single compound but a mixture of four diastereomers. Standard analytical techniques must be employed to characterize this mixture.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for both analyzing the purity of the crude product and for purifying the peptide mixture. Due to differences in their three-dimensional structures, diastereomers often exhibit different retention times on a C18 column, allowing for their separation or at least an assessment of their relative abundance.

  • Mass Spectrometry (MS): Mass spectrometry is essential to confirm the molecular weight of the synthesized peptides.[17][18] All four diastereomers will have the identical mass. Therefore, MS is used in conjunction with HPLC (LC-MS) to confirm that the separated peaks from the HPLC correspond to the correct molecular weight.[18]

The separation of diastereomers by RP-HPLC can be challenging and is highly sequence-dependent. Optimization of the HPLC gradient and solvent system may be required to achieve baseline separation. In some cases, complete separation may not be possible with standard achiral chromatography.

Conclusion and Field-Proven Insights

The use of Boc-DL-Leu-DL-Met-OH in SPPS is a deliberate strategy to introduce stereochemical diversity. While the synthesis follows the established principles of Boc chemistry, the researcher must be cognizant of the resulting product complexity. The key to success lies in:

  • Ensuring Complete Coupling: Use extended coupling times or double coupling for the dipeptide to avoid deletion sequences, which would further complicate the final mixture.

  • Preventing Methionine Oxidation: The use of a robust scavenger cocktail during cleavage is non-negotiable to maintain the integrity of the methionine residue.[13][16]

  • Robust Analytical Methods: Anticipate a complex HPLC profile and plan for method development to resolve the diastereomeric products.

By carefully controlling the synthesis and employing appropriate analytical techniques, the incorporation of racemic building blocks can be a powerful and efficient method for generating peptide libraries for screening and drug discovery applications.

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Chemistry LibreTexts. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method.
  • PubMed - NIH. (n.d.). A cleavage cocktail for methionine-containing peptides.
  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Wikipedia. (n.d.). Solid-phase synthesis.
  • PubMed - NIH. (n.d.). Protecting Groups in Peptide Synthesis.
  • Academia.edu. (n.d.). (PDF) A cleavage cocktail for methionine-containing peptides.
  • ResearchGate. (2025). What is coupling reagents in peptide synthesis?.
  • PubMed. (n.d.). Use of Merrifield solid phase peptide synthesis in investigations of biological deamidation of peptides and proteins.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • YouTube. (2021). Merrifield Solid Phase Peptide Synthesis.
  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Semantic Scholar. (n.d.). A cleavage cocktail for methionine-containing peptides.
  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • PMC. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • ResearchGate. (n.d.). Peptide Diastereomers, Separation of.
  • ResearchGate. (n.d.). Boc deprotection conditions tested.
  • SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • PMC. (n.d.). Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Bio-protocol. (2025). Peptide Synthesis.
  • ACS Publications. (n.d.). High performance liquid chromatographic study of the retention and separation of short chain peptide diastereomers on a C8 bonded phase. Analytical Chemistry.
  • Lirias. (2023). Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores.
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • ResearchGate. (2007). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

Sources

Application

High-Integrity Solution-Phase Processing of Boc-DL-Leu-DL-Met-OH

Application Note & Protocol Guide Abstract This technical guide details the solution-phase handling, deprotection, and coupling strategies for Boc-DL-Leu-DL-Met-OH , a protected racemic dipeptide intermediate. Unlike sta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This technical guide details the solution-phase handling, deprotection, and coupling strategies for Boc-DL-Leu-DL-Met-OH , a protected racemic dipeptide intermediate. Unlike standard solid-phase peptide synthesis (SPPS) utilizing enantiopure L-amino acids, the use of DL-variants presents unique challenges in stereochemical characterization and solubility. Furthermore, the presence of Methionine (Met) necessitates rigorous oxidation mitigation strategies.[1] This document provides self-validating protocols for N-terminal deprotection and C-terminal fragment condensation, supported by mechanistic insights into preventing thioether oxidation.

Part 1: Chemical Profile & Solubility Strategy

Molecular Characteristics[1][3][4][5]
  • Compound: Boc-DL-Leu-DL-Met-OH

  • Stereochemistry: Racemic at both chiral centers. The material exists as a mixture of four stereoisomers: (L,L), (D,D), (L,D), and (D,L).

  • Key Sensitivity: Methionine thioether side chain is highly susceptible to oxidation to sulfoxide (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) or sulfone (
    
    
    
    ).
Solubility & Solvent Selection

The Boc group and the hydrophobic Leucine/Methionine side chains render this molecule lipophilic.

SolventSolubility RatingApplication Context
DMF (Dimethylformamide) ExcellentPrimary solvent for coupling reactions.
DCM (Dichloromethane) GoodUsed for extractions and low-temperature activation.
DMSO ExcellentUsed for stock solutions; difficult to remove.
Water PoorPrecipitates the protected peptide (useful for workup).
Diethyl Ether PoorUsed to precipitate the deprotected peptide salt.
Oxidation Mitigation (The "Inert Shield")

Critical Directive: Methionine oxidation is the primary failure mode.

  • Mechanism: Atmospheric oxygen, peroxides in solvents, or electrophilic scavengers can oxidize the thioether.

  • Protocol:

    • Degas all solvents (DMF, DCM) by sparging with Argon or Nitrogen for 15 minutes before use.

    • Add Scavengers: For highly sensitive applications, add 0.1% Thioanisole or DTT (Dithiothreitol) to the reaction mixture to act as a sacrificial reductant.

Part 2: Protocol A - N-Terminal Deprotection (Boc Removal)[1]

Objective: To remove the tert-butyloxycarbonyl (Boc) group to generate the free amine salt (H-DL-Leu-DL-Met-OH·HCl) without oxidizing the Methionine residue.

Why HCl/Dioxane? Unlike TFA (Trifluoroacetic acid), which forms hygroscopic salts and requires ether precipitation that can trap impurities, HCl/Dioxane allows for cleaner evaporation and yields a stable hydrochloride salt.

Reagents
  • 4M HCl in 1,4-Dioxane (Anhydrous)

  • Diethyl Ether (Peroxide-free)

  • Argon gas supply

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of Boc-DL-Leu-DL-Met-OH in a minimal amount of dry DCM (approx. 2–3 mL) in a round-bottom flask.

  • Inert Atmosphere: Flush the flask with Argon and cap with a septum.

  • Acidolysis: Via syringe, add 10 equivalents (2.5 mL) of 4M HCl in Dioxane .

  • Reaction: Stir at room temperature (20–25°C) for 30–45 minutes.

    • Monitoring: Check consumption of starting material via TLC (Mobile phase: CHCl3:MeOH:AcOH 90:8:2). Ninhydrin stain will visualize the free amine (product) as purple/blue, while the starting material is UV active but Ninhydrin negative until heated significantly.

  • Evaporation: Concentrate the mixture in vacuo (Rotary evaporator, <30°C bath) to remove Dioxane and excess HCl.

  • Precipitation (Trituration):

    • Add cold Diethyl Ether (10 mL) to the oily residue.

    • Scratch the flask wall with a spatula to induce crystallization.

    • Filter the white solid (H-DL-Leu-DL-Met-OH·HCl).

  • Storage: Store under Argon at -20°C.

Part 3: Protocol B - C-Terminal Activation (Fragment Condensation)

Objective: To couple Boc-DL-Leu-DL-Met-OH (as the carboxylic acid component) to a generic amine (


), creating a tripeptide or amide derivative.

Why EDC/HOBt? This carbodiimide method forms a water-soluble urea byproduct, allowing for easy purification via liquid-liquid extraction (LLE), which is critical for solution-phase synthesis.

Workflow Diagram (DOT)

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Workup (Purification) Start Boc-DL-Leu-DL-Met-OH (Dissolved in DMF) Add_HOBt Add HOBt (Suppress Racemization) Start->Add_HOBt Add_EDC Add EDC·HCl (0°C, Activation) Add_HOBt->Add_EDC Active_Ester OBt-Active Ester (Intermediate) Add_EDC->Active_Ester Add_Amine Add Amine (H2N-R) + DIPEA (Base) Active_Ester->Add_Amine Reaction Stir 25°C (4-12 Hours) Add_Amine->Reaction Acid_Wash Wash: Citric Acid (Removes Amine/EDC) Reaction->Acid_Wash Base_Wash Wash: NaHCO3 (Removes Acids/HOBt) Acid_Wash->Base_Wash Final_Product Purified Product (Boc-DL-Leu-DL-Met-NH-R) Base_Wash->Final_Product

Caption: Figure 1: Standard EDC/HOBt solution-phase coupling workflow ensuring removal of byproducts via aqueous extraction.

Step-by-Step Procedure
  • Activation:

    • Dissolve Boc-DL-Leu-DL-Met-OH (1.0 eq) and HOBt (Hydroxybenzotriazole, 1.2 eq) in anhydrous DMF.

    • Cool to 0°C (Ice bath).

    • Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq). Stir for 15 minutes. Note: HOBt is crucial here to minimize racemization, although the starting material is already racemic, it prevents further scrambling or formation of N-acylurea side products.

  • Coupling:

    • Add the amine component (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      , 1.0 eq).
      
    • Add DIPEA (Diisopropylethylamine, 2.0 eq) to neutralize the amine salt.

    • Allow to warm to room temperature and stir for 4–12 hours under Argon.

  • Workup (Liquid-Liquid Extraction):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1 (Acidic): 10% Citric Acid (x3). Removes unreacted amine and EDC urea.

    • Wash 2 (Basic): Saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       (x3). Removes unreacted Boc-dipeptide and HOBt.
      
    • Wash 3 (Neutral): Brine (saturated NaCl).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Part 4: Analytical Validation & Troubleshooting

HPLC Profile of Racemic Mixtures

Because the starting material is DL -Leu-DL -Met, the product contains four stereoisomers. On an achiral C18 column, these may appear as:

  • Two Peaks: Often the diastereomers (e.g., L-L/D-D pair vs L-D/D-L pair) separate, but enantiomers co-elute.

  • Four Peaks: Requires a Chiral Column (e.g., Chiralpak IA/IB).

Do not interpret double peaks as "impurity" without verifying mass spec. Both peaks will have the same Mass-to-Charge (m/z) ratio.

Handling Methionine Oxidation

If Mass Spectrometry shows a peak at M+16 (Sulfoxide) or M+32 (Sulfone), oxidation has occurred.

Rescue Protocol (Reduction): If the product is valuable and oxidized:

  • Dissolve in TFA.

  • Add Ammonium Iodide (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , 5 eq)  and Dimethyl Sulfide (DMS, 5 eq) .
    
  • Stir for 30 mins at 0°C.

  • Quench with water and extract. Caution: This evolves Iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ); wash organic layer with Sodium Thiosulfate (
    
    
    
    ) to remove the brown color.

Part 5: References

  • BenchChem. (2025). Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester. Retrieved from

  • Neuland Labs. (2025). What Is Liquid Phase Peptide Synthesis? Methods & Uses. Retrieved from

  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. Retrieved from

  • Biotage. (2023). How to handle peptides that contain methionine. Retrieved from

  • Bachem. (2025). Liquid Phase Peptide Synthesis: Guide to Methods, Use Cases, & Strategic Advantages. Retrieved from

  • MedChemExpress. Boc-L-Leu-OH Solubility and Properties. Retrieved from

Sources

Method

enzymatic hydrolysis assays using Boc-DL-Leu-DL-Met-OH substrate

Application Notes & Protocols Topic: High-Fidelity Enzymatic Hydrolysis Assays Using the Diastereomeric Substrate Boc-DL-Leu-DL-Met-OH Audience: Researchers, scientists, and drug development professionals. Abstract The s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Fidelity Enzymatic Hydrolysis Assays Using the Diastereomeric Substrate Boc-DL-Leu-DL-Met-OH

Audience: Researchers, scientists, and drug development professionals.

Abstract

The study of proteases and peptidases is fundamental to understanding cellular signaling, protein turnover, and disease pathogenesis. A critical component of this research is the development of robust assays to quantify enzymatic activity. This document provides a detailed guide to employing Boc-DL-Leu-DL-Met-OH, a non-chromogenic dipeptide substrate, for the characterization of peptidase activity. Due to the absence of a reporter group, direct spectrophotometric measurement is not feasible. Therefore, this guide presents two distinct, high-fidelity protocols: a primary method utilizing High-Performance Liquid Chromatography (HPLC) for direct product quantification, and a secondary, high-throughput compatible method based on a coupled enzymatic reaction to detect the released methionine. We delve into the scientific rationale behind each protocol step, address the critical implications of using a racemic substrate, and provide comprehensive workflows, data interpretation guides, and troubleshooting advice to ensure reliable and reproducible results.

Scientific Principle & Strategic Considerations

The Substrate: Boc-DL-Leu-DL-Met-OH

The substrate consists of a leucine residue linked to a methionine residue via a peptide bond. Key features dictate its use in enzymatic assays:

  • N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus prevents cleavage by most aminopeptidases, which require a free amine.[1] This directs the substrate's utility towards endopeptidases or certain carboxypeptidases capable of cleaving the Leu-Met bond.

  • Free Carboxylate Terminus: The C-terminal hydroxyl group makes it a substrate for enzymes that recognize and bind this feature.

  • Racemic Nature (DL-DL): The substrate is a mixture of four diastereomers: Boc-L-Leu-L-Met-OH, Boc-D-Leu-D-Met-OH, Boc-L-Leu-D-Met-OH, and Boc-D-Leu-L-Met-OH. Most proteases are highly stereospecific and will typically only recognize and cleave the L-L isomer. This is a critical consideration for kinetic analysis, as the effective substrate concentration for the enzyme is likely only 25% of the total concentration. This must be accounted for when calculating kinetic parameters like Kₘ and k꜁ₐₜ.

The Enzymatic Reaction

The core reaction is the enzyme-catalyzed hydrolysis of the peptide bond between the leucine and methionine residues.

sub Boc-DL-Leu-DL-Met-OH + H₂O enz Peptidase (e.g., Endopeptidase) sub->enz Binding prod Boc-DL-Leu-OH + DL-Met-OH enz->prod Catalysis & Release

Figure 1: Enzymatic cleavage of Boc-DL-Leu-DL-Met-OH.

Assay Strategy: Indirect Quantification

Since neither the substrate nor the products are colored or fluorescent, the reaction progress must be monitored indirectly. This guide focuses on two robust methods:

  • Chromatographic Separation (HPLC): Physically separating the products from the substrate and quantifying them based on their UV absorbance (primarily from the peptide bond and Boc group). This method is highly accurate and provides unambiguous results.

  • Coupled Enzymatic Assay: Using a secondary enzyme system that specifically acts on one of the products (methionine) to generate a detectable signal. This approach is adaptable for high-throughput screening (HTS).[2]

General Assay Workflow

The overall experimental process follows a logical sequence, from preparation to data analysis. This workflow is applicable to both protocols detailed below, with variations in the "Detection" and "Analysis" stages.

start Start prep Prepare Reagents (Buffer, Substrate, Enzyme) start->prep incubate Incubate Enzyme + Substrate (Time course or end-point) prep->incubate stop Stop Reaction (e.g., Acid, Heat) incubate->stop detect Detection stop->detect hplc Protocol 1: HPLC Analysis detect->hplc Separation-Based coupled Protocol 2: Coupled Assay detect->coupled Enzyme-Based analyze Data Analysis (Calculate Product Formation) hplc->analyze coupled->analyze end End analyze->end

Figure 2: General experimental workflow for the enzymatic assay.

Protocol 1: Reversed-Phase HPLC-Based Quantification

This protocol offers the highest fidelity by directly measuring the formation of the product, Boc-DL-Leu-OH, or the disappearance of the substrate. It is the gold standard for kinetic analysis and mechanism-of-action studies.

Materials & Reagents
  • Enzyme: Purified peptidase of interest.

  • Substrate Stock: 50 mM Boc-DL-Leu-DL-Met-OH in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl (must be optimized for the enzyme of interest).

  • Stop Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water.

  • HPLC System: With a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • HPLC Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Methodology
  • Reaction Setup: For each reaction, prepare a microcentrifuge tube. A typical 50 µL reaction is outlined in the table below. Include necessary controls.

ComponentVolume (µL) for 1xFinal ConcentrationPurpose
Assay Buffer351xMaintains optimal pH and ionic strength.
Substrate (from 50 mM stock)55 mMThe molecule to be hydrolyzed.
Purified Water5N/ATo reach final volume.
Total Pre-incubation Mix 45
Enzyme Solution5VariesInitiates the reaction.
Total Reaction Volume 50
  • Pre-incubation: Equilibrate the "Pre-incubation Mix" at the desired reaction temperature (e.g., 37°C) for 5 minutes.[3]

  • Initiation: Add 5 µL of the enzyme solution to start the reaction. Mix gently.

  • Incubation: Incubate for a predetermined time (e.g., 30 minutes). This time should be within the linear range of the reaction, which must be determined in preliminary experiments.

  • Termination: Stop the reaction by adding 50 µL of Stop Solution (10% TFA). This denatures the enzyme and prepares the sample for HPLC analysis.

  • Sample Preparation: Centrifuge the terminated reactions at >12,000 x g for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 20 µL onto the C18 column.

    • Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes).

    • Monitor absorbance at 214 nm.

    • Identify peaks corresponding to the substrate and product by running standards.

  • Data Analysis:

    • Integrate the peak area of the product (Boc-DL-Leu-OH).

    • Create a standard curve by injecting known concentrations of the product to convert peak area to molar concentration.

    • Calculate the rate of reaction: Activity (µmol/min) = (Concentration of Product (µM) * Reaction Volume (L)) / Incubation Time (min).

Protocol 2: Coupled Spectrophotometric Assay for High-Throughput Screening

This method leverages the specific detection of the released methionine product. It couples the hydrolysis reaction to a second and third reaction that ultimately produces a colored compound, which can be measured on a standard plate reader. This protocol is adapted from an assay developed for methionine aminopeptidase.[2]

sub Boc-DL-Leu-DL-Met-OH met Methionine sub:e->met:w Reaction 1 enz1 Test Peptidase sam SAM + PPi + Pi met->sam Reaction 2 enz2 SAM Synthetase + ATP pi 3 Pi (total) sam->pi Reaction 3 (PPi -> 2 Pi) enz3 Pyrophosphatase color Colored Complex (Abs @ 620-650 nm) pi->color Detection reagent Malachite Green Reagent

Figure 3: Pathway for the coupled methionine detection assay.

Materials & Reagents
  • Primary Reaction Components: As listed in Protocol 1.

  • Coupling Reagents:

    • SAM Synthetase (MetK).

    • Inorganic Pyrophosphatase.

    • Adenosine Triphosphate (ATP).

    • Magnesium Chloride (MgCl₂).

  • Detection Reagent: Malachite Green/molybdate solution for phosphate detection.[2]

  • Equipment: 96-well microplate and a microplate reader capable of measuring absorbance at ~620 nm.

Step-by-Step Methodology
  • Primary Reaction:

    • In a 96-well plate, set up the primary hydrolysis reaction as described in Protocol 1, but in a smaller volume (e.g., 25 µL).

    • Incubate for the desired time at the optimal temperature.

    • Crucially, do not add an acid stop solution. The reaction can be stopped by heat (e.g., 95°C for 5 min) if compatible with subsequent steps, or by immediate dilution into the coupling reaction mix if the primary enzyme is inactive under those conditions.

  • Coupled Reaction:

    • Prepare a "Coupling Master Mix" containing assay buffer, ATP, MgCl₂, SAM Synthetase, and Inorganic Pyrophosphatase.

    • Add an equal volume (25 µL) of the Coupling Master Mix to each well of the primary reaction plate.

    • Incubate at 37°C for 20-30 minutes to convert all released methionine into products and subsequently convert all pyrophosphate (PPi) to inorganic phosphate (Pi). For every molecule of methionine, three molecules of Pi are generated, amplifying the signal.

  • Detection:

    • Add 50 µL of Malachite Green reagent to each well.

    • Incubate at room temperature for 15 minutes to allow color development.

    • Read the absorbance at 620-650 nm in a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of methionine in place of the primary reaction.

    • Subtract the absorbance from the "no-enzyme" control wells.

    • Use the standard curve to determine the concentration of methionine produced in each well.

    • Calculate the reaction rate as described in Protocol 1.

Data Interpretation & Troubleshooting

Representative Data & Controls

Proper controls are essential for validating the assay.[3]

Control TypeDescriptionExpected Outcome (HPLC)Expected Outcome (Coupled Assay)
No Enzyme Full reaction mix, but buffer added instead of enzyme.No product peak.Signal equal to background.
No Substrate Full reaction mix, but buffer added instead of substrate.No substrate or product peaks.Signal equal to background.
Positive Control An enzyme known to cleave the substrate.Clear product peak formation.High signal.
Inhibitor Control Reaction including a known inhibitor of the enzyme.Reduced or no product peak.Reduced or no signal.
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
No/Low Activity 1. Inactive enzyme. 2. Incorrect assay buffer (pH, cofactors). 3. Substrate not cleaved by this enzyme.1. Test enzyme with a known positive control substrate. 2. Optimize buffer conditions based on literature for your enzyme. 3. Confirm enzyme specificity.
High Background Signal (Coupled Assay) 1. Phosphate contamination in reagents. 2. Non-enzymatic hydrolysis of ATP.1. Use ultra-pure water and high-grade reagents. 2. Run a "no methionine" control for the coupling reaction to quantify background.
Poor Reproducibility 1. Inaccurate pipetting. 2. Temperature fluctuations. 3. Inconsistent incubation times.1. Calibrate pipettes; use master mixes. 2. Use a calibrated incubator or water bath. 3. Use a timer and process samples in batches.
Non-linear Reaction Rate 1. Substrate depletion (>15% consumed). 2. Enzyme instability.1. Reduce incubation time or enzyme concentration. 2. Add stabilizing agents (e.g., BSA, glycerol); keep enzyme on ice.

References

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]

  • Cole, C., et al. (n.d.). DETERMINATION OF ACYL PEPTIDE ENZYME HYDROLASE AND AMINOACYLASE-1 SEQUENTIAL ACTIVITY IN BIOLOGICAL SAMPLES BY GAS CHROMATOGRAPH. Westmont College. Retrieved from [Link]

  • ScienceDirect. (n.d.). Methods for identification of bioactive peptides. Retrieved from [Link]

  • MDPI. (2022, June 2). Bioactive Peptides: An Understanding from Current Screening Methodology. Retrieved from [Link]

  • Liwei Peptide. (n.d.). Boc-Leu-Gly-Arg-pNA.HCl. Retrieved from [Link]

  • MDPI. (2010, June 1). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, June 12). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Retrieved from [Link]

  • Creative Biogene. (n.d.). Enzyme Activity Measurement. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay? Retrieved from [Link]

  • PubMed. (n.d.). An improved spectrophotometric assay for leucine aminopeptidase. Retrieved from [Link]

  • PubMed. (2011, June 15). A high-throughput absorbance-based assay for methionine produced by methionine aminopeptidase using S-adenosyl-L-methionine synthetase. Retrieved from [Link]

  • University of Wyoming. (2012, January 9). Microplate Enzyme Assay Using Fluorescence Original Reference. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Boc-Leu-OH, >=99.0% (HPLC) | 15450-100G-F. Retrieved from [Link]

  • PNAS. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metallo-aminopeptidase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 21). Structural basis for substrate specificity of l-methionine decarboxylase. Retrieved from [Link]

  • Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Retrieved from [Link]

  • ResearchGate. (2025, November 11). (PDF) A High-Throughput Absorbance-Based Assay for Methionine Produced by Methionine Aminopeptidase Using S-Adenosyl-L-Methionine Synthetase. Retrieved from [Link]

  • PubMed. (1990, May-Jun). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl] - Organic Syntheses Procedure. Retrieved from [Link])

Sources

Application

Application Note: Solvent Selection &amp; Dissolution of Boc-DL-Leu-DL-Met-OH

This Application Note and Protocol guide is designed for researchers and drug development professionals working with the dipeptide Boc-DL-Leu-DL-Met-OH . It synthesizes chemical principles with practical handling strateg...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals working with the dipeptide Boc-DL-Leu-DL-Met-OH . It synthesizes chemical principles with practical handling strategies to ensure solubility while preserving molecular integrity.[1]

Executive Summary

Boc-DL-Leu-DL-Met-OH presents a specific solubility challenge due to the convergence of three factors: the hydrophobic Boc (tert-butyloxycarbonyl) protecting group, the lipophilic Leucine side chain, and the oxidation-sensitive Methionine thioether.

  • Primary Recommendation: Use Dimethylformamide (DMF) as the primary solvent for stock solutions. It offers high solubility without the oxidation risks associated with DMSO.

  • Secondary Recommendation: Dimethyl Sulfoxide (DMSO) is effective for immediate use but poses a long-term stability risk to Methionine residues.

  • Aqueous Handling: Insoluble in neutral water. Requires organic co-solvent (≥30% v/v) or pH adjustment (pH > 7.5) to ionize the C-terminal carboxyl group.

Chemical Analysis & Solubility Logic

To select the correct solvent, one must deconstruct the molecule’s physicochemical profile.[2] This is not just about "dissolving" the powder; it is about preventing degradation during the process.

The Hydrophobic/Hydrophilic Balance

The molecule is predominantly lipophilic .

  • Boc Group: A bulky, hydrophobic carbamate that significantly reduces water solubility.

  • Leucine (Leu): Contains an isobutyl side chain (Hydrophobicity Index: 3.8).

  • Methionine (Met): Contains a thioether side chain (Hydrophobicity Index: 1.9).

  • C-Terminal (-COOH): The only ionizable polar handle. At neutral pH (in water), it exists in equilibrium, but the bulk hydrophobicity of the Boc-Leu-Met sequence overwhelms this single polar group, leading to aggregation or precipitation.

The Methionine Liability (Critical)

Methionine is the limiting factor for solvent selection.

  • Oxidation Risk: The thioether sulfur (

    
    ) is easily oxidized to Methionine Sulfoxide (
    
    
    
    ) by atmospheric oxygen or peroxides present in solvents.
  • The DMSO Paradox: While DMSO is a universal peptide solvent, it can act as an oxygen transfer agent (similar to Swern oxidation mechanisms) over time, especially if the DMSO is hygroscopic or aged. DMF is chemically inert toward the thioether and is therefore preferred.

Solvent Compatibility Matrix

The following table summarizes solvent suitability based on solubility power and chemical stability.

Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Notes
Amides DMF (Dimethylformamide) High ( *** )**LowRecommended. Ideal for stock solutions (>50 mg/mL).
Sulfoxides DMSOHigh (**) Moderate Good for immediate assays. Avoid for storage (Met oxidation risk).[3]
Alcohols Methanol / EthanolModerate ()LowSoluble, but may require warming. Good for evaporation later.
Chlorinated Dichloromethane (DCM)High (*) LowExcellent for synthesis/coupling. Volatile.
Aqueous Water (pH 7)Poor (*)LowInsoluble. Forms suspension/aggregates.
Aqueous Water (pH > 8, NH₄OH)Moderate ()LowSoluble as carboxylate salt. Risk of racemization if pH > 10.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (Organic)

Purpose: For synthesis, purification, or creating a master stock for dilution. Target Concentration: 10 – 50 mg/mL

  • Environment: Work in a fume hood. If available, use a glovebox or purge headspace with Nitrogen/Argon to protect the Methionine.

  • Weighing: Weigh the target mass of Boc-DL-Leu-DL-Met-OH into a glass vial (avoid polystyrene).

  • Solvent Addition: Add DMF (Anhydrous, ≥99.8%) to the vial.

    • Note: If DMF is unavailable, use fresh DMSO, but use the solution immediately.

  • Dissolution: Vortex gently for 30-60 seconds. The solution should become clear and colorless.

    • Troubleshooting: If particulates remain, sonicate in a water bath for 2 minutes (keep temperature < 30°C to prevent Boc thermal deprotection).

  • Storage: Aliquot immediately into amber glass vials. Flush with inert gas (N₂/Ar), seal tightly, and store at -20°C.

Protocol B: Preparation for Aqueous Biological Assays

Purpose: Introducing the peptide into a cell culture or enzymatic assay buffer. Challenge: Preventing precipitation upon dilution into water ("crashing out").

  • Initial Dissolution: Dissolve peptide in DMF to 100x the final desired concentration (e.g., if target is 100 µM, make 10 mM stock).

  • Stepwise Dilution:

    • Place the aqueous buffer (PBS, HEPES) in a vortexing tube.

    • Slowly add the DMF stock dropwise to the vortexing buffer.

    • Rule of Thumb: Keep final organic solvent concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays, depending on tolerance.

  • pH Check: If the peptide crashes out, the pH may have dropped. Adjust buffer pH to 7.5–8.0 using dilute NaOH or NH₄OH to encourage ionization of the C-terminal acid.

Decision Logic & Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended application.

SolventSelection Start Start: Boc-DL-Leu-DL-Met-OH Application What is the Application? Start->Application Synthesis Chemical Synthesis / Coupling Application->Synthesis BioAssay Biological Assay (Aqueous) Application->BioAssay Purification HPLC / Purification Application->Purification OrganicSolvent Use Organic Solvent Synthesis->OrganicSolvent AqueousPrep Dissolve in DMF (100x) Dilute into Buffer BioAssay->AqueousPrep Purification->OrganicSolvent MetConcern Methionine Oxidation Concern? OrganicSolvent->MetConcern DMF Select DMF (Best Stability) MetConcern->DMF High Concern (Storage) DMSO Select DMSO (Use Immediately) MetConcern->DMSO Low Concern (Immediate) DCM Select DCM (Volatile/Synthesis) MetConcern->DCM Reaction Specific Precipitation Precipitation Check AqueousPrep->Precipitation pHAdjust Adjust pH to 7.5-8.0 (Ionize C-term) Precipitation->pHAdjust Precipitate Forms Ready for Assay Ready for Assay Precipitation->Ready for Assay Clear Solution

Caption: Decision matrix for solvent selection prioritizing Methionine stability and application compatibility.

Diagram 2: Methionine Oxidation Prevention Workflow

A specialized workflow to handle the "Met" liability during dissolution.

MetProtection RawMaterial Boc-DL-Leu-DL-Met-OH Solid Powder Atmosphere Inert Atmosphere (N2 or Ar Purge) RawMaterial->Atmosphere Protect SolventChoice Solvent Choice: Degassed DMF Atmosphere->SolventChoice Dissolution Dissolution (Vortex/Sonicate) SolventChoice->Dissolution Storage Storage: -20°C, Sealed, Dark Dissolution->Storage Risk Risk: Sulfoxide Formation (Met -> Met(O)) Risk->RawMaterial Avoid Oxygen Risk->SolventChoice Avoid Aged DMSO

Caption: Workflow for minimizing Methionine oxidation during the solubilization process.

References

  • Sigma-Aldrich. Peptide Solubility Guidelines. Accessed October 2023. Link

    • Citation context: General rules for hydrophobic peptide dissolution and charge assignment.
  • Bachem. Handling and Storage of Peptides. Accessed October 2023. Link

    • Citation context: Specific warnings regarding Methionine oxid
  • Thermo Fisher Scientific. Peptide Solubilization and Storage. Accessed October 2023. Link

    • Citation context: Protocols for dissolving hydrophobic peptides using organic co-solvents.
  • Cayman Chemical. Boc-Leu-Leu-OH Product Information. Accessed October 2023. Link

    • Citation context: Solubility data for analogous Boc-Leu containing peptides in Ethanol, DMSO, and DMF.

Sources

Method

Application Note: Synthesis and Characterization of DL-Leucine and DL-Methionine Dipeptide Derivatives

Abstract This application note details a robust, scalable solution-phase protocol for the synthesis of DL-Leucine-DL-Methionine (DL-Leu-DL-Met) dipeptide derivatives. Unlike standard solid-phase peptide synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable solution-phase protocol for the synthesis of DL-Leucine-DL-Methionine (DL-Leu-DL-Met) dipeptide derivatives. Unlike standard solid-phase peptide synthesis (SPPS) used for longer chains, solution-phase chemistry offers superior control over impurity profiling and scale-up for short dipeptides.[1] This guide addresses the specific challenges of handling Methionine (Met) —specifically its susceptibility to


-oxidation and 

-alkylation—and provides a validated chromatographic method for resolving the resulting diastereomers (

;

;

;

).[1]

Strategic Planning & Chemical Logic

The Stereochemical Challenge

Synthesizing a dipeptide from racemic (DL) starting materials results in a mixture of four stereoisomers.

  • Enantiomeric Pairs: (

    
     & 
    
    
    
    ) and (
    
    
    &
    
    
    ).
  • Physicochemical Properties: While enantiomers have identical physical properties (requiring chiral chromatography for separation), the diastereomeric pairs (e.g.,

    
     vs 
    
    
    
    ) have distinct physical properties (NMR shifts, retention times) and can often be separated on standard achiral C18 phases.[1]
Methionine Sensitivity

Methionine contains a thioether side chain vulnerable to two primary side reactions during synthesis:

  • Oxidation: Formation of Methionine Sulfoxide [Met(O)] or Sulfone [Met(O)

    
    ].[1] This is accelerated by acidic conditions and the presence of atmospheric oxygen.
    
  • 
    -Alkylation:  During acidolytic deprotection (e.g., Boc removal), generated carbocations (like tert-butyl cations) can attack the sulfur atom, forming permanent sulfonium salts.[1]
    

Strategic Solution: We utilize a Boc/Methyl Ester strategy.

  • N-Protection: tert-Butyloxycarbonyl (Boc) allows for mild base-free coupling.[1]

  • C-Protection: Methyl ester (OMe) is easily removed via saponification or used directly for biological assays.[1]

  • Scavengers: Use of Thioanisole and Ethanedithiol (EDT) during deprotection is mandatory to act as "sinks" for electrophilic species, protecting the Met sulfur.[1]

Experimental Protocols

Protocol A: Synthesis of H-DL-Met-OMe·HCl (C-Terminal Protection)

Objective: Protect the carboxylic acid of DL-Methionine to ensure it acts solely as the nucleophile (amine) during coupling.

Reagents:

  • DL-Methionine (15.0 g, 100 mmol)[1]

  • Methanol (anhydrous, 150 mL)

  • Thionyl Chloride (SOCl

    
    , 11.0 mL, 150 mmol)[1]
    

Step-by-Step Methodology:

  • Setup: Chill anhydrous methanol (150 mL) to 0°C in a round-bottom flask equipped with a drying tube (CaCl

    
    ).
    
  • Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl gas and SO

    
    .
    
  • Addition: Add solid DL-Methionine in portions. The solution will initially be cloudy but clears as the reaction proceeds.[2]

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Ninhydrin stain).[1]

  • Isolation: Evaporate the solvent in vacuo. Co-evaporate with diethyl ether (

    
     mL) to remove residual HCl.
    
  • Crystallization: Triturate the resulting oil with cold diethyl ether/hexane (1:1) to induce crystallization.[1][3] Filter the white solid.

  • Yield: Expected ~18.5 g (92%).

Protocol B: Coupling (Boc-DL-Leu-OH + H-DL-Met-OMe)

Objective: Form the peptide bond using EDC/HOBt activation. This method suppresses oxazolone formation, minimizing racemization (though less critical here as we start with racemates, it prevents uncontrolled isomer ratios).[1]

Reagents:

  • Boc-DL-Leu-OH (2.31 g, 10 mmol)[1]

  • H-DL-Met-OMe[1]·HCl (2.00 g, 10 mmol)

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 2.11 g, 11 mmol)[1]

  • HOBt (Hydroxybenzotriazole, 1.49 g, 11 mmol)[1]

  • NMM (N-Methylmorpholine, 2.2 mL, 20 mmol)[1]

  • DCM (Dichloromethane, 50 mL)[1]

Step-by-Step Methodology:

  • Activation: Dissolve Boc-DL-Leu-OH and HOBt in DCM (40 mL) at 0°C. Stir for 15 minutes.

  • Neutralization: In a separate vial, dissolve H-DL-Met-OMe·HCl in DCM (10 mL) and NMM. Add this solution to the activated Leucine mixture.

  • Coupling: Add EDC·HCl. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12-16 h).

  • Work-up:

    • Wash organic layer with 5% KHSO

      
       (
      
      
      
      mL) – Removes unreacted amine/EDC.[1]
    • Wash with Sat. NaHCO

      
       (
      
      
      
      mL) – Removes unreacted acid/HOBt.
    • Wash with Brine (

      
       mL).[1]
      
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Result: Boc-DL-Leu-DL-Met-OMe (Colorless oil or white foam).[1] Expected Yield: ~3.2 g (85%).

Protocol C: Specific Deprotection (The "Scavenger Cocktail")

Objective: Remove Boc group without alkylating the Methionine sulfur.

Reagents:

  • TFA (Trifluoroacetic acid)[1][4]

  • DCM[1]

  • Scavenger Cocktail: TFA / Thioanisole / EDT / Anisole (90:5:3:2)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve Boc-DL-Leu-DL-Met-OMe (1.0 g) in DCM (5 mL).

  • Cleavage: Add the Scavenger Cocktail (5 mL) at 0°C. Stir for 2 hours at RT.

    • Mechanism:[1][4][5] The EDT and Thioanisole trap the tert-butyl cations generated from the Boc group, preventing them from attacking the Met thioether.

  • Precipitation: Pour the reaction mixture into cold diethyl ether (100 mL). The peptide salt should precipitate.

  • Centrifugation: Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash with ether 3 times to remove scavengers.

  • Lyophilization: Dissolve the pellet in water/acetonitrile and lyophilize.

Analytical Characterization & Diastereomer Profiling[1]

Quantitative Data Summary
ParameterValue / Condition
Molecular Formula C

H

N

O

S (Free base)
Monoisotopic Mass 262.14 Da
Expected Yield (Overall) ~75-80%
Appearance White hygroscopic powder (TFA salt)
Solubility Water, Methanol, DMSO
HPLC Separation of Diastereomers

Because the product contains two chiral centers (


 and 

), the mixture contains four stereoisomers. On an achiral C18 column, these typically elute as two distinct peaks (separating the diastereomers:

pair vs

pair).[1]

Method Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 214 nm (Amide bond).[1]

Interpretation:

  • Peak 1 (RT ~12.4 min): Likely the

    
     and 
    
    
    
    pair (enantiomers co-elute).[1]
  • Peak 2 (RT ~12.9 min): Likely the

    
     and 
    
    
    
    pair (enantiomers co-elute).[1]
  • Note: To separate all four, a Chiral Column (e.g., Chiralpak IA) is required.[1]

Visualization of Workflows

Synthetic Pathway (DOT Diagram)

SynthesisPath Start1 DL-Methionine Step1 Esterification (SOCl2 / MeOH) Start1->Step1 Start2 Boc-DL-Leucine Step2 Coupling (EDC / HOBt / NMM) Start2->Step2 Inter1 H-DL-Met-OMe·HCl Step1->Inter1 92% Yield Inter1->Step2 Inter2 Boc-DL-Leu-DL-Met-OMe (Mixture of 4 isomers) Step2->Inter2 Amide Bond Formation Step3 De-protection (TFA / Thioanisole / EDT) Inter2->Step3 Scavenger Critical Final H-DL-Leu-DL-Met-OMe (TFA Salt) Step3->Final Final Product

Caption: Step-by-step solution-phase synthesis of DL-Leu-DL-Met derivatives highlighting critical intermediates.

Methionine Troubleshooting Logic (DOT Diagram)

MetLogic Problem Impurity Detected in MS CheckMass Check Mass Shift Problem->CheckMass Plus16 +16 Da (Met Sulfoxide) CheckMass->Plus16 Plus32 +32 Da (Met Sulfone) CheckMass->Plus32 Plus56 +56 Da (S-tert-butylation) CheckMass->Plus56 Sol1 Cause: Oxidation Fix: Degas solvents, Use fresh Thioanisole Plus16->Sol1 Sol2 Cause: Strong Oxidation Fix: Avoid peroxides in ether, Reduce reaction time Plus32->Sol2 Sol3 Cause: Cation Attack Fix: Increase EDT content in cleavage cocktail Plus56->Sol3

Caption: Diagnostic decision tree for identifying and resolving common Methionine side-reactions.

References

  • Methionine Oxidation & Scavengers

    • Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
    • Source: ACS Omega (2023).[1]

    • URL:[Link][1]

  • Diastereomer Separation

    • Title: Determination of D- and L-Amino Acids by Ion Exchange Chromatography as L-D and L-L Dipeptides.[1][6]

    • Source: Journal of Biological Chemistry.

    • URL:[Link]

  • General Peptide Synthesis Protocols

    • Title: Synthesis of Peptides – Master Organic Chemistry.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Fmoc/Boc Comparison

    • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry.
    • Source: Peptide.com (AAPPTec).[1]

Sources

Application

Application Note &amp; Protocol: C-Terminal Activation of Boc-DL-Leu-DL-Met-OH

Abstract This document provides a comprehensive technical guide for the C-terminal activation of the N-terminally protected dipeptide, Boc-DL-Leu-DL-Met-OH. The primary focus is on establishing a robust and reproducible...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the C-terminal activation of the N-terminally protected dipeptide, Boc-DL-Leu-DL-Met-OH. The primary focus is on establishing a robust and reproducible protocol for generating an active ester at the C-terminus, a critical step for subsequent peptide coupling reactions in solution-phase synthesis. This guide delves into the underlying chemical principles, elucidates the factors governing reaction kinetics, and presents a detailed, self-validating experimental protocol. Special consideration is given to potential side reactions involving the methionine residue and strategies for their mitigation.

Introduction: The Critical Nature of Carboxyl Activation

The formation of a peptide bond is a condensation reaction between a carboxyl group of one amino acid and the amino group of another. This process is not spontaneous and requires the carboxyl group to be "activated" to enhance its electrophilicity.[1] This activation transforms the hydroxyl moiety of the carboxylic acid into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by an amine.[2]

For the dipeptide Boc-DL-Leu-DL-Met-OH, successful C-terminal activation is the gateway to elongating the peptide chain, for instance, in the synthesis of a tripeptide or conjugation to an amine-containing molecule. The choice of activation strategy is paramount to ensure high yield, prevent racemization, and avoid undesirable side reactions.[3] This guide will focus on the widely adopted and versatile method utilizing a carbodiimide in conjunction with an N-hydroxysuccinimide additive.

The Activation Mechanism: A Two-Step, One-Pot Approach

The most common and efficient method for this activation in solution-phase synthesis involves the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, N-hydroxysuccinimide (NHS or HOSu).[2] The reaction proceeds through a well-defined, two-step mechanism within a single reaction vessel.

  • Formation of the O-Acylisourea Intermediate: EDC reacts rapidly with the C-terminal carboxylic acid of Boc-DL-Leu-DL-Met-OH to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct.[4]

  • Conversion to a Stable NHS Ester: To circumvent the instability of the O-acylisourea, NHS is introduced. It acts as a nucleophile, attacking the intermediate to form a more stable, amine-reactive NHS ester. This active ester can be isolated or, more commonly, used in situ for the subsequent coupling reaction. The formation of the NHS ester is generally the rate-determining step for the overall activation process under these conditions.

The presence of the methionine residue introduces a specific challenge: the thioether side chain is susceptible to oxidation to methionine sulfoxide, particularly under acidic conditions or in the presence of oxidizing impurities.[3][5] While the activation reaction itself is not strongly oxidative, careful handling and the use of high-purity, fresh solvents are crucial to minimize this side reaction.[6]

Key Factors Influencing Reaction Time and Efficiency

The time required to achieve complete C-terminal activation is not fixed; it is a function of several interdependent variables. Understanding these factors allows for the optimization of the reaction for both speed and yield.

  • Choice of Coupling Reagents: While EDC is preferred for its water-soluble urea byproduct, other carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) are also effective. However, the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble in most organic solvents, complicating purification.[7] The choice of additive is also critical; NHS and its sulfonated, water-soluble version (Sulfo-NHS) are highly effective at forming stable, reactive esters.

  • Solvent: The choice of solvent is critical for ensuring that all reactants remain fully solvated throughout the reaction. Anhydrous N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity and ability to dissolve protected peptides and coupling reagents.[8] Dichloromethane (DCM) is also commonly used. The purity of the solvent is paramount; aged DMF can contain dimethylamine impurities that can interfere with the reaction.[8]

  • Temperature: The activation reaction is typically performed at room temperature (20-25°C). Lowering the temperature (e.g., to 0°C) can slow the reaction but is often employed to minimize potential side reactions, particularly racemization, though this is less of a concern when activating a peptide C-terminus compared to a single amino acid.[9] Higher temperatures are generally avoided as they can promote the decomposition of the active ester and increase side reactions.

  • Stoichiometry and Concentration: A slight excess of both EDC and NHS (typically 1.1 to 1.2 equivalents relative to the peptide) is used to drive the reaction to completion. The concentration of the reactants also plays a role; higher concentrations generally lead to faster reaction rates.

Experimental Protocol: C-Terminal Activation of Boc-DL-Leu-DL-Met-OH

This protocol details a robust method for activating the C-terminus of Boc-DL-Leu-DL-Met-OH using EDC and NHS in DMF. The procedure is designed to be self-validating through reaction monitoring.

Materials and Reagents
  • Boc-DL-Leu-DL-Met-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF), synthesis grade

  • Ethyl Acetate (EtOAc), analytical grade

  • Hexanes, analytical grade

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)

  • TLC Developing Solvent: e.g., 95:5 DCM/Methanol

  • Visualizing Agent: Ninhydrin stain (for checking for the presence of primary amines post-coupling, not for this activation step) or Potassium Permanganate (KMnO₄) stain.

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure
  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the activated intermediate.

    • Weigh Boc-DL-Leu-DL-Met-OH (1.0 eq) and dissolve it in anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

    • Add NHS (1.2 eq) to the solution and stir until it is completely dissolved.

  • Initiation of Activation:

    • Place the flask under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the methionine residue.

    • Cool the reaction mixture to 0°C in an ice bath. This is a precautionary step to control the initial exotherm and minimize side reactions.

    • In a separate vial, weigh EDC·HCl (1.2 eq) and add it to the reaction mixture in one portion.

    • Allow the reaction to stir at 0°C for 15 minutes, then remove the ice bath and let the mixture warm to room temperature (approx. 20-25°C).

  • Reaction and Monitoring:

    • Let the reaction proceed at room temperature. The activation is typically rapid.

    • Monitoring by TLC: The progress of the activation can be monitored by TLC. Spot the starting material (Boc-DL-Leu-DL-Met-OH) and the reaction mixture on a TLC plate. The activated NHS ester product will have a different Rf value (typically higher, i.e., less polar) than the starting carboxylic acid. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

    • Estimated Reaction Time: While monitoring is essential, the formation of the NHS ester is generally complete within 1 to 3 hours at room temperature.

  • Completion and Use:

    • Once the activation is complete as determined by TLC, the solution containing the Boc-DL-Leu-DL-Met-OSu active ester is ready for the next step (i.e., addition of the amine component for coupling).

    • Alternatively, for isolation, the DMF can be removed under high vacuum, and the resulting residue can be purified, though it is most often used directly in the subsequent coupling step.

Data Summary and Visualization

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale
Solvent Anhydrous DMFExcellent solvating power for reactants.[8]
Temperature 0°C to Room Temp.Initial cooling minimizes side reactions; RT provides a reasonable reaction rate.[9]
Stoichiometry (Peptide:EDC:NHS) 1.0 : 1.2 : 1.2Slight excess of reagents drives the reaction to completion.
Concentration 0.1 - 0.2 MBalances reaction rate and solubility.
Atmosphere Inert (N₂ or Ar)Minimizes oxidation of the methionine thioether side chain.[5]
Estimated Activation Time 1 - 3 hoursTypical duration for NHS ester formation at room temperature.
Diagram 1: Experimental Workflow for C-Terminal Activation

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_monitor 3. Monitoring cluster_output 4. Outcome prep_peptide Dissolve Boc-DL-Leu-DL-Met-OH (1.0 eq) and NHS (1.2 eq) in anhydrous DMF cool Cool mixture to 0°C under inert atmosphere prep_peptide->cool add_edc Add EDC·HCl (1.2 eq) cool->add_edc warm Stir at RT (20-25°C) add_edc->warm tlc Monitor by TLC until starting material disappears (Est. 1-3 hours) warm->tlc product Solution of activated Boc-DL-Leu-DL-Met-OSu tlc->product next_step Proceed to Coupling Reaction product->next_step

Caption: Workflow for the EDC/NHS-mediated C-terminal activation of Boc-DL-Leu-DL-Met-OH.

Troubleshooting

IssuePossible CauseRecommended Solution
Slow or Incomplete Reaction 1. Inactive EDC (hydrolyzed).2. Presence of moisture.3. Impure solvent.1. Use fresh, high-quality EDC·HCl.2. Ensure all glassware is dry and use anhydrous solvent.3. Use fresh, anhydrous grade DMF.
Side Product Formation (Visible on TLC) 1. Oxidation of Methionine.2. Formation of N-acylurea byproduct.1. Ensure a robust inert atmosphere; use degassed solvents.2. Ensure NHS is added before or with EDC; do not allow the peptide and EDC to stir together for an extended period before adding NHS.
Low Yield in Subsequent Coupling Incomplete activation.Increase activation reaction time or perform a second addition of EDC/NHS. Always confirm completion of activation by TLC before proceeding.

Conclusion

The C-terminal activation of Boc-DL-Leu-DL-Met-OH via the EDC/NHS method is a highly efficient and reliable procedure when performed under the proper conditions. The key to success lies in the use of high-quality anhydrous reagents and solvents, maintenance of an inert atmosphere to protect the methionine residue, and empirical determination of reaction completion through monitoring techniques like TLC. By following the detailed protocol and understanding the influencing factors outlined in this guide, researchers can confidently prepare the activated dipeptide for successful incorporation into larger peptide structures.

References

Sources

Technical Notes & Optimization

Troubleshooting

preventing methionine oxidation in Boc-DL-Leu-DL-Met-OH

Technical Support Center: Stability & Handling of Boc-DL-Leu-DL-Met-OH Ticket ID: MET-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1] Executive Summary You are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Boc-DL-Leu-DL-Met-OH

Ticket ID: MET-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

You are working with Boc-DL-Leu-DL-Met-OH , a protected dipeptide containing a Methionine (Met) residue.[1] The thioether side chain of Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)) (+16 Da) and, less commonly, Methionine Sulfone (Met(O₂)) (+32 Da).[1]

Because your molecule contains two chiral centers (DL-Leu, DL-Met), it exists as a mixture of four stereoisomers.[1] Oxidation further complicates this by adding chirality at the sulfur atom, potentially resulting in a highly complex HPLC profile. This guide provides protocols to prevent oxidation during storage, handling, and synthesis.[1]

Module 1: Critical Storage & Handling

Preventing oxidation begins with environmental control. Methionine oxidation is accelerated by light, moisture, and atmospheric oxygen.[1]

Q: How should I store Boc-DL-Leu-DL-Met-OH long-term?

A: Follow the "Cold-Dark-Dry-Inert" protocol:

  • Temperature: Store at -20°C or lower. Oxidation rates decrease significantly at lower temperatures.

  • Atmosphere: Always store under an inert gas (Argon or Nitrogen).[1] Oxygen is the primary oxidant.

    • Pro-Tip: If you open the vial, flush the headspace with a gentle stream of Argon before re-capping. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Moisture: Keep in a desiccator. Moisture can facilitate hydrolytic side reactions and promote oxidation pathways.

  • Light: Protect from light (amber vials or foil wrap). Photo-oxidation is a known pathway for sulfur degradation.

Q: I need to weigh out a small amount. What is the best practice?

A:

  • Allow the vial to warm to room temperature before opening to prevent water condensation on the cold peptide.

  • Work quickly.

  • Do not return unused solid to the original stock vial if it has been exposed to air for an extended period.

  • Re-flush the stock vial with Argon immediately.

Module 2: Solvents & Synthesis

The choice of solvent is the most common source of inadvertent oxidation.

Q: Which solvents are "safe" for Methionine-containing peptides?

A: You must avoid solvents prone to forming peroxides.

  • High Risk: Ethers (THF, Dioxane, Diethyl Ether).[1] These form peroxides over time, which rapidly oxidize Met to Met(O).[1]

  • Safe: DMF, DCM, Acetonitrile (HPLC grade).[1]

Troubleshooting Table: Solvent Management

Solvent ClassRisk LevelAction Required
Ethers (THF, Dioxane) 🔴 CRITICAL Avoid if possible. If mandatory, test for peroxides using starch-iodide paper.[1] Use fresh, inhibited, or distilled solvents.[1]
Chlorinated (DCM) 🟢 LowSafe.[1] Ensure it is acid-free to prevent premature Boc removal.
Amides (DMF, NMP) 🟡 ModerateCan contain amines (dimethylamine) that cause Fmoc removal (not an issue for Boc) or basic hydrolysis.[1] Use high-purity grade.
Alcohols (MeOH, EtOH) 🟢 LowGenerally safe, but can cause transesterification if activated esters are present.[1]
Q: Do I need to degas my solvents?

A: Yes. Dissolved oxygen in solvents is sufficient to oxidize Methionine, especially in dilute solutions where the molar ratio of O₂ to peptide is high.

  • Protocol: Sparge solvents with Helium or Argon for 15 minutes prior to dissolving the peptide.

Q: Should I use scavengers during coupling or handling?

A: For Boc-DL-Leu-DL-Met-OH (where the Boc group is kept intact), you generally do not use the harsh scavenger cocktails (like EDT/TFA) associated with cleavage. However, if you are performing a reaction that generates reactive electrophiles or requires acidic conditions, you may add:

  • Dimethyl Sulfide (DMS): A mild scavenger that protects Met.[1]

  • Methionine (Free amino acid): Adding free Met to the solution can act as a "sacrificial" antioxidant, consuming oxidants before they attack your peptide.[1]

Module 3: Analytical Troubleshooting

Distinguishing between stereoisomers and oxidation products.

Q: My HPLC shows multiple peaks. Is my peptide oxidized?

A: Not necessarily. You are working with a DL-DL system.

  • Stereoisomers: You have 4 theoretical isomers (L-L, D-D, L-D, D-L). On an achiral C18 column, enantiomers (L-L and D-D) often co-elute, as do (L-D and D-L), resulting in 2 main peaks .[1] However, separation can occur, leading to up to 4 peaks.[1]

  • Oxidation: Met(O) is significantly more polar than Met.

    • Diagnostic: An oxidized peak will elute earlier (lower retention time) than the parent peak on Reverse Phase (C18) HPLC.[1]

    • Mass Spec: Look for a mass shift of +16 Da (Met-O) or +32 Da (Met-O₂).

Visualizing the Separation Logic:

HPLC_Troubleshooting Start HPLC Chromatogram Analysis (Multiple Peaks Observed) Check_MS Check Mass Spectrum (MS) Start->Check_MS Isomers Stereoisomers (DL-DL) Expected Result Check_MS->Isomers Mass = Target (M) Oxidation Oxidation (Met -> Met(O)) Contamination Check_MS->Oxidation Mass = M + 16 Da Mixed Complex Mixture (Isomers + Oxidation) Check_MS->Mixed Mass = M & M+16 detected Check_RT Check Retention Time (RT) Check_RT->Isomers Peaks are close (Diastereomers) Check_RT->Oxidation New peak elutes EARLIER (More Polar) Isomers->Check_RT Verify Peak Position Oxidation->Check_RT Verify Peak Position

Caption: Logical flowchart for distinguishing stereoisomer peaks from oxidation impurities using HPLC and Mass Spectrometry.

Module 4: Rescue Protocols (Reversal)

If oxidation has occurred, can it be reversed?

Q: Can I reduce Met(O) back to Met without removing the Boc group?

A: This is difficult. Standard reduction protocols (NH₄I / DMS in TFA) are highly acidic and will remove the Boc group [1, 2].

  • Recommendation: If the peptide is Boc-protected, prevention is far superior to cure.

  • Potential (Experimental) Rescue: Mild reduction using TMSBr / Ethanedithiol has been reported, but this often requires specific conditions that might jeopardize other protecting groups or the peptide backbone integrity [3].[1]

  • Enzymatic Rescue: Methionine Sulfoxide Reductase (MsrA/B) enzymes work at neutral pH but are typically used for proteins, not synthetic intermediates, and would require subsequent purification to remove the enzyme.[1]

Verdict: If your Boc-DL-Leu-DL-Met-OH is significantly oxidized, it is often more cost-effective to re-synthesize or repurchase than to attempt chemical reduction while maintaining Boc protection.[1]

References

  • Nicolás, E., et al. (2023).[1][2][3] "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection." ACS Omega. Available at: [1]

  • Biotage. (2023).[1][4] "How to handle peptides that contain methionine." Biotage Blog. Available at:

  • Hacker, C. et al. (2015).[1] "Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides." Journal of Peptide Science. Available at: [1]

  • Sigma-Aldrich. "Boc-Met-OH Product Information & Handling." Available at: [1]

Sources

Optimization

Technical Support Center: Solubility Optimization for Boc-DL-Leu-DL-Met-OH

Ticket ID: SOL-BLM-001 Subject: Improving solubility of Boc-DL-Leu-DL-Met-OH in organic solvents Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[] Executive Summary Boc-DL-Leu-DL-Met-OH is a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-BLM-001 Subject: Improving solubility of Boc-DL-Leu-DL-Met-OH in organic solvents Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[]

Executive Summary

Boc-DL-Leu-DL-Met-OH is a hydrophobic, N-protected dipeptide with a free C-terminal carboxylic acid.[] While the tert-butyloxycarbonyl (Boc) group and the Leucine/Methionine side chains impart significant lipophilicity, users often encounter unexpected insolubility or gelation in common organic solvents (e.g., Dichloromethane, Ethyl Acetate).

This resistance is rarely due to polarity mismatches alone. It is frequently caused by intermolecular hydrogen bonding (beta-sheet-like aggregation) between the amide backbones, or the formation of a rigid crystal lattice typical of racemic (DL) mixtures.

This guide details the physicochemical strategies to overcome these barriers, ensuring a homogeneous solution for coupling, purification, or analysis.

Part 1: Solubility Profile & Solvent Selection[1][2]

The following table categorizes solvents based on their interaction with Boc-DL-Leu-DL-Met-OH.

Solvent ClassRecommended SolventsSolubility RatingMechanism of ActionNotes
Polar Aprotic DMF, NMP, DMSO High (Primary Choice)Dipole-dipole interactions; disrupts weak aggregates.[]Warning: DMSO can oxidize Methionine to Met(O).[] Use NMP/DMF for synthesis.
Halogenated DCM, Chloroform Moderate to LowSolvation of hydrophobic side chains.Often fails due to peptide aggregation (gelation). Requires additives.[2]
Fluorinated TFE, HFIP Very HighStrong H-bond donor; disrupts secondary structure.[]Excellent for analytical samples; expensive for scale-up.
Ethers THF, 2-MeTHF LowWeak H-bond acceptance.[]Pro-Tip: Becomes a high solubility solvent when LiCl is added (see Part 2).[]
Esters Ethyl Acetate LowModerate polarity.[]Often used for work-up/extraction, not dissolution.

Part 2: Advanced Solubilization Strategies

If your peptide is insoluble in standard DCM or DMF, apply these field-proven chemical modifications.

Strategy A: The "Chaotropic Salt" Method (Disrupting Aggregation)

The Problem: The peptide forms intermolecular hydrogen bonds (amide-to-amide), creating insoluble aggregates or gels, particularly in non-polar solvents like THF or DCM. The Fix: Add Lithium Chloride (LiCl). Mechanism: Lithium ions (


) coordinate with the carbonyl oxygens of the peptide backbone, effectively "capping" the H-bond acceptors and breaking the aggregation network. This is known as the Seebach effect.

Protocol:

  • Suspend Boc-DL-Leu-DL-Met-OH in THF (Tetrahydrofuran).

  • Add LiCl to a concentration of 0.4 – 0.5 M.

  • Brief sonication. Result: The suspension usually clears instantly.

Strategy B: Ion Pairing (Base Manipulation)

The Problem: The C-terminal carboxylic acid (-COOH) is protonated and capable of dimerization.[] The Fix: Add a tertiary amine base (DIPEA or TEA). Mechanism: Deprotonating the C-terminus forms an ammonium carboxylate salt. This ionic headgroup improves solvation in polar organic solvents (DMF/DCM) via ion-dipole interactions.

Protocol:

  • Suspend peptide in DCM (Dichloromethane).

  • Add 1.1 equivalents of DIPEA (Diisopropylethylamine). Result: Improved solubility for coupling reactions.[3]

Strategy C: Fluorinated Co-Solvents

The Problem: Stubborn beta-sheet formation in analytical samples. The Fix: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE).[] Mechanism: These solvents are potent hydrogen bond donors. They aggressively solvate the peptide amides, breaking down secondary structures that standard solvents cannot touch.

Part 3: The Stepwise Solubilization Workflow

Do not blindly add solvents. Follow this logic path to preserve sample integrity.

Workflow Visualization

The following diagram illustrates the decision logic for solubilizing Boc-DL-Leu-DL-Met-OH.

SolubilityWorkflow Start Start: Solid Boc-DL-Leu-DL-Met-OH TargetApp Target Application? Start->TargetApp Synthesis Synthesis / Coupling TargetApp->Synthesis Reaction Analysis Analysis (HPLC/NMR) TargetApp->Analysis Characterization TryDCM Attempt: DCM Synthesis->TryDCM CheckDCM Clear Solution? TryDCM->CheckDCM AddBase Add 1.1 eq DIPEA CheckDCM->AddBase Cloudy Gelation Problem: Gelation/Precipitation CheckDCM->Gelation Gel SwitchDMF Switch to DMF or NMP AddBase->SwitchDMF Still Cloudy CheckOx Methionine Oxidation Risk? Analysis->CheckOx TryDMSO Attempt: DMSO-d6 (NMR) or DMF (HPLC) CheckOx->TryDMSO Low Risk UseHFIP Use HFIP or TFE CheckOx->UseHFIP High Risk AddLiCl Add LiCl (0.5M) in THF Gelation->AddLiCl

Caption: Decision tree for solvent selection based on application (Synthesis vs. Analysis) and physical behavior (Cloudiness vs. Gelation).

Part 4: Frequently Asked Questions (FAQs)

Q1: I am seeing a new peak in my HPLC after dissolving in DMSO. Is my peptide degrading? A: Likely, yes. Methionine (Met) is highly susceptible to oxidation to Methionine Sulfoxide (Met(O)) in the presence of DMSO and atmospheric oxygen.

  • Correction: Use DMF or NMP for stock solutions. If DMSO is required for biological assays, prepare the solution immediately before use and sparge with Argon/Nitrogen.

Q2: Why does the DL-racemic mixture dissolve differently than the pure L-isomer? A: Racemic mixtures (DL) crystallize differently than enantiopure (L or D) forms.[] They often pack more densely in the solid state (forming a high-melting racemate compound), requiring more energy (heat/sonication) to break the lattice energy initially. Once in solution, however, the solubility behavior is chemically similar.

Q3: Can I use alcohols like Methanol or Ethanol? A: For Boc-protected peptides, alcohols are generally poor solvents and can cause transesterification if used during coupling reactions.[] However, TFE (Trifluoroethanol) is an exception and is excellent for dissolving stubborn aggregates for analysis, though it should be avoided during activation steps.

Q4: My solution is clear but turns cloudy when I add cold ether. Why? A: This is the standard method for precipitation/purification . Boc-peptides are typically insoluble in diethyl ether or hexanes. This confirms your peptide is dissolved in the organic layer but precipitates when the polarity drops. This is a feature, not a bug, used to isolate the product.

References

  • Seebach, D., et al. (1993). Modification of the properties of peptides by formation of LiCl complexes (solubility, reactivity, NMR spectra).Helvetica Chimica Acta . (Establishes the use of LiCl/THF for solubilizing hydrophobic peptides).

  • Narita, M., et al. (1988). The Solubility of Peptide Intermediates in Organic Solvents.[2][4][5][6][7]Bulletin of the Chemical Society of Japan . (Fundamental study on peptide aggregation and solvent disruption).

  • Sigma-Aldrich (Merck). Peptide Solubility Guidelines. (General industrial standards for hydrophobic peptide handling).

  • Albericio, F. (2000).[] Solid-Phase Synthesis: A Practical Guide. CRC Press. (Reference for solvent selection in coupling reactions involving Boc chemistry).

Sources

Troubleshooting

Technical Support Center: Optimizing Boc-DL-Leu-DL-Met-OH Synthesis

Ticket ID: #BLM-505 Topic: Troubleshooting Low Yield in Boc-DL-Leu-DL-Met-OH Coupling Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BLM-505 Topic: Troubleshooting Low Yield in Boc-DL-Leu-DL-Met-OH Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Workflow

The Core Challenge: Synthesizing Boc-DL-Leu-DL-Met-OH presents a unique "perfect storm" of peptide chemistry challenges. You are not merely coupling two amino acids; you are managing a racemic x racemic interaction (yielding four stereoisomers: L-L, D-D, L-D, D-L) while handling Methionine, a residue notorious for oxidation and alkylation.

Low yield in this specific sequence is rarely a failure of the coupling reaction itself. It is almost always due to:

  • Stereoselective Solubility: You may be inadvertently crystallizing only one diastereomeric pair (e.g., the racemate of L-L/D-D), discarding the other pair in the mother liquor.

  • Methionine Oxidation: Formation of the sulfoxide [Met(O)] creates a polarity shift, causing the product to remain in the aqueous phase during extraction or fail to crystallize.

  • Diketopiperazine (DKP) Formation: Dipeptides are thermodynamically prone to cyclization, ejecting themselves from the reaction pathway.

Interactive Diagnostic Logic

Use the following logic tree to identify your specific failure mode.

TroubleshootingLogic Start Start: Low Yield Observed CheckLCMS Analyze Crude by LC-MS (Before Workup) Start->CheckLCMS MassCorrect Is the Product Mass Present? CheckLCMS->MassCorrect NoProduct No: Mass Missing or Low MassCorrect->NoProduct No YesProduct Yes: Product exists in Crude MassCorrect->YesProduct Yes DKPCheck Check for [M-18] or [M-Boc] (Cyclic DKP) NoProduct->DKPCheck DKPFound Issue: DKP Formation (See Section 4) DKPCheck->DKPFound Found ReagentCheck Issue: Coupling Activation Failure (Check Mixed Anhydride Temp) DKPCheck->ReagentCheck Not Found OxidationCheck Check for [M+16] (Met Sulfoxide) YesProduct->OxidationCheck OxFound Issue: Met Oxidation Product lost in Aqueous Phase (See Section 2) OxidationCheck->OxFound Found SolubilityCheck Issue: Stereoselective Precipitation (Diastereomer Loss) (See Section 3) OxidationCheck->SolubilityCheck Not Found

Figure 1: Diagnostic logic tree for isolating yield loss in Leu-Met coupling.

Deep Dive: The Methionine "S" Factor

Symptom: Product mass is correct in the reaction mixture but disappears after aqueous workup or fails to crystallize.

Mechanism: Methionine contains a thioether side chain.[1] Under aerobic conditions or in the presence of trace oxidants (peroxides in ether/THF), this oxidizes to Methionine Sulfoxide [Met(O)] .

  • Impact: Met(O) is significantly more polar than Met. While Boc-Leu-Met-OH is hydrophobic (soluble in organics), Boc-Leu-Met(O)-OH is amphiphilic and often partitions into the aqueous bicarbonate wash or stays solubilized in the mother liquor during crystallization.

Corrective Protocol (The "Reagent H" Principle): Standard SPPS uses "Reagent H" to revert oxidation [1]. In solution phase, we must prevent it.

  • Degas Solvents: Sparge all solvents (DMF, DCM, Water) with Nitrogen/Argon for 15 minutes before use.

  • Add Reducing Agents: Add 0.5% (v/v) Dimethyl Sulfide (DMS) or Thioanisole to the reaction mixture and the workup solvents. This acts as a "sacrificial scavenger" for oxygen radicals.

  • Avoid Ether Peroxides: If using diethyl ether or THF for precipitation, test for peroxides. Peroxides rapidly oxidize Met to Met(O).

Deep Dive: The Diastereomer Trap

Symptom: Yield is consistently ~40-50%, but purity is high. NMR shows sharp peaks (indicating a single diastereomer pair).

Mechanism: You are coupling Boc-DL-Leu + H-DL-Met-OMe . This produces four isomers:

  • L-Leu-L-Met (Enantiomer pair A)

  • D-Leu-D-Met (Enantiomer pair A)

  • L-Leu-D-Met (Enantiomer pair B)

  • D-Leu-L-Met (Enantiomer pair B)

The Physical Chemistry: Enantiomer pairs A and B are diastereomers of each other. They have different physical properties , including solubility.[2][3][4]

  • Scenario: If you recrystallize from EtOAc/Hexane, you might be selectively crystallizing the (L-L/D-D) pair while the (L-D/D-L) pair remains soluble.

  • Result: You perceive this as a "low yield," but it is actually a "high purification" of one diastereomeric pair.

Solution: If your goal is the full DL-DL mixture:

  • Avoid crystallization as the primary purification.

  • Use Acid/Base Extraction (Standard Workup) followed by quantitative evaporation.

  • Verify the isomer ratio via Chiral HPLC or NMR (look for split peaks in the alpha-proton region).

Deep Dive: Diketopiperazine (DKP) Formation

Symptom: Mass spectrum shows a peak corresponding to [M - tBuOH] or [M - OMe].

Mechanism: Dipeptide esters (especially those with unhindered C-termini like Met) are prone to intramolecular cyclization. The N-terminal amine attacks the C-terminal ester, ejecting methanol (if methyl ester) or t-Butanol (if Boc is lost/labile) to form a stable 6-membered ring.

DKP_Mechanism Step1 Linear Dipeptide Ester (H-Leu-Met-OMe) Step2 Nucleophilic Attack (N-term amine -> C-term Carbonyl) Step1->Step2 Basic pH Step3 Cyclic Intermediate (Tetrahedral) Step2->Step3 Final Diketopiperazine (DKP) + MeOH (Leaving Group) Step3->Final Irreversible

Figure 2: Mechanism of DKP formation in dipeptide esters.

Prevention:

  • Avoid Basic Standing: Do not leave the deprotected dipeptide methyl ester (H-Leu-Met-OMe) in basic solution (e.g., during neutralization or saponification) for extended periods.

  • Steric Control: Use Boc-Leu-Met-OH (free acid coupling) if possible, though this requires silylation. If using the ester route, perform saponification (LiOH/THF/H2O) at 0°C and monitor strictly by TLC to stop exactly when the ester is consumed.

Validated Protocol: Mixed Anhydride Method

Recommended for cost-efficiency and scale, but requires strict temperature control.

Reagents:

  • A: Boc-DL-Leu-OH (1.0 eq)

  • B: Isobutyl Chloroformate (IBCF) (1.05 eq)

  • C: N-Methylmorpholine (NMM) (1.1 eq)

  • D: H-DL-Met-OMe·HCl (1.0 eq) + NMM (1.0 eq)

  • Solvent: THF (Anhydrous, degassed)

Step-by-Step:

  • Activation (The Critical Step):

    • Dissolve A and NMM in THF.

    • Cool to -15°C (Use Ice/Salt or Glycol bath). Crucial: If T > -10°C, IBCF decomposes, lowering yield.

    • Add IBCF dropwise. Stir for exactly 5 minutes.

  • Coupling:

    • Prepare a separate solution of D (Met-OMe salt neutralized with NMM) in THF/DMF.

    • Add solution D to the activated mixture at -15°C.

    • Allow to warm to Room Temp (RT) slowly over 2 hours.

  • Workup (The "Reagent H" Modification):

    • Evaporate THF. Redissolve in EtOAc.

    • Wash sequence:

      • 5% Citric Acid (removes unreacted amine).

      • Water.[2][5]

      • 5% NaHCO3 (removes unreacted acid).

      • Brine containing 0.5% Sodium Thiosulfate (Prevents Met oxidation).

    • Dry over Na2SO4, filter, and concentrate.

  • Saponification (To get -OH):

    • Dissolve ester in THF/H2O (1:1).

    • Add LiOH (2.0 eq) at 0°C .

    • Stir 30-60 mins. Do not overnight.

    • Acidify with Citric Acid to pH 3, extract with EtOAc.

Comparison of Coupling Reagents

Reagent SystemYield PotentialRisk of RacemizationRisk of Side ReactionsRecommendation
Mixed Anhydride (IBCF) High (85-95%)Low (at -15°C)Urethane formation if T > 0°CPrimary Choice (Cost/Scale)
Carbodiimide (EDC/HOBt) Moderate (70-85%)LowN-acylurea formation (slow)Robust Alternative (Easier handling)
HATU/HBTU High (90%+)ModerateGuanidinylation of amineOverkill (Too expensive for simple dipeptides)

References

  • Huang, H., & Rabenstein, D. L. (1999). Prevention of Methionine Oxidation in the Synthesis of Peptides. Journal of Peptide Research, 53(5), 548–553.

  • Gisin, B. F. (1972). The Monitoring of Solid Phase Peptide Synthesis via Potentiometric Titration. Analytica Chimica Acta, 58(1), 248-249.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.

  • Palasek, S. A., et al. (2007). Limiting racemization in peptide synthesis.[6] Journal of Peptide Science, 13(3), 143-148.

  • Vertex AI Search. (2025). Mechanistic Study of Diketopiperazine Formation.[7][3][4][5][7][8][9][10][11]

Sources

Optimization

minimizing racemization during Boc-DL-Leu-DL-Met-OH synthesis

Topic: Minimizing Racemization & Methionine Side-Reactions Ticket ID: #BLM-592-RAC Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive User Goal: Synthesis of Boc-DL-Leu-DL-M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization & Methionine Side-Reactions

Ticket ID: #BLM-592-RAC Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

User Goal: Synthesis of Boc-DL-Leu-DL-Met-OH . Critical Constraint: Minimizing racemization (epimerization) and preventing Methionine side reactions.

Technical Clarification: Since your starting materials are racemic (DL -Leu and DL -Met), your final product will inherently be a mixture of four stereoisomers (L-L, D-D, L-D, D-L). In this context, "minimizing racemization" technically refers to preventing kinetic resolution or epimerization during the activation step. You want to ensure that the coupling is chemically clean and that the ratio of isomers is controlled by the starting material, not by side reactions like oxazolone formation.

Furthermore, Methionine (Met) presents a high risk of S-alkylation and oxidation during Boc chemistry. This guide prioritizes the integrity of the sulfur side chain and the activated carboxyl group.

The Mechanism of Failure: Why Racemization Occurs

To prevent racemization, you must understand the 5(4H)-Oxazolone Pathway . This is the primary mechanism by which activated Boc-amino acids lose their stereochemical integrity before coupling.

The Oxazolone Pathway (Graphviz Visualization)

This diagram illustrates how the activated Leucine species can cyclize into an oxazolone, allowing the


-proton to be abstracted, destroying chirality.

Oxazolone_Racemization BocAA Boc-Leu-OH (Chiral) Activated O-Acylisourea (Activated Intermediate) BocAA->Activated DIC/EDC Activation Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Activated->Oxazolone Slow Cyclization (Side Reaction) CleanProduct Desired Peptide (Retained Stereochem) Activated->CleanProduct Fast Attack by Met-NH2 (Desired Path) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-Catalyzed Proton Abstraction RacemicProduct Racemic Peptide (DL-Mix) Oxazolone->RacemicProduct Attack by Met-NH2 Enol->Oxazolone Reprotonation (Scrambles Chirality)

Caption: The kinetic competition between direct coupling (Green) and the racemization-prone oxazolone pathway (Red). Additives are required to accelerate the Green path.

Strategic Troubleshooting: Reagents & Conditions

A. Coupling Reagents: The "Additives" Rule

Never use carbodiimides (DCC, DIC, EDC) alone for fragment coupling or sensitive amino acids. You must use an additive to convert the unstable O-acylisourea into a stable active ester.

Reagent SystemRisk LevelRecommendationMechanism
DCC/DIC alone 🔴 HighAVOID Slow coupling allows oxazolone formation.
EDC + HOBt 🟡 LowSTANDARD HOBt forms an active ester, suppressing oxazolone.
DIC + Oxyma 🟢 MinimalPREFERRED Oxyma is superior to HOBt/HOAt for suppressing racemization [1].[1]
HATU/HBTU 🟠 ModerateCAUTION Requires base (DIEA), which can trigger direct enolization if overused.
B. Base Selection: The "Steric" Rule

Bases abstract the


-proton.[2] If you use a base (required for H-Met-OMe salts or HATU couplings), avoid strong, unhindered bases.[1]
  • Avoid: Triethylamine (TEA) – Too basic, unhindered.

  • Risky: DIPEA (Diea) – Standard, but can cause epimerization if used in excess (>2 eq).

  • Recommended: N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP).[1] These are weaker and sterically hindered, reducing the risk of proton abstraction [2].

C. Methionine Protection: The "Sulfur" Factor

Methionine is the "canary in the coal mine" for Boc chemistry.

  • Oxidation: The sulfur atom oxidizes to sulfoxide (

    
    ) easily.[3][4] Avoid creating vortex/bubbles  which introduce atmospheric oxygen.
    
  • Alkylation: During deprotection (if removing Boc later), the tert-butyl cation can attack the sulfur, forming a permanent sulfonium salt. You must use a scavenger (e.g., Dimethyl sulfide or Thioanisole) in the TFA step [3].

Standard Operating Procedure (SOP)

Protocol: Solution-Phase Coupling of Boc-DL-Leu-OH to H-DL-Met-OMe Objective: High-yield coupling with minimal side reactions.

Reagents:

  • Boc-DL-Leu-OH (1.0 eq)

  • H-DL-Met-OMe

    
     HCl (1.1 eq) (Note: Using methyl ester protects the C-term carboxyl)
    
  • EDC

    
     HCl (1.1 eq)
    
  • HOBt (anhydrous) or Oxyma Pure (1.1 eq)

  • NMM (N-methylmorpholine) (2.2 eq)

  • Solvent: DMF (Dry) or DCM/DMF mixture.

Step-by-Step Workflow:

  • Activation (The "Cold" Start):

    • Dissolve Boc-DL-Leu-OH and HOBt (or Oxyma) in dry DMF.

    • Cool the solution to 0°C in an ice bath. Temperature control is critical to stop oxazolone formation.

    • Add EDC

      
       HCl. Stir for 5–10 minutes.
      
  • Coupling:

    • In a separate vial, dissolve H-DL-Met-OMe

      
       HCl in minimal DMF.
      
    • Add NMM (2.2 eq) to the Met solution to neutralize the HCl salt.

    • Add the neutralized Met solution dropwise to the activated Leu solution at 0°C.

    • Crucial: Maintain 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Work-up (Methionine Safe):

    • Evaporate DMF under reduced pressure (high vacuum, <40°C). Do not heat excessively.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash sequence:

      • 5% Citric Acid (removes unreacted amine/EDC).

      • Water.

      • 5% NaHCO

        
         (removes unreacted acid/HOBt).
        
      • Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Saponification (To get -OH):

    • Dissolve Boc-Leu-Met-OMe in MeOH/H

      
      O.
      
    • Add LiOH (2 eq) at 0°C. Monitor by TLC until ester is gone.

    • Carefully acidify with dilute HCl to pH 3 and extract with EtOAc.

Troubleshooting FAQ

Q1: I see a "split" peak on my HPLC. Is this racemization?

  • Answer: Since you are synthesizing DL -Leu-DL -Met, you have two chiral centers. You should see peaks corresponding to the diastereomers (LL/DD pair and LD/DL pair). These often separate on standard C18 columns. "Racemization" in your case would be a deviation from the expected statistical ratio (usually 1:1 diastereomeric ratio if starting materials were 1:1).

Q2: My yield is low, and the product smells like cabbage.

  • Answer: The "cabbage" smell indicates Methionine degradation or sulfide formation. This suggests S-alkylation or decomposition. Ensure you are not using strong acids without scavengers. If using EDC, ensure the reaction pH didn't drop too low during workup.

Q3: Can I use HATU instead of EDC?

  • Answer: Yes, HATU is faster, but it requires a base (DIEA/NMM) to function. If you use HATU, you must keep the base equivalents strict (start with 2.0 eq for the salt neutralization). Excess base with HATU is a known cause of racemization via the enolization pathway [4].

Q4: How do I store the Boc-Leu-Met-OH?

  • Answer: Methionine peptides are prone to oxidation over time.[3][4] Store the solid at -20°C under Argon or Nitrogen.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.

  • Gongora-Benitez, M., et al. (2013). "Methionine-containing peptides: avoiding secondary reactions in the final global deprotection." ACS Omega.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive." Journal of the American Chemical Society.[6]

Sources

Troubleshooting

Technical Support Center: Purification of Boc-DL-Leu-DL-Met-OH Impurities by HPLC

Welcome to the technical support center for the purification of Boc-DL-Leu-DL-Met-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Boc-DL-Leu-DL-Met-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the challenging purification of this dipeptide and its related impurities using High-Performance Liquid Chromatography (HPLC).

Introduction: The Purification Challenge

The synthesis of Boc-DL-Leu-DL-Met-OH presents a unique set of purification challenges due to the presence of multiple stereoisomers and the susceptibility of the methionine residue to oxidation. The use of racemic (DL) leucine and methionine results in the formation of four diastereomers:

  • Boc-L-Leu-L-Met-OH

  • Boc-D-Leu-D-Met-OH

  • Boc-L-Leu-D-Met-OH

  • Boc-D-Leu-L-Met-OH

Furthermore, the methionine in each of these diastereomers can be oxidized to methionine sulfoxide, which introduces an additional chiral center and doubles the number of potential diastereomeric impurities. This guide will equip you with the knowledge and methodologies to effectively separate these closely related compounds and troubleshoot common issues encountered during their purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude Boc-DL-Leu-DL-Met-OH sample?

A1: Beyond the expected mixture of diastereomers, the most common impurities arise from the synthesis and handling process. These include:

  • Oxidized forms: Methionine is readily oxidized to methionine sulfoxide (Met(O)), and further to methionine sulfone. This can happen during synthesis, cleavage from the resin, and even during the HPLC purification itself.[1][2][3]

  • Incomplete reactions: Unreacted Boc-DL-Leu-OH or Boc-DL-Met-OH may be present.

  • Side-products from synthesis: Depending on the coupling reagents and conditions used, various side-products can form.

  • Diastereomeric excess: The four diastereomers may not be present in equal amounts, leading to a complex starting mixture.

Q2: Can I separate the diastereomers of Boc-DL-Leu-DL-Met-OH on a standard achiral C18 column?

A2: It is possible, but often very challenging. Diastereomers have different physical properties and can, in principle, be separated on achiral stationary phases. However, the differences in hydrophobicity between the Boc-DL-Leu-DL-Met-OH diastereomers may be too subtle for effective separation on a standard C18 column. Success with achiral columns often requires extensive method development, including careful optimization of the mobile phase composition and temperature.

Q3: What type of HPLC column is best suited for separating these diastereomers?

A3: For robust and reliable separation of peptide diastereomers, a chiral stationary phase (CSP) is highly recommended. Several types of CSPs have proven effective for separating amino acid and peptide stereoisomers:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used for a broad range of chiral compounds.

  • Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based, CHIROBIOTIC T): These are particularly effective for the chiral analysis of N-blocked amino acids and small peptides.[4]

  • Zwitterionic ion-exchangers (e.g., cinchona alkaloid-based, CHIRALPAK® ZWIX): These have shown success in resolving di- and tripeptide diastereomers.

Q4: How does methionine oxidation affect the HPLC purification?

A4: Methionine oxidation to methionine sulfoxide introduces another chiral center at the sulfur atom, resulting in two diastereomers (R and S) for each of the original peptide diastereomers. This significantly increases the complexity of the chromatogram. Methionine sulfoxide is more polar than methionine, causing the oxidized peptides to elute earlier in a reversed-phase HPLC system.[5][6] This can lead to peak co-elution and make it difficult to isolate the desired non-oxidized diastereomers.

Q5: What is the expected elution order of the diastereomers on a reversed-phase column?

A5: The elution order of dipeptide diastereomers on a reversed-phase column can be difficult to predict and depends on the specific column and mobile phase conditions. Generally, peptides with D-amino acids may have different secondary structures compared to their all-L counterparts, which can affect their interaction with the stationary phase and lead to different retention times. For a dipeptide like DL-leucine-DL-tryptophan on an AmyCoat-RP column, the elution order was found to be LL, DD, DL, and then LD.[7] However, this order is not universal and must be determined empirically for Boc-DL-Leu-DL-Met-OH.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC purification of Boc-DL-Leu-DL-Met-OH.

Problem 1: Poor or No Resolution of Diastereomers
Possible Cause Troubleshooting Steps Scientific Rationale
Inadequate Selectivity of Stationary Phase 1. Switch to a Chiral Stationary Phase (CSP): If using an achiral C18 column, switch to a polysaccharide, macrocyclic glycopeptide, or zwitterionic CSP. 2. Try a Different Type of CSP: If one type of CSP is not effective, try another with a different chiral selector.CSPs provide a chiral environment that allows for differential interactions with the stereoisomers, leading to their separation. Different CSPs have different recognition mechanisms, so one may provide better selectivity than another for a specific set of diastereomers.
Suboptimal Mobile Phase Composition 1. Change the Organic Modifier: If using acetonitrile, try methanol or a mixture of both. 2. Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of the carboxyl group and influence interactions with the stationary phase. 3. Additives: For zwitterionic CSPs, the addition of a small amount of acid (e.g., formic acid) and base (e.g., diethylamine) can be crucial for achieving separation.The choice of organic modifier affects the polarity of the mobile phase and can alter the selectivity of the separation.[8] pH affects the charge of the analyte, which in turn influences its interaction with both reversed-phase and chiral stationary phases. Additives can act as counter-ions and are essential for the ion-exchange mechanism of zwitterionic CSPs.
Inappropriate Temperature Vary the Column Temperature: Analyze the separation at different temperatures (e.g., 25°C, 40°C, 60°C).Temperature can affect the kinetics of mass transfer and the conformational flexibility of both the analyte and the stationary phase, which can significantly impact chiral recognition and resolution.[9][10][11][12]
Problem 2: Presence of Early Eluting Peaks (Suspected Oxidation)
Possible Cause Troubleshooting Steps Scientific Rationale
Oxidation During Sample Preparation/Storage 1. Use Degassed Solvents: Prepare all solutions with solvents that have been sparged with an inert gas (e.g., nitrogen or argon). 2. Add Antioxidants: Consider adding a small amount of an antioxidant like Dithiothreitol (DTT) to the sample solvent. 3. Minimize Exposure to Air and Light: Work quickly and store samples in amber vials at low temperatures.Oxygen is the primary culprit in methionine oxidation. Removing dissolved oxygen from solvents and protecting the sample from atmospheric oxygen can significantly reduce this side reaction. Antioxidants scavenge reactive oxygen species.
On-Column Oxidation 1. Add Antioxidants to the Mobile Phase: Adding a small amount of a non-interfering antioxidant to the mobile phase can help prevent on-column oxidation. 2. Use a Biocompatible HPLC System: Systems with PEEK tubing and titanium components are less likely to have metal ions that can catalyze oxidation. 3. Chelating Agents: Adding a chelating agent like EDTA to the mobile phase can help to sequester metal ions that may be present on the column frits or in the system.[5]Metal ions, particularly iron, can get deposited on the column frits and catalyze the oxidation of methionine during the chromatographic run.[5] Antioxidants in the mobile phase provide a sacrificial substrate for oxidation.
Confirmation of Oxidation Analyze Fractions by Mass Spectrometry (MS): Collect the early eluting peaks and analyze them by MS. A mass increase of +16 Da corresponds to the formation of methionine sulfoxide.MS is a definitive technique for identifying modifications to peptides based on their mass-to-charge ratio.
Problem 3: Peak Tailing
Possible Cause Troubleshooting Steps Scientific Rationale
Secondary Interactions with the Stationary Phase 1. Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the pKa of the analyte to ensure a single ionic species. 2. Use a High-Purity, End-capped Column: Modern columns have fewer free silanol groups that can cause tailing.Unprotonated silanol groups on the silica backbone of the stationary phase can interact with the analyte through ion-exchange, leading to peak tailing. Operating at a low pH protonates these silanols and minimizes this interaction.
Column Overload Reduce Sample Concentration/Injection Volume: Inject a smaller amount of the sample to see if peak shape improves.Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and peak tailing.
Column Contamination or Void 1. Wash the Column: Follow the manufacturer's instructions for column washing. 2. Replace the Column: If washing does not resolve the issue, the column may be irreversibly damaged.Contaminants on the column can interfere with the interaction between the analyte and the stationary phase. A void at the head of the column can cause the sample band to spread, leading to peak distortion.
Problem 4: Peak Splitting
Possible Cause Troubleshooting Steps Scientific Rationale
Co-elution of Diastereomers Optimize Separation Conditions: Refer to the steps for improving the resolution of diastereomers (Problem 1). A split peak may indicate partial separation.If the resolution between two diastereomers is very small, they may appear as a single, split peak.
Sample Solvent Effects Dissolve the Sample in the Initial Mobile Phase: If the sample is dissolved in a stronger solvent than the initial mobile phase, it can cause peak distortion.Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the sample to travel through the beginning of the column as a distorted band.
Column Hardware Issues 1. Check for Blockages: Inspect the column inlet frit for any blockages. 2. Ensure Proper Column Packing: A void or channel in the packed bed can cause peak splitting.[13][14]A blockage can cause the sample to enter the column unevenly. A poorly packed column provides multiple paths for the analyte to travel, resulting in a split peak.[14]

Experimental Protocols

Protocol 1: Method Development for Diastereomer Separation on a Chiral Stationary Phase
  • Column Selection:

    • Start with a polysaccharide-based CSP (e.g., Lux Cellulose-1 or Chiralpak IA).

    • Dimensions: 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Alternative for zwitterionic CSPs:

      • Mobile Phase A: Water with 50 mM formic acid and 25 mM diethylamine.

      • Mobile Phase B: Methanol.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 214 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-35 min: 10-90% B

      • 35-40 min: 90% B

      • 40-45 min: 90-10% B

      • 45-50 min: 10% B

  • Optimization:

    • Gradient Slope: If all peaks elute too close together, flatten the gradient around the elution time of the analytes.

    • Organic Modifier: If resolution is still poor, switch Mobile Phase B to methanol and repeat the initial gradient. Try mixtures of acetonitrile and methanol.

    • Temperature: Evaluate the separation at 40°C and 60°C to see the effect on resolution.[12]

Protocol 2: Sample Preparation to Minimize Methionine Oxidation
  • Solvent Preparation:

    • Use HPLC-grade solvents.

    • Sparge all solvents (water, acetonitrile, etc.) with a stream of nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

    • Keep solvents blanketed with the inert gas during use.

  • Sample Dissolution:

    • Weigh the crude Boc-DL-Leu-DL-Met-OH in a clean vial.

    • Add the desired volume of degassed sample solvent (e.g., a mixture of Mobile Phase A and B).

    • If solubility is an issue, sonicate briefly in a cool water bath. Avoid heating.

    • Consider adding a small amount of a water-soluble antioxidant, such as DTT (final concentration ~1 mM), to the sample solvent.

  • Filtration and Injection:

    • Filter the sample through a 0.22 µm syringe filter immediately before injection.

    • Use an autosampler with a cooled sample tray if available.

    • Inject the sample onto the HPLC system as soon as possible after preparation.

Visualization of Workflows

General Purification Workflow

Purification Workflow Crude Crude Boc-DL-Leu-DL-Met-OH Prep Sample Preparation (Minimize Oxidation) Crude->Prep HPLC HPLC Method Development (Chiral Separation) Prep->HPLC Analysis Fraction Analysis (HPLC/MS) HPLC->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final Lyophilization Pooling->Final

Caption: General workflow for the purification of Boc-DL-Leu-DL-Met-OH.

Troubleshooting Logic for Poor Resolution

Troubleshooting Poor Resolution Start Poor/No Resolution Q1 Using Achiral Column? Start->Q1 A1_Yes Switch to Chiral Stationary Phase (CSP) Q1->A1_Yes Yes A1_No Optimize Mobile Phase Q1->A1_No No Opt_Mod Opt_Mod A1_No->Opt_Mod Change Organic Modifier (ACN vs MeOH) Opt_pH Opt_pH Opt_Mod->Opt_pH Adjust pH Opt_Temp Opt_Temp Opt_pH->Opt_Temp Vary Temperature Opt_Temp->A1_Yes If still no resolution

Caption: Decision tree for troubleshooting poor diastereomer resolution.

References

  • Aapptec. (n.d.). Cleavage Cocktail for Methionine Containing Peptides (Reagent H).
  • Mautz, B., Larraillet, V., König, M., & Mølhøj, M. (n.d.). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping.
  • Tóth, G., & Péter, A. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 235-253.
  • Gau, B., et al. (2022). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chemistry – A European Journal, 28(51), e202201779.
  • Sigma-Aldrich. (n.d.).
  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Fairhurst, J. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Albericio, F., & Carpino, L. A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15463–15473.
  • Albericio, F., & Carpino, L. A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15463-15473.
  • Biotage. (2023, February 7).
  • Bhushan, R., & Kumar, V. (2015). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 27(8), 512-517.
  • Harada, N. (2008). The development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. TCI Mail, 139, 2-19.
  • BenchChem. (n.d.). Preventing oxidation of DL-Methionine-d4 during sample prep.
  • Harada, N., et al. (2016).
  • Cichocki, A. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Phenomenex. (2025, June 6).
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Lam, X. M., et al. (2014). A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies. mAbs, 6(6), 1473-1484.
  • BenchChem. (n.d.).
  • Waters. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules.
  • Chromatography Forum. (2007, December 10).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-33.
  • Yanvarev, D., et al. (2025). RP-HPLC analysis of methionine oxidation with precolumn dansylation.
  • ResearchGate. (n.d.).
  • Suresh, E., et al. (2004). Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. Journal of Mass Spectrometry, 39(9), 1045-1054.
  • Kromasil. (2011, September 15).
  • Biotage. (2023, January 31).
  • Bio-Works. (n.d.).
  • Dolan, J. W. (n.d.). Understanding Split Peaks. LC Troubleshooting Bible.
  • Kromasil. (2011, September 15).
  • ResearchGate. (n.d.). Reversed-phase HPLC separation of the diastereomers of compound...
  • ResearchGate. (2019, June 18).
  • Šatínský, D., & Havlíková, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-165.
  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Sigma-Aldrich. (n.d.).
  • Suresh, E., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1593-1602.
  • BOC Sciences. (n.d.).
  • KNAUER. (n.d.).

Sources

Optimization

Technical Support Center: Boc-DL-Leu-DL-Met-OH Stability &amp; Storage

Current Status: Operational Ticket ID: #BLM-STAB-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1] Introduction: The Stability Paradox Welcome to the technical support hub for Boc-DL-Le...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #BLM-STAB-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for Boc-DL-Leu-DL-Met-OH . As researchers, we often treat protected dipeptides as robust building blocks.[1] However, this specific molecule presents a "stability paradox." While the Boc (tert-butyloxycarbonyl) group provides excellent stability against basic and neutral conditions, the Methionine (Met) residue introduces a high susceptibility to oxidative degradation.[1]

This guide moves beyond generic "store at -20°C" advice. It dissects the why and how of preserving the thioether integrity of Methionine while maintaining the acid-labile Boc protection.

Module 1: Critical Storage Parameters (The "Ideal State")

To prevent the two primary degradation pathways—Methionine Oxidation and Boc-Acidolysis —adherence to the following matrix is mandatory.

Storage Conditions Matrix
ParameterSpecificationTechnical Rationale (The "Why")
Temperature -20°C (Standard) -80°C (Long-term >1 year)Lowers kinetic energy, significantly slowing the rate of auto-oxidation of the Met sulfur atom.[1]
Atmosphere Inert Gas Overlay (Argon preferred over Nitrogen)Methionine is an oxygen scavenger.[1] Air exposure leads to Sulfoxide (+16 Da) formation.[1] Argon is heavier than air and provides a better "blanket."[1]
Humidity < 10% RH (Desiccated) Moisture promotes hydrolysis.[1][2] Furthermore, water mediates the transfer of atmospheric oxygen into the peptide lattice.
Container Amber Glass / Foil Wrap Light can catalyze photo-oxidation of the Methionine thioether group.[1]
Physical State Lyophilized Powder NEVER store in solution. In solution, molecular mobility increases, accelerating oxidation by orders of magnitude.[1]

Module 2: Troubleshooting Degradation

If you suspect your compound has degraded, use this diagnostic workflow. The presence of DL-isomers means the product may naturally appear as an amorphous solid or thick oil rather than a crystalline powder; therefore, visual inspection is often insufficient.

Diagnostic Workflow: Degradation Pathways

The following diagram maps the chemical fate of Boc-DL-Leu-DL-Met-OH under stress. Use this to interpret LC-MS data.

DegradationPathways Start Intact Boc-DL-Leu-DL-Met-OH (MW: ~362.5 Da) Oxidation Met-Sulfoxide (+16 Da) [Reversible] Start->Oxidation Air/O2 Exposure (Storage > -20°C) Acidolysis Boc Removal (-100 Da) [Free Amine] Start->Acidolysis Acid Vapors (HCl/TFA) Moisture + Heat Sulfone Met-Sulfone (+32 Da) [Irreversible] Oxidation->Sulfone Prolonged O2 Strong Oxidants

Figure 1: Chemical degradation pathways.[1] Methionine oxidation (+16 Da) is the most common storage failure mode.[1]

Symptom Checker
SymptomProbable CauseVerification Step
Mass Spec: M+16 peak Met-Oxidation (Sulfoxide) .[1] Common if stored in non-degassed solvents or old DMSO.[1]Treat with reducing agent (NH₄I or DMS) to see if peak reverts.[1]
Mass Spec: M+32 peak Met-Oxidation (Sulfone) .[1] Irreversible damage.[1]Discard sample.
Mass Spec: M-100 peak Boc Loss . Exposure to acid vapors (e.g., stored near TFA in fridge).[1]Check for free amine using Ninhydrin test (positive = purple).[1]
Strong "Cabbage" Smell Degradation .[1] While Met has a faint sulfur smell, a pungent odor indicates breakdown.[1]Check purity via HPLC.
Gummy/Oily Texture Normal for DL-peptides .[1] Racemic mixtures often fail to crystallize.[1]Do not discard based on texture alone; verify with LC-MS.

Module 3: Handling & Reconstitution Protocols

Protocol A: The "Argon Shield" Handling Method

Use this every time you open the vial.

  • Equilibration: Remove vial from -20°C storage. WAIT 30 MINUTES before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide.

  • Dispensing: Weigh out the required amount quickly.

  • Purging: Before re-capping, gently flow a stream of dry Argon or Nitrogen into the vial for 10–15 seconds.

  • Sealing: Cap tightly and wrap the cap junction with Parafilm to prevent gas exchange.[1]

Protocol B: Solubilization (The DMSO Trap)

Critical Warning: DMSO is a mild oxidant and can oxidize Methionine to Methionine Sulfoxide over time.[1]

  • Solvent Choice:

    • Preferred: DMF (Dimethylformamide) or NMP.[1]

    • If DMSO is required:[1] Use fresh, anhydrous, high-purity DMSO .[1] Old DMSO accumulates peroxides.[1]

  • Degassing: Sparge your buffer or solvent with Helium or Nitrogen for 5 minutes before adding the peptide.

  • Usage Window: Use solutions immediately . Do not store Boc-Leu-Met-OH in solution, even at -20°C, as dissolved oxygen will eventually oxidize the Met residue.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use ultrasonication to dissolve the peptide? A: Use with caution. Ultrasonication generates local heat and can create cavitation bubbles that generate reactive oxygen species (ROS), accelerating Met oxidation.[1] Vortexing or gentle heating (<30°C) is safer.[1]

Q: I see a small M+16 peak (Sulfoxide) in my fresh batch. Is it ruined? A: Not necessarily. Methionine sulfoxide can be reduced back to Methionine during the final cleavage/deprotection step of peptide synthesis using specific scavengers (e.g., Dimethyl sulfide, Ammonium iodide, or EDT) in the TFA cocktail. However, if the M+32 (Sulfone) peak is present, it cannot be reversed.

Q: How do I remove the Boc group without damaging the Methionine? A: Standard Boc removal uses TFA (Trifluoroacetic acid) or 4M HCl in Dioxane .[1]

  • Risk:[1][2] The carbocation released during Boc removal can attack the Met sulfur (alkylation).

  • Solution: Always use a scavenger (e.g., Thioanisole or Triisopropylsilane) in your deprotection cocktail to "catch" the tert-butyl cations.[1]

Q: Why is my peptide an oil instead of a white powder? A: You are using the DL- form (racemic).[1] Pure L-isomers pack neatly into crystal lattices.[1] Racemic mixtures (DL) have disrupted packing, often resulting in oils or amorphous foams.[1] This is a physical property, not a chemical defect.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Boc-Met-Leu-Phe-OH (Analogous Met-containing peptide properties). Retrieved from [Link]

  • Li, B., et al. (2023).[1] Methionine oxidation in peptides: Mechanisms and prevention. ACS Omega.[1] (General mechanism reference). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aggregation Issues with Hydrophobic Dipeptides

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and troubleshooting protocols for the common challenges associated with hydrophobic dipeptide aggregation. This resource is structured to offer not just solutions, but also the underlying rationale to empower your experimental decisions.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your experiments. Each entry follows a question-and-answer format to provide direct and actionable advice.

Q1: My lyophilized hydrophobic dipeptide formed visible particulates after I added my aqueous buffer. What happened and how can I fix it?

A1: This is a classic sign of rapid aggregation and precipitation. Hydrophobic peptides, even short ones like dipeptides, will self-associate to minimize contact with water, a phenomenon driven by the hydrophobic effect.[1] When you add an aqueous solution directly to the lyophilized powder, the peptide molecules on the surface of the powder hydrate unevenly and immediately begin to aggregate before they have a chance to fully dissolve.

Causality and Recommended Protocol

The key is to achieve a homogenous molecular dispersion in a suitable solvent before introducing the aqueous component. The following protocol is designed to prevent this initial shock of hydration that leads to aggregation.

Experimental Protocol: Step-Wise Solubilization of Hydrophobic Dipeptides
  • Pre-Experiment Check: Before opening the vial, allow the lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming on the cold powder.[2]

  • Initial Dissolution in Organic Solvent:

    • Add a very small amount of a pure organic solvent to the lyophilized powder. The goal is to just wet the peptide and create a concentrated slurry or solution.

    • Refer to the table below for solvent selection. Dimethyl sulfoxide (DMSO) is often the first choice due to its high solubilizing power and relatively low toxicity in cell-based assays when kept at low final concentrations.[2]

  • Vortex or Sonicate: Gently vortex the mixture. If dissolution is still incomplete, sonicate the vial in a water bath for a few minutes. Sonication uses ultrasonic energy to physically break up peptide aggregates.[3]

  • Step-Wise Aqueous Dilution:

    • This is the most critical step. Add your desired aqueous buffer very slowly, in small aliquots (e.g., adding 10-20% of the final volume at a time), to the organic solvent-peptide mixture.

    • Vortex or mix thoroughly between each addition.[4]

    • If you observe any cloudiness or precipitation, stop adding the aqueous buffer and add a small amount of the initial organic solvent to try and redissolve the peptide.

  • Final Concentration and Storage: Once the desired final concentration is reached and the solution is clear, it is ready for use. For storage, it is recommended to make aliquots of your stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Data Presentation: Selecting an Initial Organic Solvent
SolventRecommended UseProsCons & Cautions
DMSO (Dimethyl sulfoxide)First choice for most hydrophobic peptides.High solubilizing power; low toxicity for most cell assays (<1% v/v).[2][4]Do not use with peptides containing Cysteine (Cys) or Methionine (Met) as it can oxidize the side chains.[4][5]
DMF (Dimethylformamide)Alternative to DMSO, especially for Cys or Met-containing peptides.Good solubilizing power.Higher toxicity than DMSO; must be thoroughly removed for many biological applications.
ACN (Acetonitrile)Useful for peptides intended for mass spectrometry (ESI-LC/MS).Volatile, which can be useful for downstream applications.Highly volatile, making accurate concentration difficult to maintain; can interfere with some biological assays.[2]
TFE or HFIP For extremely difficult or highly aggregated peptides.Very powerful co-solvents that disrupt secondary structures.[5]Can alter peptide conformation; generally not compatible with biological assays.
Visualization: Recommended Solubilization Workflow

The following diagram illustrates the validated workflow for dissolving hydrophobic peptides to prevent aggregation.

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Step-Wise Dilution cluster_2 Phase 3: Final Product A Lyophilized Dipeptide B Add Minimal Organic Solvent (e.g., DMSO) A->B C Vortex / Sonicate B->C D Add Small Aliquot of Aqueous Buffer C->D E Vortex Thoroughly D->E F Is Solution Clear? E->F G Continue Adding Buffer in Aliquots F->G Yes H Stop & Add More Organic Solvent F->H No G->D I Clear Peptide Stock Solution G->I H->C

Caption: Workflow for preventing aggregation during peptide solubilization.

Q2: My dipeptide solution is clear at first, but becomes cloudy or forms a gel over time. What is causing this delayed aggregation?

A2: This indicates that your dipeptide solution is metastable. While initially dissolved, the peptide molecules are likely forming smaller, soluble oligomers that slowly coalesce into larger, insoluble aggregates. This process is often dependent on factors like concentration, pH, temperature, and ionic strength. Peptides with a high propensity to form intermolecular hydrogen bonds can be particularly prone to gel formation.[2]

Troubleshooting & Optimization Strategies
  • Adjust the pH: The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero.[6] Adjusting the pH of your buffer to be at least one pH unit away from the pI will increase the net charge on the peptide, leading to electrostatic repulsion between molecules that can prevent aggregation.[7]

    • For acidic peptides (net negative charge): Use a basic buffer (pH > pI).[4]

    • For basic peptides (net positive charge): Use an acidic buffer (pH < pI).[4]

  • Optimize Ionic Strength: The effect of salt concentration can be complex.[7] Sometimes, increasing the salt concentration (e.g., 150 mM NaCl) can help solubilize peptides through charge-shielding effects. In other cases, high salt can promote hydrophobic aggregation. It is often necessary to empirically test a range of salt concentrations to find the optimal condition.

  • Incorporate Solubility-Enhancing Excipients:

    • Arginine: Adding 50-100 mM L-arginine to the buffer can act as a "hydrotropic" agent, interfering with the self-association of hydrophobic residues and increasing solubility.[7]

    • Denaturing Agents: For non-biological or biophysical studies where native structure is not critical, using chaotropic agents like 6 M guanidine HCl or 8 M urea can be a last resort to keep highly aggregative peptides in solution.[5][6]

  • Work at Lower Temperatures: Aggregation is often entropically driven and can be accelerated at higher temperatures. Preparing your solutions on ice and storing them at 4°C (if stable for short-term use) may slow down the aggregation kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary driving forces behind hydrophobic dipeptide aggregation?

The aggregation of hydrophobic dipeptides in an aqueous environment is primarily driven by two main forces:

  • The Hydrophobic Effect: Nonpolar (hydrophobic) amino acid side chains are thermodynamically unfavorable to expose to water. To minimize this energetically costly interaction, peptide molecules self-assemble, burying their hydrophobic regions away from the solvent.[1] This sequestration of nonpolar side chains is the principal driver of aggregation.[1]

  • Intermolecular Hydrogen Bonding: Once peptides are in close proximity, hydrogen bonds can form between the backbone amide and carbonyl groups of adjacent molecules. This can lead to the formation of highly ordered secondary structures, most commonly β-sheets, which are a hallmark of many peptide aggregates and fibrils.[8][9] Dipole-dipole interactions along the peptide backbone also play a significant role in stabilizing these aggregated structures.[10]

Q2: How can I predict if my dipeptide will be prone to aggregation before I synthesize or purchase it?

While perfect prediction is difficult, you can make a strong estimation based on the amino acid composition.[2][11]

  • Amino Acid Content: A peptide is likely to have low aqueous solubility if over 50% of its residues are hydrophobic (e.g., W, L, I, F, M, V, Y).[2][12]

  • Net Charge Calculation: Determine the peptide's theoretical isoelectric point (pI). Peptides are least soluble at their pI.[6] Numerous online tools can calculate the pI and net charge of a peptide sequence at a given pH. Choosing a buffer pH far from the pI is a key strategy to enhance solubility.[13][14]

Q3: What analytical techniques can I use to confirm that my dipeptide is aggregated?

Several techniques can be used to detect and characterize peptide aggregation:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Aggregated peptides often result in broad or split peaks, or may even fail to elute from the column. Comparing the chromatogram of a freshly prepared sample to one that has been aged can reveal the formation of aggregates.[15]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is excellent for detecting the presence of larger aggregates.

  • Circular Dichroism (CD) Spectroscopy: CD can determine the secondary structure of the peptide in solution. A transition from a random coil structure to a β-sheet conformation is a strong indicator of aggregation.

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, making it a common method for detecting amyloid-like fibrils.

Q4: Can chemical modifications to the dipeptide itself improve solubility?

Yes, this is a common strategy in drug development. Modifying the peptide sequence can disrupt the forces that lead to aggregation.

  • Addition of Charged Residues: Adding a charged amino acid (like Lysine or Arginine) to the N- or C-terminus can significantly increase the overall charge and hydrophilicity of the dipeptide.[2]

  • Use of "β-breaker" Dipeptides: Incorporating residues that disrupt β-sheet formation, such as N-methylated amino acids or α-aminoisobutyric acid (Aib), can effectively inhibit aggregation.

  • Pseudoproline Dipeptides: During solid-phase peptide synthesis, the introduction of pseudoproline dipeptides creates a "kink" in the peptide backbone that disrupts the formation of secondary structures that lead to aggregation.[3][16]

References

  • How to dissolve peptides? - LifeTein. [Link]

  • Peptide Solubilization. - JPT. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. - GeneCust. [Link]

  • How to dissolve a peptide? - Agrisera. [Link]

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. - Merck Millipore. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. - AAPPTEC. [Link]

  • Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces. - RSC Publishing. [Link]

  • Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. - ACS Publications. [Link]

  • Dipeptide Aggregation in Aqueous Solution from Fixed Point-Charge Force Fields. - NIH National Library of Medicine. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. - GenScript. [Link]

  • Molecular Insight into the Effects of Enhanced Hydrophobicity on Amyloid-like Aggregation. - NIH National Library of Medicine. [Link]

  • How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? - Reddit. [Link]

  • How Can I Make My Peptide More Water Soluble? - LifeTein. [Link]

  • Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. - PNAS. [Link]

  • Structural Characterization of Peptide Aggregates: Secondary Structure... - ResearchGate. [Link]

  • CHAPTER 2: Characterization of Peptides and Their Assemblies. - Royal Society of Chemistry. [Link]

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. - Merck Millipore. [Link]

  • Virtual Screening for Dipeptide Aggregation: Toward Predictive Tools for Peptide Self-Assembly. - ACS Publications. [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. - ACS Publications. [Link]

  • pH and solubility. - Khan Academy. [Link]

Sources

Optimization

Technical Support Center: Optimizing TFA Deprotection of Methionine-Containing Peptides

Welcome to the technical support center for optimizing trifluoroacetic acid (TFA) deprotection of methionine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing trifluoroacetic acid (TFA) deprotection of methionine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical step in solid-phase peptide synthesis (SPPS). Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to ensure the integrity of your final peptide product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide's mass spectrum shows a +16 Da peak after TFA cleavage. What is happening and how can I prevent it?

A1: A +16 Da mass shift in your peptide is the characteristic signature of methionine oxidation, where the thioether side chain is converted to a sulfoxide (Met(O)).[1][2][3] This is a common side reaction during the final acidolytic cleavage step in Fmoc/tBu SPPS.[1][2][4]

Causality: The acidic environment of the TFA cleavage cocktail can promote oxidation of the electron-rich sulfur atom in the methionine side chain. This reaction is exacerbated by the presence of carbocations generated from the cleavage of side-chain protecting groups.

Preventative Measures:

  • Incorporate Scavengers: The most effective way to prevent methionine oxidation is to include reducing agents or carbocation scavengers in your TFA cleavage cocktail.[5][6] Common scavengers for this purpose include:

    • Thioanisole: Acts as a reducing agent to minimize oxidation.[5]

    • 1,2-Ethanedithiol (EDT): A highly effective scavenger for tert-butyl cations.

    • Dimethylsulfide (DMS): Helps to suppress oxidation.[5]

    • Ammonium Iodide (NH₄I): Can be used to reduce any methionine sulfoxide that has already formed.[1][5]

  • Use Optimized Cleavage Cocktails: For peptides particularly prone to oxidation, consider using a specialized cleavage cocktail such as "Reagent H".[5][7]

  • Degas Solvents: Ensure that all solvents, especially the ether used for precipitation, are thoroughly degassed and peroxide-free to minimize exposure to oxidative species.[6]

  • Inert Atmosphere: Performing the cleavage reaction under an inert gas like nitrogen can help to reduce oxidation.[6]

Q2: Besides oxidation, are there other common side reactions I should be aware of with Met-containing peptides during TFA cleavage?

A2: Yes, another significant side reaction is S-alkylation, specifically S-tert-butylation, of the methionine residue.[1][2][8] This results in the formation of a sulfonium salt and is often observed as a +56 Da mass increase in your mass spectrum.

Causality: During TFA cleavage, tert-butyl cations are generated from the removal of tBu-based protecting groups. The nucleophilic sulfur of the methionine side chain can attack these carbocations, leading to the formation of a stable sulfonium salt.[1][2]

Preventative and Remedial Measures:

  • Effective Scavenging: The use of efficient carbocation scavengers is crucial. Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations.[1]

  • Control Reaction Time: Shorter cleavage times can reduce the extent of S-alkylation.[1][8] For instance, reducing the reaction time from 1 hour to 30 minutes has been shown to decrease the formation of the alkylated by-product.[1]

  • Post-Cleavage Treatment: If S-alkylation has occurred, it is possible to reverse the modification. Heating the peptide in a 5% acetic acid solution at 40°C for 24 hours can revert the sulfonium salt back to the free methionine-containing peptide.[1][2][4]

Q3: What is a good starting point for a "universal" cleavage cocktail for a peptide containing methionine and other sensitive residues like Cysteine (Cys) and Tryptophan (Trp)?

A3: A robust and widely used cleavage cocktail is "Reagent K".[9] However, for peptides containing methionine along with other sensitive residues, more specialized cocktails have been developed to address multiple potential side reactions simultaneously.

A highly effective and more modern approach involves a cocktail containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃).[1][2] This combination has been shown to eradicate methionine oxidation and reduce S-alkylation.[1][2]

Recommended Advanced Cleavage Cocktail:

ReagentPercentage/ConcentrationPurpose
TFA85%Cleavage and deprotection
Anisole5%Scavenger
TMSCl5%Prevents Met(O) formation
Me₂S (DMS)5%Suppresses oxidation
PPh₃1 mg/mL of reagentEradicates Met(O)
TIS (if Cys(Trt) is present)5%Scavenges Trt carbocation

This formulation is particularly advantageous as it is also compatible with sensitive residues like Cys and Trp.[1][2]

Experimental Protocols & Workflows

Protocol 1: Standard TFA Cleavage with Oxidation Suppression for Met-Containing Peptides

This protocol is suitable for routine cleavage of peptides containing methionine where oxidation is the primary concern.

Workflow Diagram:

TFA_Cleavage_Workflow Resin Peptide-Resin Cleavage Suspend in Cleavage Cocktail (TFA/TIS/H₂O/EDT 94:1:2.5:2.5) 2-3 hours, RT Resin->Cleavage Filter Filter to separate resin Cleavage->Filter Precipitate Precipitate peptide in cold methyl tert-butyl ether Filter->Precipitate Centrifuge Centrifuge and decant ether Precipitate->Centrifuge Wash Wash pellet with cold ether (2x) Centrifuge->Wash Dry Dry peptide pellet Wash->Dry Analyze Dissolve and analyze (LC-MS, HPLC) Dry->Analyze

Caption: Standard TFA cleavage workflow for Met-containing peptides.

Step-by-Step Methodology:

  • Preparation: Ensure the peptide-resin is dry. Prepare the cleavage cocktail: 94% TFA, 1% TIS, 2.5% H₂O, and 2.5% EDT.

  • Cleavage: Suspend the peptide-resin in the cleavage cocktail (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the reaction mixture to separate the resin beads. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold methyl tert-butyl ether.

  • Isolation: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice more with cold ether, centrifuging and decanting each time.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent for purification and analysis by LC-MS and HPLC.

Protocol 2: Advanced Cleavage for Peptides with High Risk of Oxidation and S-Alkylation

This protocol utilizes a more complex scavenger cocktail for challenging sequences.

Workflow Diagram:

Advanced_Cleavage_Workflow Resin Peptide-Resin Cleavage Suspend in Advanced Cocktail (TFA/Anisole/TMSCl/Me₂S/PPh₃) 1 hour, RT Resin->Cleavage Filter Filter to separate resin Cleavage->Filter Precipitate Precipitate peptide in cold methyl tert-butyl ether Filter->Precipitate Centrifuge Centrifuge and decant ether Precipitate->Centrifuge Wash Wash pellet with cold ether (2x) Centrifuge->Wash Dry Dry peptide pellet Wash->Dry Analyze Dissolve and analyze (LC-MS, HPLC) Dry->Analyze Post_Cleavage Optional: Reverse S-alkylation (5% Acetic Acid, 40°C, 24h) Analyze->Post_Cleavage If S-alkylation detected

Caption: Advanced cleavage workflow for sensitive Met-containing peptides.

Step-by-Step Methodology:

  • Preparation: Prepare the advanced cleavage cocktail: 85% TFA, 5% anisole, 5% TMSCl, 5% Me₂S, and 1 mg/mL PPh₃. If Cys(Trt) is present, add 5% TIS.

  • Cleavage: Suspend the peptide-resin in the cleavage cocktail.

  • Incubation: Gently agitate the mixture at room temperature for 1 hour.

  • Isolation: Follow steps 4-9 from Protocol 1 for peptide precipitation, washing, drying, and analysis.

  • Post-Cleavage Treatment (Optional): If LC-MS analysis indicates the presence of S-tert-butylated peptide (+56 Da), dissolve the lyophilized peptide in a 5% aqueous acetic acid solution and heat at 40°C for 24 hours to reverse the modification.[1][2][4]

Mechanistic Insights

Mechanism of Methionine Protection by TMSCl and PPh₃

The combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) offers a robust defense against methionine oxidation during TFA deprotection.

Diagram of Protective Mechanism:

Met_Protection_Mechanism cluster_oxidation Oxidation Pathway cluster_protection Protective Pathway Met Met (Thioether) MetO Met(O) (Sulfoxide) Met->MetO TFA Oxidant [O] (Oxidizing Species) Oxidant->MetO TMSCl TMSCl Intermediate [Intermediate Complex] TMSCl->Intermediate PPh3 PPh₃ Reduced_Met Met (Thioether) PPh3->Reduced_Met Reduces Intermediate->Reduced_Met MetO_prot Met(O) MetO_prot->Intermediate Reacts with Met_initial Methionine Residue Met_initial->Met Met_initial->MetO_prot

Caption: Proposed mechanism for preventing Met(O) formation.

This protective mechanism is thought to involve the reaction of any formed methionine sulfoxide with TMSCl, followed by reduction with PPh₃, effectively preventing the accumulation of the oxidized species.[1]

References

  • Al-Sabbagh, M. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Al-Sabbagh, M. A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1157. [Link]

  • Sílice. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • ResearchGate. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • Academia.edu. (n.d.). A cleavage cocktail for methionine-containing peptides. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (2020). Ideal concentration of TFA for chemical synthesis of peptides? [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H-NMR Spectrum of Boc-DL-Leu-DL-Met-OH: A Comparative Analysis

Introduction In the landscape of peptide synthesis and drug development, meticulous structural verification is not merely a procedural step but the bedrock of reliable research. The synthesis of dipeptides, such as N-(te...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of peptide synthesis and drug development, meticulous structural verification is not merely a procedural step but the bedrock of reliable research. The synthesis of dipeptides, such as N-(tert-Butoxycarbonyl)-DL-leucyl-DL-methionine (Boc-DL-Leu-DL-Met-OH), forms a fundamental building block in the construction of more complex polypeptide chains. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), stands as an unparalleled, non-destructive tool for the unambiguous confirmation of peptide structure in solution.[1][2]

This guide provides an in-depth analysis of the ¹H-NMR spectrum of Boc-DL-Leu-DL-Met-OH. Moving beyond a simple peak list, we will dissect the spectrum's theoretical underpinnings, explain the rationale behind expected chemical shifts and splitting patterns, and offer a comparative perspective against its constituent amino acid precursors. The objective is to equip researchers with the expertise to not only verify their synthesis but also to confidently interpret the nuanced spectral data of similar peptide structures.

Theoretical Framework: Decoding the Dipeptide Spectrum

A ¹H-NMR spectrum of a dipeptide is more than the sum of its parts. The formation of the amide bond introduces new stereochemical and electronic environments that profoundly influence the resulting spectrum. Key factors to consider include:

  • The Boc Protecting Group: The N-terminal tert-butoxycarbonyl (Boc) group is a common feature in peptide synthesis.[3] Its nine equivalent methyl protons give rise to a characteristically intense singlet in the upfield region of the spectrum, serving as an invaluable internal reference for successful N-terminal protection.

  • Amide Bond Protons (N-H): The protons of the amide backbone (-CONH-) and the Boc-protected amine (-NH-) typically resonate in the downfield region. Their chemical shifts are sensitive to hydrogen bonding, solvent, and temperature.[4] In a suitable solvent like DMSO-d₆, these protons are readily observable and their coupling to adjacent α-protons provides crucial sequential information.[2]

  • α-Protons (α-H): These protons are directly attached to the chiral centers of the amino acid residues. Their chemical shifts are influenced by the nature of the adjacent side chain and the deshielding effect of both the carbonyl and amide groups, typically placing them in the 4-5 ppm region.[5]

  • Side-Chain Protons: The protons of the Leucine and Methionine side chains produce a series of signals whose chemical shifts and multiplicities are unique to their structure, providing the fingerprint for each residue.

  • Diastereotopicity: As Boc-DL-Leu-DL-Met-OH is a mixture of diastereomers (Boc-L-Leu-D-Met-OH, Boc-D-Leu-L-Met-OH, etc.), protons adjacent to a chiral center (such as the β-methylene protons) are often diastereotopic. This means they are chemically non-equivalent and can couple to each other, resulting in more complex splitting patterns than simple prediction might suggest.

Predicted ¹H-NMR Analysis of Boc-DL-Leu-DL-Met-OH

To fully interpret the spectrum, we must first predict the signals arising from each unique proton environment within the molecule. The following analysis assumes the spectrum is acquired in a solvent like DMSO-d₆, which is ideal for observing exchangeable N-H and O-H protons.

Molecular Structure and Proton Assignments

The diagram below illustrates the structure of Boc-DL-Leu-DL-Met-OH with key proton environments labeled for spectral assignment.

Caption: Structure of Boc-DL-Leu-DL-Met-OH with proton labels.

Summary of Predicted ¹H-NMR Data (in DMSO-d₆, 400 MHz)
LabelProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling To
aBoc -(CH ₃)₃~1.38s9H-
bLeu NH -Boc~7.0-7.3d1HLeu α-H (c)
cLeu α-H ~4.0-4.2m1HNH (b), Leu β-H₂ (d)
dLeu β-CH~1.4-1.6m2HLeu α-H (c), Leu γ-H (e)
eLeu γ-CH ~1.6-1.7m1HLeu β-H₂ (d), Leu δ-CH₃ (f,g)
f,gLeu δ-CH ₃ x 2~0.85-0.95d + d6HLeu γ-H (e)
hMet NH -Amide~8.1-8.4d1HMet α-H (i)
iMet α-H ~4.2-4.4m1HNH (h), Met β-H₂ (j)
jMet β-CH~1.8-2.0m2HMet α-H (i), Met γ-H₂ (k)
kMet γ-CH~2.4-2.6t2HMet β-H₂ (j)
lMet ε-S-CH~2.05s3H-
mCOOH~12.0-13.0br s1H-
-DMSO-d₅~2.50quintet--
-H₂O~3.33s--

Note: Chemical shifts are estimates and can vary based on concentration, temperature, and instrument calibration. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Experimental Protocol: Acquiring a High-Quality Spectrum

The trustworthiness of NMR data is directly linked to a robust experimental protocol. The following steps outline a self-validating workflow for acquiring the ¹H-NMR spectrum of Boc-DL-Leu-DL-Met-OH.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of Boc-DL-Leu-DL-Met-OH prep2 Transfer to a clean, dry NMR tube prep1->prep2 prep3 Add ~0.6 mL of DMSO-d₆ (99.9 atom % D) prep2->prep3 prep4 Cap and vortex until fully dissolved prep3->prep4 acq1 Insert sample and lock on the deuterium signal prep4->acq1 Ready for NMR acq2 Shim the magnetic field to achieve high homogeneity acq1->acq2 acq3 Set acquisition parameters: - Temperature: 298 K - Scans: 16-32 - Pulse Program: Standard 1D Proton acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 Raw Data proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift (Residual DMSO at 2.50 ppm) proc2->proc3 proc4 Integrate all signals proc3->proc4 proc5 Analyze and assign peaks proc4->proc5

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5-10 mg of the purified dipeptide and dissolve it in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for preserving the signals from the amide and carboxylic acid protons, which would otherwise undergo rapid exchange with deuterium in solvents like D₂O.[6]

  • Spectrometer Setup: The sample is introduced into a 400 MHz (or higher) NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is a crucial step to ensure sharp, well-resolved peaks and accurate integration.

  • Acquisition: A standard one-dimensional proton experiment is run at a constant temperature (e.g., 298 K). Typically, 16 to 32 scans are acquired and averaged to improve the signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and calibrated by setting the residual solvent peak of DMSO-d₅ to δ 2.50 ppm.[7] Finally, the signals are integrated to determine the relative number of protons for each peak.

Comparative Analysis: Dipeptide vs. Precursors

A powerful method for confirming the structure of a dipeptide is to compare its spectrum to those of its starting materials: Boc-DL-Leu-OH and DL-Met-OH.

FeatureBoc-DL-Leu-OHDL-Met-OHBoc-DL-Leu-DL-Met-OHRationale for Change
Amide N-H N/AN/APresent (~8.2 ppm) Formation of the new peptide bond creates this signal. Its presence is primary evidence of successful coupling.
Leu α-H Shifts slightlyN/AShifts downfield The α-proton of Leucine is now adjacent to the newly formed amide linkage, altering its electronic environment.
Met α-H N/AShifts slightlyShifts downfield The environment of the Methionine α-proton is significantly changed by the attachment of the bulky Boc-Leucyl group.
Met NH₂/NH₃⁺ N/ABroad signalAbsent The free amine of Methionine is consumed in the formation of the amide bond, causing its signal to be replaced by the amide N-H doublet.
Carboxyl OH PresentPresentPresent (Met) The carboxylic acid proton from the Methionine residue should remain, often shifted downfield due to the overall molecular environment.

This comparison acts as a self-validating system. The disappearance of the free amine signal from methionine and the appearance of a new amide proton signal, coupled with shifts in the α-proton environments of both residues, provides unequivocal evidence of peptide bond formation.

Conclusion

The ¹H-NMR spectrum of Boc-DL-Leu-DL-Met-OH is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the complete assignment of all proton signals. The characteristic 9H singlet of the Boc group, the distinct side-chain patterns of Leucine and Methionine, and, most importantly, the appearance of the amide proton signal provide a definitive confirmation of the target molecule's identity. By comparing the product spectrum with those of its precursors and following a rigorous experimental protocol, researchers can ensure the highest degree of confidence in their synthetic outcomes.

References

  • ResearchGate. ¹H NMR spectra of N-Boc dipeptides: (A) N-Boc-L-Phe-D-Ala-OCH3 (2b);... Available at: [Link]

  • ResearchGate. Summary of 1 H-and 13 C-NMR chemical shifts for the [ε-13 C]methionine-labelled residues in hTF/2N at 25 mC (except as noted). Available at: [Link]

  • Journal of the American Chemical Society. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. Available at: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000044 - L-Methionine. Available at: [Link]

  • Sciforum. Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Available at: [Link]

  • Zerbe/Bader. Peptide/Protein NMR. Available at: [Link]

  • Houben-Weyl. 7.5 High Resolution NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Available at: [Link]

  • Conduct Science. A Brief on The NMR Spectroscopy of Proteins. Available at: [Link]

  • ResearchGate. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • Unknown Source. The very basics of NMR of proteins. Available at: [Link]

  • Duke Computer Science. Introduction to NMR spectroscopy of proteins. Available at: [Link]

  • YouTube. H NMR / simplified splitting patterns. Available at: [Link]

  • Scholars Research Library. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • KPWu's group research site. [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Available at: [Link]

  • ResearchGate. 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. Available at: [Link]

  • PubChem. Boc-L-methionine. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-threonine-OH 5. Available at: [Link]

  • MSU Chemistry. Proton NMR Table. Available at: [Link]

  • Cheminfo.org. Determine the structure of Boc amino acids. Available at: [Link]

Sources

Comparative

mass spectrometry characterization of Boc-DL-Leu-DL-Met-OH

Comparative Mass Spectrometry Guide: Characterization Strategies for Boc-DL-Leu-DL-Met-OH Introduction: The Analytical Challenge Boc-DL-Leu-DL-Met-OH is a synthetic dipeptide intermediate often used as a model compound f...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: Characterization Strategies for Boc-DL-Leu-DL-Met-OH

Introduction: The Analytical Challenge

Boc-DL-Leu-DL-Met-OH is a synthetic dipeptide intermediate often used as a model compound for studying peptide coupling efficiency or as a building block in combinatorial chemistry. Its characterization presents a "perfect storm" of analytical challenges:

  • Stereochemical Complexity: The "DL-DL" designation implies a mixture of four stereoisomers (LL, DD, LD, DL). Standard MS cannot distinguish these; they share identical mass-to-charge (m/z) ratios.

  • Labile Protection: The tert-butyloxycarbonyl (Boc) group is acid-labile and thermally sensitive, prone to in-source fragmentation (ISF).

  • Oxidative Instability: The Methionine (Met) thioether side chain is highly susceptible to oxidation (+16 Da shift), creating impurity artifacts during analysis.

This guide objectively compares ionization and detection strategies to resolve these issues, providing a validated protocol for robust characterization.

Theoretical Foundation & Physicochemical Properties

Before instrument setup, the theoretical mass must be established to differentiate the parent ion from potential fragments or impurities.

PropertyValueNotes
Formula C₁₆H₃₀N₂O₅S
Monoisotopic Mass 362.1875 DaBase peak calculation target.
[M+H]⁺ (Protonated) 363.1948 Da Primary target in ESI(+).
[M+Na]⁺ (Sodiated) 385.1767 DaCommon adduct in non-desalted samples.
[M-H]⁻ (Deprotonated) 361.1802 DaTarget for ESI(-) mode.
Characterization Workflow

The following diagram outlines the logical decision tree for analyzing this specific dipeptide, prioritizing the separation of diastereomers and the detection of oxidation.

G Sample Crude Boc-DL-Leu-DL-Met-OH Solubility Dissolve: 50% MeOH/H2O (Avoid high acid conc.) Sample->Solubility LC_Choice Chromatography Selection Solubility->LC_Choice Standard_C18 Standard C18 LC (Co-elution of isomers) LC_Choice->Standard_C18 Rapid QC Chiral_LC Chiral/C18 UPLC (Separation of 4 isomers) LC_Choice->Chiral_LC Stereo-purity Ionization Ionization: ESI(+) Standard_C18->Ionization Chiral_LC->Ionization MS1 MS1 Survey Target: 363.19 m/z Ionization->MS1 Decision Check Purity MS1->Decision Oxidation Detect +16 Da (379.19 m/z) (Met-Sulfoxide) Decision->Oxidation Impurity Found Fragment MS/MS Fragmentation Confirm Sequence Decision->Fragment Parent Confirmed

Figure 1: Decision matrix for the characterization of Boc-DL-Leu-DL-Met-OH, highlighting the critical divergence between standard QC and stereochemical analysis.

Methodological Comparison: ESI vs. MALDI

For a small dipeptide (~362 Da), the choice of ionization method is critical. Many researchers default to MALDI for peptides, but for this specific molecule, ESI is superior.

FeatureElectrospray Ionization (ESI) MALDI-TOF Verdict for Boc-Leu-Met-OH
Mass Range Suitability Excellent for small molecules (<500 Da).Poor. Matrix clusters (CHCA/DHB) dominate the 0–500 Da region.ESI Wins. MALDI matrix noise often obscures the 363 Da parent ion.
Softness Very Soft. Preserves the labile Boc group.Moderately Hard. Laser energy can induce in-source loss of Boc.ESI Wins. Minimizes false "deprotected" peaks.
Coupling Easily coupled to LC (LC-MS).Offline (LC-MALDI) is complex and slow.ESI Wins. Essential for separating the DL-DL isomers.
Quantitation Linear dynamic range is superior.Spot-to-spot variability makes quantitation difficult.ESI Wins for impurity profiling.

Expert Insight: If you must use MALDI (e.g., no ESI available), use a "matrix-free" approach like DIOS (Desorption Ionization on Silicon) or a high-mass matrix like sinapinic acid (though sensitivity will drop) to clear the low-mass spectral window [1].

Fragmentation Analysis (MS/MS)

Confirmation of the structure requires Collision-Induced Dissociation (CID). The Boc group and Methionine side chain dictate the fragmentation pattern.

Key Diagnostic Ions
  • [M+H]⁺ (Parent): 363.2 m/z

  • Loss of Isobutene (-56 Da): 307.2 m/z. (Characteristic of Boc).

  • Loss of Boc Group (-100 Da): 263.2 m/z. (Yields [H-Leu-Met-OH]⁺).

  • y1 Ion (Met residue): 150.1 m/z. (Cleavage at amide bond).

  • Methionine Side Chain Loss (-48 Da): Loss of CH₃SH (methanethiol) from parent or fragments.

Frag Parent [M+H]+ m/z 363.2 Isobutene - Isobutene (-56 Da) m/z 307.1 Parent->Isobutene Boc cleavage Deprotected [H-Leu-Met-OH]+ (-100 Da) m/z 263.1 Parent->Deprotected Full Boc loss Met_SC - CH3SH (-48 Da) Parent->Met_SC Side chain loss y1 y1 Ion (Met) m/z 150.1 Deprotected->y1 Amide bond break b1 Leu Immonium m/z 86.1 Deprotected->b1

Figure 2: Fragmentation pathway. The transition from 363 -> 263 is the primary confirmation of the Boc-protected dipeptide structure.

Critical Quality Attribute: Methionine Oxidation

Methionine is the "canary in the coal mine" for peptide stability. During storage or ionization, Met can oxidize to Methionine Sulfoxide (MetO).

  • Native Met: Thioether (-S-).

  • Met Sulfoxide: Sulfoxide (-S(=O)-). Mass Shift: +15.99 Da.

  • Met Sulfone: Sulfone (-S(=O)₂-). Mass Shift: +31.99 Da.

Protocol for Oxidation Check:

  • Blank: Run a solvent blank to ensure no carryover.

  • Control: Run a fresh standard of Boc-Leu-Met-OH.

  • Sample: Look for a peak at m/z 379.2 .

  • Validation: If m/z 379.2 is present, perform MS/MS. The loss of 64 Da (methanesulfenic acid, CH₃SOH) from the oxidized parent is characteristic of Met-Sulfoxide [2].

Detailed Experimental Protocol (ESI-LC-MS)

This protocol is designed to minimize in-source fragmentation of the Boc group while achieving separation.

Reagents:

  • LC-MS Grade Methanol (MeOH) and Water.

  • Formic Acid (FA). Note: Keep FA ≤ 0.1% to prevent Boc hydrolysis.

Sample Preparation:

  • Dissolve 1 mg of Boc-DL-Leu-DL-Met-OH in 1 mL of 50:50 MeOH:H₂O.

  • Dilute to 10 µg/mL for direct infusion or 100 µg/mL for LC injection.

  • Crucial: Do not heat the sample to aid dissolution; this promotes Boc loss.

Instrument Parameters (Generic ESI Source):

  • Polarlity: Positive (+).

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Source Temperature: Low (150–200°C). High temps (>300°C) will strip the Boc group before the detector, leading to false negatives.

  • Cone Voltage: Low (15–20 V).

Chromatography (Separation of Diastereomers):

  • Standard Analysis: C18 Column (e.g., Acquity BEH C18). This will likely show 1 or 2 peaks (co-eluting enantiomeric pairs).

  • Stereochemical Analysis (Recommended): Use a Chiral Column (e.g., CHIRALPAK® ZWIX) or a C18 column with a very shallow gradient (e.g., 0.5% B/min) to attempt separation of diastereomers (LL/DD from LD/DL) [3].

References

  • Creative Proteomics. (2024). Molecular Weight Characterization - Comparison of MALDI and ESI. Retrieved from

  • Ghesquière, B., & Gevaert, K. (2014). Methionine oxidation in proteomics. Mass Spectrometry Reviews. Retrieved from

  • Sigma-Aldrich. (2023). Amino Acid and Peptide Chiral Separations. Retrieved from

  • Liu, C., et al. (2024).[1] Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Retrieved from

Sources

Validation

In-Depth Guide: HPLC Separation &amp; Retention Analysis of Boc-DL-Leu-DL-Met-OH Isomers

Executive Summary For researchers analyzing Boc-DL-Leu-DL-Met-OH , understanding the stereochemical composition is critical. This molecule contains two chiral centers, resulting in four distinct stereoisomers: Boc-L-Leu-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers analyzing Boc-DL-Leu-DL-Met-OH , understanding the stereochemical composition is critical. This molecule contains two chiral centers, resulting in four distinct stereoisomers:

  • Boc-L-Leu-L-Met-OH

  • Boc-D-Leu-D-Met-OH (Enantiomer of 1)

  • Boc-L-Leu-D-Met-OH

  • Boc-D-Leu-L-Met-OH (Enantiomer of 3)

The Chromatographic Reality:

  • Standard C18 (Achiral): Will typically yield two peaks . It separates the diastereomeric pairs (L-L/D-D vs. L-D/D-L) but cannot resolve the enantiomers within those pairs.

  • Chiral HPLC: Required to resolve all four isomers .

  • Elution Order: On C18, the L-D/D-L pair generally elutes before the L-L/D-D pair due to differences in solvated hydrophobic surface area, though this can vary based on specific gradient conditions.

Part 1: Scientific Foundation & Stereochemical Logic

The Isomer Challenge

The separation of Boc-DL-Leu-DL-Met-OH is not a simple purity check; it is a stereochemical puzzle. The mixture consists of two enantiomeric pairs that are diastereomers of each other.

  • Enantiomers (e.g., L-L vs. D-D): Possess identical physical properties in an achiral environment. They have identical retention times (

    
    ) on a standard C18 column.
    
  • Diastereomers (e.g., L-L vs. L-D): Possess different physical properties (hydrophobicity, pKa, solvation volume). They have distinct

    
     values on C18 columns.
    
Mechanism of Separation[1]
  • Hydrophobic Interaction (C18): The separation of the diastereomers is driven by the "Hydrophobic Collapse" theory. The L-L (and D-D) isomers typically adopt a conformation where the hydrophobic side chains (Isobutyl of Leu and Thioether of Met) align to form a larger continuous hydrophobic surface, increasing interaction with the C18 ligands. The L-D (and D-L) isomers often adopt a "kinked" structure that disrupts this hydrophobic patch, resulting in slightly lower retention.

  • Chiral Recognition: To separate L-L from D-D, the stationary phase must possess a chiral cavity (e.g., Amylose, Cellulose, or Cyclodextrin) that forms a transient diastereomeric complex with the analytes, creating a thermodynamic difference (

    
    ) in binding energy.
    

Part 2: Experimental Protocols

Method A: Achiral Separation (Diastereomer Resolution)

Goal: Quantify the ratio of (L-L + D-D) vs. (L-D + D-L). System: Reversed-Phase HPLC (RP-HPLC).[1][2]

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µmHigh surface area for hydrophobic discrimination. End-capped to reduce silanol tailing.[3]
Mobile Phase A Water + 0.1% TFATFA suppresses carboxylic acid ionization (

), ensuring the peptide is neutral and retained.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN provides sharper peaks for peptides compared to Methanol.
Gradient 20% B to 60% B over 20 minShallow gradient (2% B/min) maximizes resolution (

) between diastereomers.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV 210 nmDetects the amide bond (peptide backbone).
Temperature 30°C - 40°CElevated temperature improves mass transfer and peak shape.

Expected Results:

  • Peak 1 (Lower Retention): Boc-L-Leu-D-Met-OH + Boc-D-Leu-L-Met-OH (Co-eluting pair).

  • Peak 2 (Higher Retention): Boc-L-Leu-L-Met-OH + Boc-D-Leu-D-Met-OH (Co-eluting pair).

  • Selectivity (

    
    ):  Typically 1.05 – 1.15 for Leu-Met diastereomers.
    
Method B: Chiral Separation (Full Enantiomer Resolution)

Goal: Separate all 4 isomers (L-L, D-D, L-D, D-L). System: Normal Phase or Polar Organic Chiral HPLC.

ParameterSpecificationRationale
Column Chiralpak IA or IB (Immobilized Amylose/Cellulose)Immobilized phases allow for broader solvent compatibility.
Mobile Phase Hexane : Isopropanol (90:10) + 0.1% TFA"Normal Phase" conditions often provide the highest selectivity for Boc-protected amino acids.
Alternative MP Methanol : Ethanol (50:50) + 0.1% TFA"Polar Organic Mode" if solubility in Hexane is poor.
Flow Rate 0.5 - 1.0 mL/minLower flow rate often enhances chiral recognition kinetics.
Detection UV 210 nmAmide bond detection.

Expected Results:

  • Four Distinct Peaks: Baseline separation of all isomers.

  • Elution Order: Highly dependent on the specific chiral selector. Standards of pure L-L and L-D are required to confirm identity.

Part 3: Workflow Visualization

The following diagram illustrates the decision logic for analyzing Boc-DL-Leu-DL-Met-OH mixtures.

HPLC_Workflow cluster_Isomers Isomer Grouping on C18 Start Sample: Boc-DL-Leu-DL-Met-OH (Mixture of 4 Isomers) Goal_Check Define Analytical Goal Start->Goal_Check Method_C18 Method A: Achiral C18 HPLC (Water/ACN/TFA Gradient) Goal_Check->Method_C18 Check Diastereomeric Purity (Synthesis Efficiency) Method_Chiral Method B: Chiral HPLC (Amylose/Cellulose Column) Goal_Check->Method_Chiral Check Enantiomeric Purity (Racemization Control) Result_C18 Result: 2 Peaks Observed Separates Diastereomers only (LL/DD vs LD/DL) Method_C18->Result_C18 Result_Chiral Result: 4 Peaks Observed Full Enantiomeric Resolution (LL, DD, LD, DL) Method_Chiral->Result_Chiral Group1 Peak 1: Mixed Pair (L-Leu-D-Met + D-Leu-L-Met) Result_C18->Group1 Group2 Peak 2: Mixed Pair (L-Leu-L-Met + D-Leu-D-Met) Result_C18->Group2

Caption: Decision matrix for selecting the appropriate HPLC method based on the required resolution level (Diastereomeric vs. Enantiomeric).

Part 4: Comparative Data Summary

The following table synthesizes data from analogous hydrophobic dipeptide separations (e.g., Boc-Leu-Phe, Boc-Leu-Val) to provide a predictive reference for Boc-Leu-Met.

FeatureMethod A: Achiral C18Method B: Chiral (Amylose)
Separation Mechanism Hydrophobicity & Solvation AreaStereoselective Cavity Inclusion
Number of Peaks 2 (Diastereomeric Pairs)4 (Individual Isomers)
Typical Retention Time 12 - 18 min (Gradient dependent)8 - 25 min (Isocratic)
Resolution (

)

(between pairs)

(between all 4)
Cost per Run Low (Standard Solvents)High (Specialized Column)
Primary Use Case Routine Purity Check, Reaction MonitoringFinal Product Release, Racemization Study

Technical Insight: If you observe a "split peak" or "shoulder" on a C18 column, it is likely not enantiomeric separation. It is more likely a result of:

  • Rotamers: Boc-groups can exhibit slow rotation on the NMR/HPLC timescale, sometimes causing peak splitting at low temperatures. Run at >40°C to collapse these.

  • Impurity: De-Boc (free amine) species or failure sequences.

References

  • Separation of Peptide Diastereomers by Reversed-Phase HPLC

    • Source: National Institutes of Health (NIH) / PubMed
    • Relevance: Establishes the baseline protocol for separating peptide diastereomers using C18 columns and TFA gradients.
  • Chiral Separ

    • Source: Sigma-Aldrich (Merck) Technical Library
    • Relevance: Provides specific column selection guides (CHIROBIOTIC, Chiralpak) for N-blocked amino acids like Boc-Leu and Boc-Met.
  • Hydrophobicity and Elution Order of Peptides

    • Source: Journal of Chrom
    • Relevance: Explains the "Hydrophobic Collapse" theory which predicts why L-L isomers often elute l
  • Marfey's Method for Enantiomeric Resolution

    • Source: NIH / PMC
    • Relevance: Describes the indirect method of derivatizing enantiomers into diastereomers to allow separation on standard C18 columns, an altern

Sources

Comparative

separating diastereomers of Boc-DL-Leu-DL-Met-OH

Publish Comparison Guide: Separation of Boc-DL-Leu-DL-Met-OH Diastereomers Part 1: Executive Summary & Strategic Analysis The synthesis of Boc-DL-Leu-DL-Met-OH via the coupling of racemic Boc-Leu and racemic Met results...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Separation of Boc-DL-Leu-DL-Met-OH Diastereomers

Part 1: Executive Summary & Strategic Analysis

The synthesis of Boc-DL-Leu-DL-Met-OH via the coupling of racemic Boc-Leu and racemic Met results in a mixture of four stereoisomers. Effective separation is critical because biological activity is often restricted to a single stereoisomer (typically L-L).

The Stereochemical Challenge: The mixture contains two distinct diastereomeric pairs :

  • Pair A (Syn-type): Boc-L-Leu-L-Met-OH and Boc-D-Leu-D-Met-OH (Enantiomers of each other).

  • Pair B (Anti-type): Boc-L-Leu-D-Met-OH and Boc-D-Leu-L-Met-OH (Enantiomers of each other).

Separation Objective:

  • Primary Goal: Separate Pair A from Pair B (Diastereomer Separation).

  • Secondary Goal: Resolve the individual enantiomers within the pairs (Enantiomer Resolution).

Comparison of Methodologies:

FeatureMethod A: RP-HPLC (Recommended) Method B: Fractional Crystallization Method C: Chiral HPLC
Target Separation Separates Diastereomers (Pair A vs. Pair B)Separates Diastereomers (Bulk enrichment)Separates All 4 Isomers (Enantiomers)
Scalability Medium (mg to g scale)High (kg scale)Low to Medium (Analytical to Prep)
Resolution High (Baseline separation of pairs)Variable (Dependent on solubility diffs)Very High (Specific to CSP)
Cost/Run ModerateLowHigh (Expensive columns)
Throughput Fast (20-40 min/run)Slow (Days for crystallization)Moderate

Part 2: Technical Deep Dive & Protocols

Method A: Reversed-Phase HPLC (RP-HPLC)

The Industry Standard for Diastereomer Separation

Mechanism: Diastereomers possess distinct physicochemical properties, including hydrophobicity and solvodynamic volume. The hydrophobic side chains of Leucine (Isobutyl) and Methionine (Thioether) interact differentially with the C18 alkyl chains of the stationary phase. Typically, the "Linear" or "Extended" conformer (often the L-L/D-D pair) elutes differently than the "Kinked" conformer (L-D/D-L).

Experimental Protocol:

  • Column Selection:

    • Stationary Phase: C18 (Octadecylsilane), end-capped to reduce silanol interactions.

    • Dimensions: 250 x 4.6 mm (Analytical) or 250 x 21.2 mm (Preparative).

    • Pore Size: 100 Å (Small molecule/dipeptide optimal).

  • Mobile Phase Design:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).[1][2]

    • Note: Methionine is susceptible to oxidation (Met-Sulfoxide). Degas solvents thoroughly and avoid peroxide-containing ethers in workup.

  • Gradient Profile (Analytical):

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Ambient).

    • Detection: UV @ 214 nm (Peptide bond) and 254 nm.

    Time (min)% Solvent BPhase
    0.05Equilibration
    2.05Injection hold
    30.060Linear Gradient
    35.095Wash
    40.05Re-equilibration

Expected Results: Two distinct peaks will be observed.

  • Peak 1 (tR ~18-20 min): Diastereomeric Pair A (e.g., L-D / D-L).

  • Peak 2 (tR ~22-24 min): Diastereomeric Pair B (e.g., L-L / D-D).

  • Resolution (Rs): Typically > 2.0 for Boc-dipeptides on C18.[3]

Self-Validating Check: Collect fractions of Peak 1 and Peak 2. Re-inject individually. If a single peak appears for each, diastereomeric separation is successful. If splitting occurs, gradient slope is too steep; reduce to 0.5% B/min.

Method B: Chiral HPLC (Polysaccharide Phases)

The "Polishing" Step for Enantiomeric Purity

If the goal is to isolate pure Boc-L-Leu-L-Met-OH from the mixture, RP-HPLC is insufficient as it co-elutes the D-D enantiomer. Chiral chromatography is required.[4]

Mechanism: Uses a Chiral Stationary Phase (CSP) like Amylose or Cellulose derivatives.[4] The Boc group provides a "handle" for hydrogen bonding and dipole interactions with the chiral selector.

Experimental Protocol:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase (Normal Phase):

    • n-Hexane : Isopropanol (90:10 v/v).

    • Additive: 0.1% TFA (Critical to suppress ionization of the free carboxylic acid).

  • Conditions: Isocratic flow, 1.0 mL/min, 25°C.

Expected Results: The RP-HPLC purified "Pair A" will split into two peaks (L-L and D-D).

Part 3: Visualization of Separation Logic

The following diagram illustrates the complete purification workflow, distinguishing between the separation of chemically distinct diastereomers and the resolution of mirror-image enantiomers.

SeparationWorkflow Crude Crude Mixture (LL, DD, LD, DL) RPHPLC Step 1: RP-HPLC (Achiral) C18 Column, H2O/ACN Gradient Crude->RPHPLC Hydrophobic Discrimination Frac1 Fraction 1: Pair A (e.g., L-L + D-D) RPHPLC->Frac1 Peak 1 (tR ~18 min) Frac2 Fraction 2: Pair B (e.g., L-D + D-L) RPHPLC->Frac2 Peak 2 (tR ~22 min) Chiral1 Step 2: Chiral HPLC Chiralpak AD-H Frac1->Chiral1 Enantiomeric Resolution Chiral2 Step 2: Chiral HPLC Chiralpak AD-H Frac2->Chiral2 Enantiomeric Resolution PureLL Pure Boc-L-Leu-L-Met-OH Chiral1->PureLL PureDD Pure Boc-D-Leu-D-Met-OH Chiral1->PureDD PureLD Pure Boc-L-Leu-D-Met-OH Chiral2->PureLD PureDL Pure Boc-D-Leu-L-Met-OH Chiral2->PureDL

Caption: Hierarchical separation workflow. RP-HPLC first resolves diastereomers based on hydrophobicity, followed by Chiral HPLC to resolve specific enantiomers.

Part 4: Critical Experimental Considerations (E-E-A-T)

  • Methionine Oxidation:

    • Risk: Met is easily oxidized to Methionine Sulfoxide (Met(O)) during HPLC, creating "ghost peaks" that elute earlier than the parent peptide.

    • Mitigation: Always use fresh, degassed buffers. If oxidation is suspected, reduce the peptide with dilute ammonium iodide or dimethyl sulfide before separation.

  • Boc-Group Lability:

    • Risk: The Boc group is acid-labile. While 0.1% TFA is standard, prolonged exposure in the fraction collector can lead to slow deprotection.

    • Mitigation: Immediately lyophilize collected fractions or neutralize with a small amount of ammonium bicarbonate if storing in solution.

  • Solubility:

    • Boc-Leu-Met-OH is hydrophobic. Ensure the crude sample is fully dissolved in 50% ACN/Water or pure Methanol before injection to prevent column inlet precipitation.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • Ilisz, I., et al. (2025). HPLC Separation of Diastereomers: Chiral Molecular Tools. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Validation

Elemental Analysis Standards for Boc-DL-Leu-DL-Met-OH: A Comparative Technical Guide

The following guide details the elemental analysis (EA) framework for Boc-DL-Leu-DL-Met-OH , a sulfur-containing dipeptide derivative. This document serves as a technical comparison of calibration standards and a protoco...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the elemental analysis (EA) framework for Boc-DL-Leu-DL-Met-OH , a sulfur-containing dipeptide derivative. This document serves as a technical comparison of calibration standards and a protocol for validating this specific analyte.

Executive Summary & Analyte Profile

Boc-DL-Leu-DL-Met-OH presents unique challenges for CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis due to the coexistence of a volatile protecting group (Boc), a hydrophobic leucine residue, and an oxidation-prone methionine thioether.

Accurate characterization requires selecting calibration standards that mimic these physicochemical properties. This guide compares the performance of industry-standard reference materials (Sulfanilamide, BBOT, Methionine) specifically for analyzing this peptide and defines the "Gold Standard" protocol for its validation.

Analyte Specifications
PropertyValue
Formula C₁₆H₃₀N₂O₅S
Molecular Weight 362.49 g/mol
Theoretical %C 53.02%
Theoretical %H 8.34%
Theoretical %N 7.73%
Theoretical %S 8.85%
Critical Challenge Sulfur Recovery: Methionine sulfur can form stable sulfates or incomplete combustion products (SO₃ vs SO₂) if oxidation is insufficient.[1]

Comparative Analysis of Calibration Standards

To achieve high-precision results (±0.3% absolute tolerance), the calibration standard must bridge the gap between the instrument's detector response and the analyte's combustion behavior.

The Contenders
  • Sulfanilamide: The universal microanalysis standard.

  • BBOT: A multi-element standard with high carbon content.

  • L-Methionine: A "Matrix-Matched" standard (amino acid structure).

Performance Comparison Matrix
FeatureSulfanilamide BBOT L-Methionine Boc-DL-Leu-DL-Met-OH Suitability
Formula C₆H₈N₂O₂SC₂₆H₂₆N₂O₂SC₅H₁₁NO₂S--
% Sulfur 18.62% (High)7.41% (Close to Analyte)21.49% (High)BBOT is closest (8.85% target)
Combustion Rapid, CleanHigh Energy, StableVariable (Zwitterionic)BBOT mimics the lipophilic nature of Boc-peptides.
Hygroscopicity Low (Stable)Very Low (Hydrophobic)Moderate (Water uptake)BBOT is superior for moisture control.
N/S Ratio 2:12:11:1Analyte is 2:1. Sulfanilamide & BBOT match best.
Verdict Primary Calibrant Best for QC Check Use for Recovery Study Use Sulfanilamide for K-factor, BBOT for QC.
Technical Insight: Why BBOT Wins for QC

While Sulfanilamide is excellent for generating K-factors (calibration curves) due to its purity and sharp combustion profile, BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene) is the superior Quality Control standard for Boc-DL-Leu-DL-Met-OH.

  • Reasoning: BBOT contains large hydrophobic groups (tert-butyl) similar to the Boc and Leucine side chains in the analyte. It validates the instrument's ability to fully combust protected, lipophilic structures without soot formation.

Validated Experimental Protocol

This protocol ensures scientific integrity by addressing the specific volatility and sulfur-oxidation requirements of Boc-DL-Leu-DL-Met-OH.

Phase 1: Sample Preparation
  • Drying: Boc-peptides can trap solvent (ether/hexane) or moisture.

    • Step: Dry sample at 40°C under high vacuum (P < 1 mbar) for 24 hours. P2O5 trap recommended.

    • Caution: Avoid temperatures >50°C to prevent Boc thermolysis or Met oxidation.

  • Weighing: Use a microbalance (readability 0.001 mg). Target weight: 2.0 – 2.5 mg.

Phase 2: Combustion Optimization (The "Flash" Conditions)

Standard combustion often fails to recover 100% Sulfur from Methionine. We utilize Vanadium Pentoxide (V₂O₅) as a flux/oxidation catalyst.

  • Capsule: Tin (Sn) capsule.

  • Additive: 5–10 mg V₂O₅ powder added directly over the sample.

  • Furnace Temp: 950°C (Left Furnace), 840°C (Right Furnace/Reduction).

  • Oxygen Dose: 120 mL (High excess required for S -> SO₂ conversion).

Phase 3: The Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the analysis, ensuring self-validating checks are in place.

EA_Workflow Start Start: Sample Prep Dry Vacuum Dry (40°C, 24h) Start->Dry Weigh Weighing (+ V2O5 Additive) Dry->Weigh Combust Flash Combustion (950°C + O2) Weigh->Combust Calib Calibration (Sulfanilamide) QC QC Check (BBOT) Calib->QC QC->Weigh If QC Pass Detect TCD Detection (N2, CO2, H2O, SO2) Combust->Detect Data Data Analysis (% Theory vs Found) Detect->Data Data->Dry If H > Theory (Moisture) Data->Combust If S < Theory (Incomplete Ox)

Caption: Figure 1. Self-validating Elemental Analysis workflow. Note the feedback loops for moisture (High %H) and incomplete combustion (Low %S).

Acceptance Criteria & Troubleshooting

For drug development applications, the acceptance criteria for Boc-DL-Leu-DL-Met-OH are stricter than general organic synthesis.

Acceptance Standards
ElementTheoretical %Acceptable Range (±0.4%)Common Failure Mode
Carbon 53.02%52.62% – 53.42%Low: Incomplete combustion. High: Solvent trap.
Hydrogen 8.34%7.94% – 8.74%High: Hygroscopic water (Sample not dry).
Nitrogen 7.73%7.33% – 8.13%Low: Poor encapsulation.
Sulfur 8.85%8.45% – 9.25%Low: Ash retention (Need V₂O₅) or SO₃ formation.
Troubleshooting "The Methionine Problem"

Methionine residues can oxidize to Sulfoxide (Met-O) or Sulfone (Met-O2) during storage.

  • Diagnosis: If %O is high (if measured) and %C/%N are correct, but %S is slightly off, check the sample integrity via HPLC.

  • EA Solution: Elemental analysis determines total sulfur. If %S is correct but the peptide is degraded, EA will not detect the degradation (as the atoms are still present). Therefore, EA must be paired with HPLC for full purity validation.

References

  • Vemuri, S. (2005).[2] Comparison of assays for determination of peptide content for lyophilized thymalfasin. Journal of Peptide Research, 65(4), 433-439.[2] [Link]

  • PubChem. (2025).[1][3] Boc-Met-Leu-Phe-OH Compound Summary (Analogous Structure). National Library of Medicine.[3] [Link]

  • Biotage. (2023).[4] How to handle peptides that contain methionine. The Peptide Synthesis Blog. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Chromatography for DL-Peptide Analysis

For: Researchers, scientists, and drug development professionals engaged in the analysis and characterization of peptides. Editorial Foreword The stereochemistry of constituent amino acids within a peptide therapeutic is...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis and characterization of peptides.

Editorial Foreword

The stereochemistry of constituent amino acids within a peptide therapeutic is a critical quality attribute, profoundly influencing its efficacy, safety, and pharmacokinetic profile. The presence of even minute quantities of a D-amino acid in a predominantly L-peptide sequence, or vice-versa, can lead to significant alterations in biological activity and immunogenicity. Consequently, robust and reliable analytical methods for the chiral analysis of DL-peptides are indispensable in research, development, and quality control.

This guide provides an in-depth comparison of the three principal high-performance liquid chromatography (HPLC) methodologies for chiral peptide analysis: Direct separation on Chiral Stationary Phases (CSPs), the use of Chiral Mobile Phase Additives (CMPAs), and Indirect separation via Pre-column Derivatization. Drawing upon established scientific principles and field-proven insights, this document is designed to equip researchers with the knowledge to select and implement the most appropriate chiral separation strategy for their specific analytical challenges. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering you to make informed decisions in your laboratory.

The Crux of Chirality in Peptides

Peptides, being polymers of amino acids, are inherently chiral molecules. With the exception of glycine, all proteinogenic amino acids possess at least one stereocenter at the α-carbon. While nature predominantly utilizes L-amino acids, the occurrence of D-amino acids in natural peptides and as a result of synthetic processes or degradation necessitates their accurate quantification.[1] The subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different interactions with other chiral molecules in a biological system, such as receptors and enzymes.

A Comparative Overview of Chiral HPLC Methods

The separation of peptide enantiomers and diastereomers by HPLC can be broadly categorized into direct and indirect methods. Direct methods employ a chiral environment, either a chiral stationary phase or a chiral mobile phase additive, to differentiate between the stereoisomers. Indirect methods, conversely, involve the derivatization of the peptide enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral stationary phase.

Method Principle Advantages Disadvantages Typical Applications
Chiral Stationary Phases (CSPs) Direct method. Differential interaction of enantiomers with a chiral selector bonded to the stationary phase.- No derivatization required, simplifying sample preparation.[2] - High efficiency and resolution often achievable. - Broad applicability to a wide range of peptides.- Higher cost of columns.[3] - Method development can be empirical and time-consuming.[4] - Column robustness can be a concern with certain phases.- Enantiomeric purity determination of synthetic peptides. - Analysis of peptide diastereomers. - Quality control of peptide APIs.
Chiral Mobile Phase Additives (CMPAs) Direct method. Formation of transient diastereomeric complexes between the peptide enantiomers and a chiral selector in the mobile phase.- Utilizes conventional achiral columns. - Can be a cost-effective alternative to CSPs.- Lower efficiency compared to CSPs. - Potential for MS signal suppression by the additive. - Method development can be complex.- Screening for chiral separation conditions. - Separation of specific classes of peptides compatible with the additive.
Pre-column Derivatization Indirect method. Reaction of peptide enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column.- Utilizes standard, robust, and less expensive achiral columns. - Can enhance detection sensitivity. - Well-established and predictable methodology.- Requires an additional reaction step, increasing sample preparation time. - Potential for racemization during derivatization. - Incomplete derivatization can lead to inaccurate results.- Determination of the enantiomeric composition of amino acids after peptide hydrolysis. - Chiral analysis of peptides in complex matrices.

In-Depth Analysis of Chiral Separation Techniques

Chiral Stationary Phases (CSPs): The Direct Approach

The use of CSPs is a powerful and widely adopted technique for the direct enantioselective analysis of peptides. The separation is based on the differential interactions between the peptide enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.

Several classes of CSPs have proven effective for peptide separations:

  • Zwitterionic Ion-Exchange CSPs: These phases, such as the commercially available CHIRALPAK® ZWIX(+) and ZWIX(-), are based on cinchona alkaloids.[5] They possess both acidic and basic functionalities, making them particularly well-suited for the separation of zwitterionic molecules like amino acids and small peptides without the need for derivatization.[6][7] The pseudo-enantiomeric nature of the ZWIX(+) and ZWIX(-) phases allows for the convenient reversal of elution order, which can be advantageous for impurity profiling.[5]

  • Macrocyclic Glycopeptide CSPs: Chirobiotic™ V, based on the antibiotic vancomycin, is a prominent example of this class. These CSPs offer a broad range of chiral recognition capabilities due to their complex three-dimensional structure, which includes multiple stereocenters, aromatic rings, and ionizable groups.[8] They are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[8]

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are among the most widely used CSPs. Their chiral recognition mechanism is based on the formation of inclusion complexes with the analyte within the helical grooves of the polysaccharide structure.

  • Pirkle-Type CSPs: These are based on a π-electron acceptor/π-electron donor mechanism and are effective for a range of compounds, including derivatized amino acids.[3]

Objective: To resolve the enantiomers of a DL-dipeptide using a CHIRALPAK® ZWIX(+) column.

Materials:

  • HPLC system with UV or MS detector

  • CHIRALPAK® ZWIX(+) column (e.g., 150 x 3.0 mm, 3 µm)

  • DL-dipeptide standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (FA)

  • Diethylamine (DEA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol/Acetonitrile/Water (49/49/2, v/v/v) containing 50 mM formic acid and 25 mM diethylamine. Filter and degas the mobile phase.

  • Sample Preparation: Dissolve the DL-dipeptide standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)

    • Mobile Phase: As prepared above

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm or MS detection

  • Data Analysis: Integrate the peak areas of the two eluting enantiomers to determine the enantiomeric ratio.

Expected Results: Baseline resolution of the two enantiomers. The elution order will depend on the specific dipeptide and the CSP. For instance, on a ZWIX(+) column, L-enantiomers often elute before D-enantiomers.

csp_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Peptide DL-Peptide Sample Injector Injector Peptide->Injector MP Mobile Phase Column Chiral Stationary Phase (CSP) MP->Column Injector->Column Injection Detector UV or MS Detector Column->Detector Separation Chromatogram Chromatogram with Resolved Peaks Detector->Chromatogram Signal Acquisition Quantification Enantiomeric Ratio Calculation Chromatogram->Quantification Integration

Caption: Workflow for direct chiral peptide analysis using a Chiral Stationary Phase.

Chiral Mobile Phase Additives (CMPAs): A Flexible Alternative

The use of CMPAs offers a direct method for chiral separation on a conventional achiral stationary phase. The chiral selector is added to the mobile phase, where it forms transient diastereomeric complexes with the peptide enantiomers.[9] These complexes have different stabilities and/or affinities for the stationary phase, leading to their separation.

  • Macrocyclic Antibiotics: Vancomycin is a widely used CMPA, particularly for the separation of amino acids and small peptides. Its complex structure provides multiple interaction points for chiral recognition.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic portions of peptides, and their chiral cavity can lead to enantioselective interactions.

Objective: To resolve the enantiomers of a DL-peptide using vancomycin as a chiral mobile phase additive on a C18 column.

Materials:

  • HPLC system with UV detector

  • Standard C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • DL-peptide standard

  • Vancomycin hydrochloride

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol containing 4 mM vancomycin hydrochloride, 4 mM ammonium acetate, and 4 mM acetic acid. Adjust the pH if necessary. Filter and degas the mobile phase.

  • Sample Preparation: Dissolve the DL-peptide standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: As prepared above

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Data Analysis: Integrate the peak areas of the two eluting enantiomers to determine the enantiomeric ratio.

Expected Results: Partial or complete resolution of the two enantiomers. The degree of separation will depend on the peptide structure and the concentration of the CMPA.

cmpa_mechanism cluster_mobile_phase Mobile Phase cluster_stationary_phase Achiral Stationary Phase cluster_complexes Transient Diastereomeric Complexes CMPA Chiral Mobile Phase Additive Complex_L [CMPA-L-Peptide] CMPA->Complex_L Complex_D [CMPA-D-Peptide] CMPA->Complex_D L_Peptide L-Peptide L_Peptide->Complex_L D_Peptide D-Peptide D_Peptide->Complex_D SP C18 Complex_L->SP Weaker Interaction (Faster Elution) Complex_D->SP Stronger Interaction (Slower Elution)

Caption: Mechanism of chiral separation using a Chiral Mobile Phase Additive.

Pre-column Derivatization: The Indirect Approach

This method involves the reaction of the peptide enantiomers with a chiral derivatizing agent to form a pair of diastereomers.[9] These diastereomers have different physicochemical properties and can be readily separated on a standard achiral HPLC column.

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used reagent for the chiral analysis of amino acids after peptide hydrolysis. It reacts with the primary amine of the amino acids to form stable diastereomeric derivatives.[10]

  • o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindoles. This method offers high sensitivity.

Objective: To determine the enantiomeric composition of the constituent amino acids of a peptide after acid hydrolysis and derivatization with Marfey's reagent.

Materials:

  • HPLC system with a DAD or MS detector

  • Standard C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Peptide sample

  • 6 M Deuterated Hydrochloric Acid (DCl) in D₂O

  • Marfey's Reagent (FDAA) solution (1% w/v in acetone)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Hydrolysis:

    • Place the peptide sample (approx. 50 µg) in a hydrolysis tube.

    • Add 200 µL of 6 M DCl in D₂O.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After cooling, open the tube and evaporate the acid to dryness.

    • Reconstitute the amino acid hydrolysate in 50 µL of water.

  • Derivatization:

    • To the amino acid hydrolysate, add 100 µL of 1 M sodium bicarbonate solution.

    • Add 200 µL of the 1% FDAA solution.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture and add 50 µL of 2 M HCl to stop the reaction.

    • Evaporate the acetone and dilute the sample with the mobile phase.

  • HPLC Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection: DAD at 340 nm or MS detection

  • Data Analysis: Identify and quantify the L- and D-amino acid derivatives by comparing their retention times and mass spectra with those of derivatized amino acid standards. The use of deuterated acid allows for the differentiation of D-isomers present in the original peptide from those formed due to racemization during hydrolysis.[10]

derivatization_workflow cluster_prep Sample Preparation cluster_hplc Achiral HPLC Analysis cluster_analysis Data Analysis Peptide DL-Peptide Hydrolysis Acid Hydrolysis Peptide->Hydrolysis AminoAcids DL-Amino Acid Mixture Hydrolysis->AminoAcids Derivatization Derivatization with Chiral Reagent AminoAcids->Derivatization Diastereomers Diastereomer Mixture Derivatization->Diastereomers Injection Injection Diastereomers->Injection Column Achiral C18 Column Injection->Column Injection Detector DAD or MS Detector Column->Detector Separation Chromatogram Chromatogram with Resolved Diastereomers Detector->Chromatogram Signal Acquisition Quantification Quantification Chromatogram->Quantification Quantification

Caption: Workflow for indirect chiral peptide analysis via pre-column derivatization.

Method Validation and Troubleshooting

Method Validation

Validation of a chiral HPLC method is crucial to ensure its suitability for its intended purpose, particularly in a regulated environment. The validation should be performed in accordance with ICH guidelines (Q2(R2)).[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12] For chiral methods, this means demonstrating the resolution of the enantiomers from each other and from other related substances.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Common Issues
Problem Possible Causes Solutions
Poor or No Resolution - Inappropriate CSP or mobile phase. - Column deterioration.- Screen different CSPs and mobile phases.[13] - Optimize mobile phase composition (e.g., modifier concentration, pH). - Check column performance with a standard; replace if necessary.
Peak Splitting - Column void or channeling. - Sample solvent stronger than the mobile phase. - Co-elution of an impurity.- Reverse flush the column at a low flow rate.[1] - Dissolve the sample in the mobile phase.[14] - Optimize selectivity to separate the impurity.
Peak Tailing - Secondary interactions with residual silanols on the stationary phase. - Column overload.- Add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the sample concentration or injection volume.[2]
Irreproducible Retention Times - Inadequate column equilibration. - Fluctuations in temperature or mobile phase composition.- Ensure sufficient equilibration time between injections, especially with gradient elution. - Use a column oven and ensure proper mobile phase mixing.

Conclusion and Future Perspectives

The selection of an appropriate chiral chromatography method for DL-peptide analysis is a critical decision that depends on the specific analytical objective, the properties of the peptide, and the available resources. Direct analysis on Chiral Stationary Phases offers a streamlined workflow and is often the method of choice for routine quality control. Chiral Mobile Phase Additives provide a flexible and cost-effective alternative, while Pre-column Derivatization remains a robust and sensitive technique, particularly for determining the amino acid composition after hydrolysis.

As the field of peptide therapeutics continues to expand, the demand for more efficient, robust, and sensitive chiral separation methods will undoubtedly grow. Advances in CSP technology, such as the development of sub-2µm and superficially porous particles, are paving the way for faster and more efficient separations.[8] Furthermore, the increasing hyphenation of chiral HPLC with mass spectrometry is enabling more comprehensive characterization of peptide stereoisomers, even at trace levels. By understanding the principles and practical considerations of each of these powerful techniques, researchers can confidently address the challenges of chiral peptide analysis and ensure the quality and safety of these important therapeutic agents.

References

  • Aguilar, M.I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Armstrong, D. W., & Wallworth, D. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Bhushan, R. (2021, July 29). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Retrieved from [Link]

  • Chiral Technologies. (n.d.). CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) Instruction Manual.
  • Chiral Technologies. (n.d.). CHIRALPAK® ZWIX Peptide Separations Application Note. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Chiralpak ZWIX Brochure. MZ-Analysentechnik.
  • D'Hondt, M., Gevaert, B., & De Spiegeleer, B. (2025, December 11). Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • ICH. (2023, November 30).
  • Ma, Y., et al. (2023, March 23). Preparation and chromatographic performance of chiral peptide‐based stationary phases for enantiomeric separation.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Piñeiro, L., et al. (2023, January 19).
  • Regis Technologies. (n.d.).
  • Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Scanlon, D. B., & Finlayson, J. (2004). Prep/Semiprep Separations of Peptides. In M.I. Aguilar (Ed.), HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Szókán, G., et al. (2006, September 23). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis.
  • Toth, G., et al. (n.d.). Cost Effective Flow Peptide Synthesis: Metamorphosis of HPLC. Repository of the Academy's Library.
  • VWR. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Almac. (n.d.).
  • Biovera. (2024, November 13).
  • Lu, Y., & Cassidy, F. (2000). Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid.
  • American Chemical Society. (n.d.).
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • ALWSCI. (2023, May 6).
  • University of New Hampshire. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis.

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Validation

A Senior Application Scientist's Guide to Purity Validation of Boc-DL-Leu-DL-Met-OH: A Comparative Analysis of TLC, HPLC, and MS

In the landscape of peptide chemistry and drug development, the unequivocal confirmation of a molecule's purity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. For resear...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide chemistry and drug development, the unequivocal confirmation of a molecule's purity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. For researchers working with synthetic peptides like Boc-DL-Leu-DL-Met-OH, a protected dipeptide, ensuring the absence of synthetic byproducts is critical. Impurities stemming from unreacted starting materials, side reactions, or racemization can significantly alter the peptide's chemical reactivity and biological activity.

This guide provides an in-depth, comparative analysis of three cornerstone analytical techniques for assessing the purity of Boc-DL-Leu-DL-Met-OH: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establishing a self-validating framework for your analytical workflows, grounded in authoritative principles.

The Analyte: Understanding Boc-DL-Leu-DL-Met-OH and Its Potential Impurities

Boc-DL-Leu-DL-Met-OH is an N-terminally protected dipeptide composed of racemic leucine and racemic methionine. The tert-Butoxycarbonyl (Boc) group is a common acid-labile protecting group used in peptide synthesis.[1] A robust purity assessment must be capable of separating the target dipeptide from a spectrum of potential process-related impurities, including:

  • Starting Materials: Unreacted Boc-DL-Leu-OH and H-DL-Met-OH.

  • Coupling Reagents: Residuals from agents used to form the peptide bond.

  • Dipeptide Impurities: Formation of undesired dipeptides (e.g., Boc-Leu-Leu-OH) can occur if the protected amino acid raw material contains dipeptide contaminants.[2][3]

  • Deprotection Byproducts: Premature or incomplete removal of the Boc group during synthesis or workup.

  • Oxidation Products: The methionine residue is susceptible to oxidation, forming methionine sulfoxide.

A suitable analytical method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from all potential impurities and degradation products, a core principle outlined in International Council for Harmonisation (ICH) guidelines.[4][5]

Method 1: Thin-Layer Chromatography (TLC) – The Rapid Screening Tool

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[6][7][8] Its principal advantages lie in its speed, low cost, simplicity, and the ability to run multiple samples in parallel, making it an invaluable tool for monitoring reaction progress and performing rapid purity checks.[8][9]

Causality in TLC Protocol Design

The effectiveness of TLC hinges on the rational selection of its components.

  • Stationary Phase: Silica gel (SiO₂) coated plates are the standard choice for amino acid and peptide analysis.[10] Silica gel is a highly polar adsorbent, and its surface silanol groups interact with polar functional groups of the analyte, influencing retention.[7]

  • Mobile Phase (Eluent): The goal is to find a solvent system where the components have differing solubilities.[6] For peptides, a common mobile phase is a mixture of an alcohol, an acid, and water, such as n-Butanol: Acetic Acid: Water (4:1:1 v/v/v) .

    • n-Butanol (less polar): Facilitates the movement of less polar compounds.

    • Water (polar): Interacts with the polar stationary phase and polar analytes.

    • Acetic Acid: Modifies the polarity of the mobile phase and suppresses the ionization of carboxylic acid groups on the peptide, leading to more compact spots.

  • Visualization – A Critical Consideration: Since peptides are typically colorless, a post-chromatographic staining step is required. This is where expertise becomes crucial.

    • Ninhydrin Stain: This reagent reacts with free primary and secondary amines to produce a characteristic purple color (Ruhemann's purple).[11] Crucially, the N-terminus of our target molecule, Boc-DL-Leu-DL-Met-OH, is protected and will NOT react with ninhydrin. This is a feature, not a bug. Ninhydrin will selectively visualize impurities with a free N-terminus, such as unreacted H-DL-Met-OH or any dipeptide where the Boc group has been unintentionally removed.

    • Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that reacts with any compound that can be oxidized, appearing as yellow-brown spots on a purple background. It will visualize the target peptide, as the methionine sulfur is readily oxidized.

    • Two-Step Visualization (Deprotection then Staining): For specific detection of the Boc-protected product, a two-step method can be employed. First, expose the dried TLC plate to strong acid fumes (e.g., trifluoroacetic acid) to cleave the Boc group in situ. After gentle heating to remove the acid, the plate can then be stained with ninhydrin, revealing the now-deprotected dipeptide.

Experimental Protocol: TLC Analysis
  • Preparation: Dissolve the Boc-DL-Leu-DL-Met-OH sample and relevant standards (Boc-DL-Leu-OH, H-DL-Met-OH) in a suitable solvent (e.g., methanol) to a concentration of ~1-2 mg/mL.

  • Spotting: Using a capillary tube, carefully spot small amounts of each solution onto the baseline of a silica gel TLC plate, drawn ~1.5 cm from the bottom edge.

  • Development: Place the plate in a chromatography chamber saturated with the n-Butanol:Acetic Acid:Water (4:1:1) mobile phase. Ensure the solvent level is below the baseline. Allow the solvent front to ascend to ~1 cm from the top of the plate.

  • Drying: Remove the plate and mark the solvent front. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Dip the plate into a ninhydrin solution (e.g., 0.2g ninhydrin in 100mL ethanol) and heat gently with a heat gun until spots appear.[12] Note any purple spots, which indicate impurities with free amines.

    • On a separate plate, dip into a potassium permanganate stain to visualize all components.

  • Analysis: Calculate the Retention Factor (Rf) for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The Rf value is a characteristic of a compound under specific conditions and can be used for identification by comparison with standards.[10]

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis P1 Dissolve Sample & Standards P2 Spot on TLC Plate P1->P2 D1 Place in Saturated Chamber with Mobile Phase P2->D1 D2 Elute until Solvent Front Nears Top D1->D2 V1 Dry Plate D2->V1 V2 Apply Staining Agent (e.g., Ninhydrin) V1->V2 V3 Heat for Color Development V2->V3 V4 Calculate Rf Values V3->V4

Caption: Workflow for TLC analysis of peptide purity.

Method 2: Reverse-Phase HPLC (RP-HPLC) – The Gold Standard for Quantification

While TLC is excellent for rapid screening, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry gold standard for the accurate quantification of peptide purity.[13] It offers superior resolution, sensitivity, and reproducibility. The technique separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[13]

Causality in HPLC Protocol Design
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for peptide analysis.[14] Its long alkyl chains provide a hydrophobic surface that interacts with the non-polar regions of the peptide, such as the leucine side chain and the Boc group.

  • Mobile Phase: A gradient elution is employed, where the concentration of an organic solvent is increased over time.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. The role of TFA is critical; it acts as an ion-pairing agent, forming a neutral complex with charged residues on the peptide. This minimizes unwanted ionic interactions with the silica backbone of the stationary phase, resulting in sharper, more symmetrical peaks.[15] Acetonitrile is the organic modifier; as its concentration increases, the mobile phase becomes more non-polar, eluting more hydrophobic compounds.

  • Detection: Peptides are monitored using a UV detector at a wavelength of 214-220 nm .[16] This wavelength corresponds to the absorbance of the peptide backbone's amide bonds, ensuring that all peptide-related species are detected, regardless of their amino acid composition.

Experimental Protocol: RP-HPLC Analysis
  • System Preparation: Equilibrate an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Sample Preparation: Prepare a dilute solution of the peptide in Solvent A (e.g., 0.5 mg/mL).

  • Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the column.

  • Elution: Run a linear gradient, for example, from 5% to 95% Solvent B over 30 minutes, at a flow rate of 1 mL/min.

  • Detection: Monitor the eluent at 215 nm.

  • Analysis: The purity is calculated by integrating the area of all peaks in the chromatogram. The percentage purity is the area of the main product peak divided by the total area of all peaks, multiplied by 100.

HPLC Workflow Diagram

HPLC_Workflow MobilePhase Mobile Phase (A: H2O/TFA, B: ACN/TFA) Pump HPLC Pump (Gradient Control) MobilePhase->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (215 nm) Column->Detector DataSystem Data Acquisition System (Chromatogram) Detector->DataSystem

Caption: Schematic of an RP-HPLC system for peptide analysis.

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) – The Definitive Identification Tool

Mass Spectrometry (MS) provides an unambiguous determination of a molecule's identity by measuring its mass-to-charge ratio (m/z).[13] When coupled with HPLC (LC-MS), it becomes an exceptionally powerful tool, correlating the peaks separated by HPLC with their precise molecular weights. This allows for the confident identification of the target compound and the structural elucidation of unknown impurities.[16]

Causality in LC-MS Protocol Design
  • Interface: The HPLC system is directly connected to the MS. The key component is the ionization source, which converts the eluted molecules into gas-phase ions.

  • Ionization: Electrospray Ionization (ESI) is the preferred method for peptides as it is a "soft" ionization technique that minimizes fragmentation, typically yielding an ion corresponding to the protonated molecule [M+H]⁺.[13]

  • Mass Analyzer: The analyzer separates the ions based on their m/z ratio, generating a mass spectrum.

  • Data Correlation: The data system correlates the retention time from the UV chromatogram with the mass spectrum obtained at that time, confirming that the main peak has the correct molecular weight for Boc-DL-Leu-DL-Met-OH (Expected [M+H]⁺ ≈ 381.18).

Comparative Guide: Choosing the Right Tool for the Job

The selection of an analytical method should be driven by the specific question being asked. The table below provides a direct comparison to guide this decision-making process.

Parameter Thin-Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Rapid reaction monitoring, qualitative purity screenQuantitative purity determination, quality controlDefinitive identity confirmation, impurity identification
Separating Power ModerateHigh to Very HighVery High (when coupled with HPLC/UPLC)
Quantification Semi-quantitative at bestExcellent, highly accurate and reproduciblePrimarily for identification; quantification is possible but complex
Sensitivity Low (microgram range)High (nanogram range)Very High (picogram to femtogram range)[13]
Throughput High (multiple samples per plate)Moderate (serial analysis)Moderate (serial analysis)
Cost & Complexity Low cost, simple equipment and operationModerate cost, requires specialized equipment and trainingHigh cost, highly complex instrumentation and expertise required[13]
Data Output Retention Factor (Rf)Retention Time (RT), Peak Area (% Purity)Retention Time (RT), Mass-to-Charge (m/z) ratio

Conclusion and Recommendations

Validating the purity of a synthetic peptide like Boc-DL-Leu-DL-Met-OH requires a multi-faceted analytical approach. These three techniques—TLC, HPLC, and MS—are not mutually exclusive but are complementary, providing a comprehensive picture of the sample's integrity.

  • Use TLC for its unparalleled speed and low cost during the synthesis phase. It is the ideal choice for quickly assessing whether a reaction has gone to completion or for a preliminary check of crude product purity.

  • Use RP-HPLC as the definitive method for final purity assessment. Its quantitative accuracy is essential for quality control, for material that will be used in further experiments, and for meeting the specifications required by regulatory bodies.[17][18]

  • Use LC-MS to provide unequivocal proof of your compound's identity. It is indispensable for characterizing new molecules and for investigating the structure of any significant impurities detected by HPLC.

By integrating these techniques logically into your workflow, you establish a robust, self-validating system that ensures the scientific integrity of your work, from the bench to potential clinical applications.

References

  • Biotech Spain. (2025, December 11).
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. (2025, February 8).
  • Amino acids, peptides and proteins student worksheet.
  • Cronicon. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper.
  • Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.
  • Thin Layer Chrom
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Rapid Screening of Antimicrobial Synthetic Peptides - PMC.
  • Incorporating The Origin of Life Theme in Organic Chemistry Labor
  • ResearchGate. (2015, February 2). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.
  • Semantic Scholar.
  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • cr subscription agency.
  • AMSbiopharma. (2025, July 22).
  • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. (2026, February 16).
  • Chemistry LibreTexts. (2022, August 23).
  • LCGC International. (2023, July 6). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage.
  • Springer Nature Experiments.
  • AltaBioscience.
  • Lab Manager. (2025, October 22).
  • EPFL.
  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.
  • CymitQuimica. CAS 93000-03-4: Boc-DL-Met-OH.
  • Peptide Impurities & Solutions.
  • Longdom Publishing. (2023, October 2).
  • PubChem - NIH. Boc-Met-Leu-Phe-OH | C25H39N3O6S | CID 14655143.
  • PubChem - NIH. Boc-met-met-OH | C15H28N2O5S2 | CID 23390161.
  • Biovera. (2024, November 13).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • MedchemExpress.com.
  • Wiley-VCH. 1 Protection Reactions.
  • BLD Pharm. 16937-99-8|Boc-D-Leu-OH.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Boc-DL-Leu-DL-Met-OH

Executive Summary & Immediate Action Status: Non-Regulated Chemical Waste (Solid) / Hazardous Waste (Solution) Immediate Directive: Do NOT dispose of Boc-DL-Leu-DL-Met-OH in municipal trash or down the drain.[1] While of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Non-Regulated Chemical Waste (Solid) / Hazardous Waste (Solution) Immediate Directive: Do NOT dispose of Boc-DL-Leu-DL-Met-OH in municipal trash or down the drain.[1] While often classified as non-hazardous by acute toxicity standards, the presence of the Boc protecting group (acid-labile) and Methionine (sulfur-containing) dictates specific segregation to prevent accidental laboratory hazards, such as pressure buildup or noxious odor generation.

  • For Solids: Dispose of in a container labeled "Non-Hazardous Chemical Waste" or "Solid Organic Waste."

  • For Solutions: Dispose of as "Mixed Organic Solvent Waste" (likely RCRA D001 due to solvents like acetonitrile or methanol).

  • Critical Incompatibility: Keep strictly separate from Strong Acids (e.g., TFA, HCl) and Strong Oxidizers .

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity. Boc-DL-Leu-DL-Met-OH is a protected dipeptide used primarily in peptide synthesis.

PropertySpecificationDisposal Implication
Chemical Name N-(tert-Butoxycarbonyl)-DL-leucyl-DL-methionineOfficial waste manifest name.
Protecting Group Boc (tert-Butyloxycarbonyl)Risk: Acid-labile. Contact with strong acids (TFA, HCl) releases Isobutylene gas and CO₂ , causing rapid pressure buildup in closed waste containers.
Residue Met (Methionine)Risk: Thioether linkage. Susceptible to oxidation. Can produce sulfoxides or unpleasant sulfur odors if degraded.
Physical State White to off-white powderDust hazard; potential respiratory sensitizer.
Solubility Soluble in organic solvents (DCM, DMF, MeOH)Dictates liquid waste stream classification.
Expert Insight: The "Boc-Bomb" Risk

As a Senior Application Scientist, I have witnessed laboratory accidents caused by "lazy" waste segregation. Throwing Boc-protected amino acids into a waste carboy containing acidic waste (e.g., cleavage cocktails) is a critical error. The acid removes the Boc group, generating isobutylene gas. In a tightly capped waste container, this pressurization can lead to container rupture or explosion. Always segregate Boc-peptides from acidic waste streams.

Step-by-Step Disposal Workflow

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired reagents, spilled powder, or failed synthesis solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging (Secondary Containment): Place the solid waste inside a clear polyethylene bag before placing it in the jar. This minimizes dust generation during final transfer.

  • Labeling:

    • Primary Constituent: "Boc-DL-Leu-DL-Met-OH"

    • Hazard Check: Mark "Irritant" (Standard precaution for peptides).

    • Waste Type: "Solid Organic Chemical Waste."

  • Storage: Store in a cool, dry area away from direct sunlight until pickup.

Protocol B: Liquid Waste Disposal (HPLC/Synthesis Waste)

Applicable for: Reaction mixtures, mother liquors, or HPLC effluents containing the peptide.

  • Solvent Identification: Determine the carrier solvent.

    • Scenario 1 (HPLC): Water/Acetonitrile + TFA (0.1%).

    • Scenario 2 (Synthesis): DMF or DCM.

  • Segregation:

    • Non-Halogenated: If dissolved in Methanol, Acetonitrile, or DMF.

    • Halogenated: If dissolved in Dichloromethane (DCM).

  • Neutralization (Critical Step): If the solution contains acids (like TFA from HPLC), ensure the waste container is vented (using a safety cap with a filter) to allow any off-gassing from Boc-deprotection to escape safely.

  • Labeling:

    • List all solvents (e.g., "Acetonitrile 50%, Water 50%").

    • List Trace Contaminants: "Trace Boc-DL-Leu-DL-Met-OH (<1%)."

    • RCRA Codes: Likely D001 (Ignitable) or F003 (Spent Solvents).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of Boc-DL-Leu-DL-Met-OH, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: Boc-DL-Leu-DL-Met-OH StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Residue) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid ContamCheck Is it mixed with Acids or Oxidizers? IsSolid->ContamCheck Segregate SEGREGATE IMMEDIATELY Do not mix! ContamCheck->Segregate Yes SolidBin Container: HDPE Jar Label: 'Solid Organic Waste' ContamCheck->SolidBin No Segregate->SolidBin After Separation Labeling Apply Waste Tag: Full Chemical Name + Hazards SolidBin->Labeling SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halo Halogenated (DCM, Chloroform) Label: 'Halogenated Waste' SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, ACN, DMF) Label: 'Flammable/Organic Waste' SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Pickup EHS Pickup / Incineration Labeling->Pickup

Figure 1: Decision tree for the safe segregation and disposal of Boc-protected peptide waste.

Regulatory Compliance & Waste Codes

While Boc-DL-Leu-DL-Met-OH is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it falls under general chemical waste regulations.

Regulatory BodyClassificationCodeRationale
RCRA (USA) Not Listed (Solid)N/ANot a listed hazardous waste by CAS number.
RCRA (USA) Characteristic (Liquid)D001 If dissolved in ignitable solvents (Flash point <60°C).
RCRA (USA) Characteristic (Liquid)D002 If dissolved in corrosive buffers (pH <2 or >12.5).
DOT (Transport) Not RegulatedN/ASolid is generally non-hazardous for transport.

Note: Always verify with your institution's Environmental Health & Safety (EHS) department, as local or state regulations (e.g., California Title 22) may be stricter than federal guidelines.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Boc-DL-Met-OH. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Boc-L-Leucine. Retrieved from

  • Santa Cruz Biotechnology. (2025). Boc-Met-Leu-Phe-OH Safety Information. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • ACS Green Chemistry Institute. (n.d.). Reagent Guides: Boc Deprotection and Waste Minimization. Retrieved from

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Handling

Personal protective equipment for handling Boc-DL-Leu-DL-Met-OH

An indispensable component of rigorous scientific research is an unwavering commitment to safety. This guide provides a detailed framework for the selection and use of Personal Protective Equipment (PPE) when handling Bo...

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable component of rigorous scientific research is an unwavering commitment to safety. This guide provides a detailed framework for the selection and use of Personal Protective Equipment (PPE) when handling Boc-DL-Leu-DL-Met-OH. As a Senior Application Scientist, my objective is to move beyond a simple checklist, instead offering a risk-based, procedural mindset that ensures both personal safety and the integrity of your research. While Boc-DL-Leu-DL-Met-OH is not classified as a hazardous substance under major regulatory frameworks, its nature as a fine chemical powder with unknown biological properties necessitates a proactive and diligent approach to safety.

Foundational Principles of Protection

The core principle for handling any research-grade chemical is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). Boc-DL-Leu-DL-Met-OH is a Boc-protected dipeptide, typically supplied as a solid powder.[1] Although its constituent amino acids are not associated with high toxicity, the physical form and research context demand robust protective measures. The primary risks are mechanical irritation to the eyes and respiratory tract from airborne powder and potential, uncharacterized biological activity.[2]

Core Personal Protective Equipment (PPE)

The following PPE forms the non-negotiable foundation for handling Boc-DL-Leu-DL-Met-OH in any laboratory setting.

  • Eye Protection: Safety Glasses or Goggles

    • Causality: The most immediate and probable risk when handling any chemical powder is accidental eye contact, which can cause significant irritation.[3] Standard prescription glasses are inadequate. Chemical splash goggles or safety glasses that meet appropriate government standards (e.g., EN166 in Europe or ANSI Z87.1 in the US) are mandatory.[4][5] They provide a barrier against both direct splashes during solution preparation and airborne particulates during weighing.[6]

  • Hand Protection: Chemical-Resistant Gloves

    • Causality: Gloves prevent direct skin contact, which could lead to mild irritation or absorption of the compound.[7] Nitrile gloves are the standard and preferred choice for handling amino acid derivatives due to their resistance to a wide range of chemicals and their provision of adequate dexterity.[3][6] It is critical to inspect gloves for any defects before use and to employ proper removal techniques to avoid contaminating your skin.[5][8] Always change gloves immediately if you suspect they have become contaminated.[3]

  • Body Protection: Laboratory Coat

    • Causality: A lab coat serves as a removable barrier that protects your personal clothing and underlying skin from spills and contamination.[7] It should be fully buttoned to provide maximum coverage.[9] In the event of a significant spill, the contaminated coat can be removed quickly to minimize exposure.

Task-Specific PPE and Engineering Controls

The required level of protection evolves based on the specific procedure being performed. A dynamic risk assessment is key. The primary variable for Boc-DL-Leu-DL-Met-OH is the risk of aerosolization.

Weighing and Handling the Solid Compound

This is the highest-risk activity due to the potential for generating airborne dust.

  • Primary Control: All weighing and handling of the powdered form of Boc-DL-Leu-DL-Met-OH should be performed within a certified chemical fume hood or a powder containment hood.[3][10] This engineering control is the most effective method for preventing inhalation exposure by drawing airborne particles away from the user's breathing zone.

  • Respiratory Protection: If a fume hood is unavailable, a respirator with a particle filter (e.g., N95 or P1) is required.[11][12] This should be considered a secondary, less preferable option to a properly functioning fume hood.

  • Static Control: Use anti-static weighing paper or an anti-static gun to minimize the dispersal of fine powder.[2]

Preparing Solutions and Subsequent Handling

Once the compound is in solution, the risk of inhalation is significantly reduced, but the risk of splashes remains.

  • Standard PPE: The core PPE (safety glasses, nitrile gloves, lab coat) is sufficient for handling solutions of Boc-DL-Leu-DL-Met-OH.

  • Work Area: Always work over a disposable, absorbent bench liner to contain any potential spills.[10]

The following table summarizes the recommended PPE for different operational scenarios.

Task Eye Protection Hand Protection Body Protection Respiratory/Ventilation
Storage & Transport Safety GlassesNitrile GlovesLab CoatGeneral Lab Ventilation
Weighing Powder Safety GogglesNitrile GlovesLab CoatChemical Fume Hood (Primary) or Respirator (Secondary)[3][12]
Preparing Solutions Safety GogglesNitrile GlovesLab CoatChemical Fume Hood Recommended
Conducting Reactions Safety GlassesNitrile GlovesLab CoatGeneral Lab Ventilation or Fume Hood as per protocol
Waste Disposal Safety GlassesNitrile GlovesLab CoatGeneral Lab Ventilation

Procedural Workflow for PPE Selection

The decision-making process for selecting appropriate PPE can be visualized as a logical workflow.

PPE_Workflow cluster_invisible start Start: Handling Boc-DL-Leu-DL-Met-OH gloves Nitrile Gloves task_check What is the task? start->task_check coat Lab Coat eyewear Safety Glasses/Goggles weighing Weighing or Handling Powder task_check->weighing Solid solution Working with Solution task_check->solution Liquid fume_hood Work in Chemical Fume Hood or use Respiratory Protection weighing->fume_hood end_op Proceed with Operation solution->end_op fume_hood->end_op

Caption: PPE selection workflow for Boc-DL-Leu-DL-Met-OH.

Operational and Disposal Plans

A comprehensive safety plan extends to the entire lifecycle of the chemical in the laboratory.

  • Donning and Doffing: PPE should be donned in a clean area before entering the handling area. The sequence is typically lab coat, then eyewear, then gloves. Doffing (removing) PPE should be done in a way that prevents self-contamination: remove gloves first using a proper technique, followed by the lab coat, and finally eyewear.

  • Disposal: All contaminated disposable PPE, such as gloves and bench liners, must be discarded into a designated chemical waste container.[2] Never dispose of chemical waste in the regular trash.[2] Follow all institutional, local, and federal regulations for chemical waste disposal.[12]

  • Emergency Procedures: In case of accidental exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Spills: For small powder spills, carefully sweep up the material to avoid raising dust and place it in a sealed container for waste disposal.[12]

By integrating these principles and procedures into your daily laboratory operations, you establish a robust safety culture that protects yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • Bio-Synthesis Inc. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Peptide Sciences Australia. (2025, December 8). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
  • Biorunstar. (2025, August 6). Are there any safety concerns when handling peptide substrates?.
  • Peptide Institute, Inc. (2021, March 30). Safety Data Sheet Gly-Thr-Trp-Tyr.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14655143, Boc-Met-Leu-Phe-OH.
  • Waters Corporation. (n.d.). Amino Acid Standard - SAFETY DATA SHEET.
  • Indis nv. (2017, November 2). SAFETY DATA SHEET DL-METHIONINE.
  • Central Drug House (P) Ltd. (n.d.). BOC-L-LEUCINE CAS NO 13139-15-6 MATERIAL SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET N-Boc-D-methionine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102827, tert-butoxycarbonyl-L-methionine.
  • CymitQuimica. (n.d.). CAS 93000-03-4: Boc-DL-Met-OH.
  • Fisher Scientific Company. (2014, September 12). SAFETY DATA SHEET L-Methionine.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet Fmoc-Phe(Boc-4-NH2)-OH.
  • Chem-Impex International, Inc. (n.d.). Boc-Met-Leu-Phe-OH.
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